molecular formula C4H9N B1265532 N-Allylmethylamine CAS No. 627-37-2

N-Allylmethylamine

货号: B1265532
CAS 编号: 627-37-2
分子量: 71.12 g/mol
InChI 键: IOXXVNYDGIXMIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Allylmethylamine is a useful research compound. Its molecular formula is C4H9N and its molecular weight is 71.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXVNYDGIXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073219
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-37-2
Record name Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allylmethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA5N62PYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylmethylamine (CAS No. 627-37-2), also known as N-methylallylamine, is a versatile primary amine with significant applications in organic synthesis and materials science.[1][2][3] Its unique structure, featuring both an allyl group and a methyl group attached to a nitrogen atom, imparts specific reactivity that makes it a valuable building block in the synthesis of pharmaceuticals and polymers.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to support researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₄H₉N[1][2][5][6]
Molecular Weight 71.12 g/mol [1][5][7]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 64-66 °C (at 760 mmHg)[1][2][3][5][7][8][9]
Melting Point -76 °C[5]
Density 0.741 g/mL at 25 °C[1][2][3][7][8]
Flash Point -28 °C (-18.4 °F) (closed cup)[7]
Water Solubility Miscible[1][2][3][4]
pKa (Predicted) 9.88 ± 0.10[1][2][3]
logP 0.27 - 0.4[5]
Refractive Index (n20/D) 1.412[1][2][3][7][8]
CAS Number 627-37-2[1][2][3][4][5][6][7][]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of allyl chloride with an aqueous solution of methylamine (B109427).[11]

General Procedure:

  • Reaction Setup: A dropping funnel is charged with allyl chloride. A reaction flask is charged with a 40% aqueous solution of methylamine. The molar ratio of allyl chloride to methylamine is typically 4:1.

  • Addition: The allyl chloride is added dropwise to the constantly stirred methylamine solution at room temperature.

  • Reaction: The mixture is stirred for 3-4 hours at room temperature to allow the reaction to proceed to completion.

  • Acidification: The solution is then carefully acidified with hydrochloric acid (HCl).

  • Extraction: The acidified mixture is treated with ether to extract any unreacted allyl halide. The aqueous layer containing the amine hydrochloride is retained.

  • Concentration: The amine hydrochloride solution is concentrated under reduced pressure.

  • Liberation of the Amine: The concentrated solution is transferred to a Favorsky flask equipped with a condenser. A highly concentrated solution of potassium hydroxide (B78521) (KOH) is slowly added to the heated reaction mixture.

  • Distillation and Collection: The free amine distills as it is liberated. Fractions boiling between 40-70 °C are collected.[11]

  • Drying and Purification: The collected fraction is dried over anhydrous magnesium sulfate (B86663) (MgSO₄). After a day, the amine layer is decanted and further dried over MgSO₄ before being purified by distillation from a Favorsky flask to yield this compound (boiling point 64-66 °C).[11]

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Allyl Chloride Allyl Chloride Addition & Stirring Addition & Stirring Allyl Chloride->Addition & Stirring Methylamine (40% aq.) Methylamine (40% aq.) Methylamine (40% aq.)->Addition & Stirring Acidification (HCl) Acidification (HCl) Addition & Stirring->Acidification (HCl) Extraction (Ether) Extraction (Ether) Acidification (HCl)->Extraction (Ether) Concentration Concentration Extraction (Ether)->Concentration Liberation (KOH) Liberation (KOH) Concentration->Liberation (KOH) Distillation & Drying Distillation & Drying Liberation (KOH)->Distillation & Drying This compound This compound Distillation & Drying->this compound

Caption: Workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for understanding the behavior of ionizable compounds in solution. Potentiometric titration is a widely used and reliable method for its determination.[12][13]

Methodology:

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[12]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a salt solution such as 0.15 M potassium chloride (KCl).[12]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide and other gases that could interfere with the pH measurement.[12]

  • Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the this compound solution (a weak base) with a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments.[12]

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[12]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa of the conjugate acid is determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).[13][14]

G A Calibrate pH Meter B Prepare this compound Solution (with 0.15 M KCl) A->B C Purge with Nitrogen B->C D Titrate with 0.1 M HCl C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G

Caption: Experimental workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[15][16]

Methodology:

  • Phase Preparation: Prepare two immiscible phases: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate for at least 24 hours.[15][17]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[15]

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and buffer mixture in a vial.[15]

  • Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the n-octanol and the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]

    P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)

G cluster_inputs Inputs cluster_process Experimental Process cluster_output Output This compound This compound Mixing & Shaking Mixing & Shaking This compound->Mixing & Shaking n-Octanol (pre-saturated) n-Octanol (pre-saturated) n-Octanol (pre-saturated)->Mixing & Shaking Buffer pH 7.4 (pre-saturated) Buffer pH 7.4 (pre-saturated) Buffer pH 7.4 (pre-saturated)->Mixing & Shaking Centrifugation Centrifugation Mixing & Shaking->Centrifugation Phase Separation Phase Separation Centrifugation->Phase Separation Concentration Analysis (HPLC) Concentration Analysis (HPLC) Phase Separation->Concentration Analysis (HPLC) logP Value logP Value Concentration Analysis (HPLC)->logP Value

Caption: Logical workflow for logP determination via shake-flask.

References

N-Allylmethylamine (CAS 627-37-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, with the Chemical Abstracts Service (CAS) number 627-37-2, is a versatile secondary amine that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring both a reactive allyl group and a methylamine (B109427) moiety, allows for its participation in a wide array of chemical transformations. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on its role in polymer science and as an intermediate in the synthesis of pharmacologically active compounds. Detailed experimental protocols and spectroscopic data are presented to support further research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[2][3] It is miscible with water and is classified as a highly flammable and toxic substance.[1][3][4] A summary of its key quantitative properties is provided in Table 1.

Table 1: Quantitative Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₄H₉N[3][4][5]
Molecular Weight 71.12 g/mol [1][3][5]
Boiling Point 64-66 °C (lit.)[3][5][6]
Density 0.741 g/mL at 25 °C (lit.)[3][5][6]
Refractive Index (n20/D) 1.412 (lit.)[3][5]
Flash Point -19 °F (-28 °C)[1][3]
Water Solubility Miscible[3][4]
pKa 9.88 ± 0.10 (Predicted)[3][4]
¹H NMR (CDCl₃, ppm) δ 5.88-5.75 (m, 1H), 5.17-5.07 (m, 2H), 3.19 (d, J=6.4 Hz, 2H), 2.37 (s, 3H), 1.35 (s, 1H)[3]
¹³C NMR (CDCl₃, ppm) δ 136.1, 116.4, 55.9, 35.9[3]
Major Mass Spec Fragments (m/z) 71 (M+), 56, 44, 42, 30[7]
IR Spectroscopy (cm⁻¹) Key peaks include C-H stretch (alkene and alkane), N-H bend, C=C stretch, and C-N stretch.[6][7]

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct alkylation of methylamine with an allyl halide, such as allyl chloride.[1]

Experimental Protocol: Synthesis of this compound [3]

  • Materials:

  • Procedure:

    • In a fume hood, to a stirred 40% aqueous solution of methylamine at room temperature, add allyl chloride dropwise. A molar ratio of approximately 4:1 methylamine to allyl chloride is recommended.

    • Continue stirring the reaction mixture at room temperature for 3-4 hours.

    • Carefully acidify the solution with hydrochloric acid.

    • Extract the mixture with ether to remove any unreacted allyl chloride.

    • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

    • Transfer the concentrated solution to a distillation apparatus.

    • Slowly add a highly concentrated solution of potassium hydroxide to the heated reaction mixture.

    • Collect the fraction boiling between 40-70 °C.

    • Dry the collected fraction over anhydrous magnesium sulfate.

    • Decant the amine layer and redistill to obtain pure this compound (boiling point: 64-66 °C).

G cluster_reactants Reactants cluster_reaction Reaction & Workup cluster_purification Purification cluster_product Product methylamine 40% aq. Methylamine reaction Stir at RT (3-4 hours) methylamine->reaction allyl_chloride Allyl Chloride allyl_chloride->reaction acidification Acidify with HCl reaction->acidification extraction Extract with Ether acidification->extraction concentration Concentrate under reduced pressure extraction->concentration distillation Add KOH & Distill (40-70 °C fraction) concentration->distillation drying Dry over MgSO4 distillation->drying final_distillation Final Distillation drying->final_distillation product This compound final_distillation->product

Caption: Synthesis Workflow for this compound.

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic chemistry. The secondary amine can act as a nucleophile, while the allyl group can participate in various addition and polymerization reactions.[1]

Polymer Science

This compound is utilized as a functional monomer in the synthesis of specialty polymers.[1][3] For instance, it can be copolymerized with monomers like methyl methacrylate (B99206) and butyl methacrylate to create terpolymers such as poly(methyl methacrylate-butyl methacrylate-N-allylmethylamine) (PMBA).[3] These polymers have shown potential in environmental applications, for example, as films for the development of photo-catalytic cells due to the ability of the amine groups to coordinate with metal ions like Cd(II) and Zn(II).[1][3]

Experimental Protocol: General Procedure for Free Radical Copolymerization

  • Materials:

  • Procedure:

    • Purify the monomers (MMA, BA, and this compound) by removing inhibitors, for example, by extraction with a 10% sodium hydroxide solution.

    • In a reaction vessel, combine the desired ratio of MMA, BA, and this compound.

    • Add a catalytic amount of N,N-dimethylaniline and the initiator, benzoyl peroxide.

    • Heat the mixture in a boiling water bath to initiate polymerization.

    • Monitor the progress of the polymerization.

    • After the desired time, cool the reaction vessel and dissolve the resulting polymer in acetone.

    • Precipitate the polymer by pouring the acetone solution into a large volume of vigorously stirred methanol.

    • Collect the precipitated polymer by vacuum filtration and dry to a constant weight.

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup & Isolation cluster_product Product monomers Combine Monomers (MMA, BA, this compound) initiator Add Initiator & Activator monomers->initiator heating Heat in Boiling Water Bath initiator->heating polymer_formation Polymer Formation heating->polymer_formation dissolution Dissolve in Acetone polymer_formation->dissolution precipitation Precipitate in Methanol dissolution->precipitation filtration Vacuum Filtration precipitation->filtration drying Dry Polymer filtration->drying product Copolymer drying->product

Caption: General Workflow for Copolymer Synthesis.
Pharmaceutical and Chemical Intermediate

This compound serves as a precursor in the synthesis of various organic compounds, including those with potential biological activity.[1] It is a key component in the production of N-allyl-α,α-dichloro-N-methylacetamide.[3] Furthermore, the allylamine (B125299) structural motif is present in a class of antifungal agents, such as naftifine (B1207962) and terbinafine, which act by inhibiting squalene (B77637) epoxidase.[8][9] While this compound itself is not these drugs, its chemical structure is relevant to the synthesis of analogues for drug discovery research.

General Reactivity:

  • Alkylation: As a secondary amine, it can undergo further alkylation to form tertiary amines.[1]

  • Condensation: It can react with carbonyl compounds to form imines or enamines.[1]

  • Hydrogenation: The double bond of the allyl group can be reduced to a propyl group.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[4][7]

  • Hazards: Highly flammable liquid and vapor.[5][7] Toxic by inhalation, in contact with skin, and if swallowed.[4][10] Causes severe skin burns and eye damage.[7][10]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4][5] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7] Recommended storage temperature is 2-8°C.[3][5]

Conclusion

This compound (CAS 627-37-2) is a valuable and versatile chemical intermediate with established applications in polymer chemistry and potential for use in the synthesis of novel compounds for drug discovery. Its synthesis is straightforward, and its reactivity allows for a broad range of chemical modifications. Researchers and developers should be aware of its hazardous nature and handle it with appropriate care. This guide provides a solid foundation of its properties and protocols to facilitate its use in further scientific exploration.

References

An In-depth Technical Guide to N-Allylmethylamine: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Allylmethylamine, a significant secondary amine in various chemical applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and a representative synthesis protocol.

Molecular Identity and Structure

This compound, also known by its IUPAC name N-methylprop-2-en-1-amine, is a chemical compound characterized by the presence of both an allyl group (CH₂=CH-CH₂) and a methylamino group (-NHCH₃).[1] Its chemical structure combines the reactivity of an alkene with the properties of a secondary amine.

The fundamental identifiers and structural representations of this compound are summarized below:

  • Chemical Formula : C₄H₉N[1][2][3]

  • Molecular Weight : 71.12 g/mol [1][2]

  • IUPAC Name : N-methylprop-2-en-1-amine[1][4][5]

  • CAS Number : 627-37-2[1][2][3]

  • SMILES : CNCC=C[1][4][6]

  • InChI Key : IOXXVNYDGIXMIP-UHFFFAOYSA-N[1][6]

Physicochemical Data

The key quantitative properties of this compound are compiled in the table below, providing a clear reference for experimental and developmental work.

PropertyValueReference(s)
Molecular Formula C₄H₉N[1][2][3]
Molecular Weight 71.12 g/mol [1][2]
Appearance Clear colorless to yellow liquid[7]
Density 0.741 g/mL at 25 °C[3][8]
Boiling Point 64-66 °C[3][8]
Flash Point -28 °C (-18.4 °F) - closed cup
Refractive Index 1.412 (n20/D)[3][8]
Water Solubility Miscible[3][8]
pKa 9.88 ± 0.10 (Predicted)[3]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an allyl halide with methylamine (B109427).[1][9] The following protocol is a general procedure for this synthesis.

Materials:

  • Allyl chloride

  • 40% aqueous solution of methylamine

  • Hydrochloric acid (HCl)

  • Ether

  • Potassium hydroxide (B78521) (KOH) solution (highly concentrated)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction: Add allyl chloride in portions to a 40% aqueous solution of methylamine (in a 4:1 molar ratio, respectively) at room temperature with constant stirring.[9]

  • Continue stirring the solution at room temperature for 3-4 hours.[9]

  • Acidification and Extraction: Carefully acidify the mixture with HCl.[9] Extract the unreacted allyl chloride from the mixture using ether.[9]

  • Concentration: Concentrate the remaining amine hydrochloride solution under reduced pressure.[9]

  • Isolation: Transfer the concentrated solution to a Favorsky flask fitted with a Liebig condenser and a receiver cooled by ice.[9]

  • Slowly add a highly concentrated potassium hydroxide (KOH) solution to the heated reaction mixture.[9]

  • Distillation and Drying: Collect the fraction boiling between 40-70 °C.[9] Dry the collected fraction over magnesium sulfate (MgSO₄).[9] After a day in the refrigerator, decant the amine layer, dry it again over MgSO₄, and distill it from a Favorsky flask to obtain pure this compound.[9]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized to provide a clear, step-by-step representation of the experimental process.

Synthesis_Workflow start Start reactants Reactants: Allyl Chloride 40% aq. Methylamine start->reactants 1. Prepare reaction Stir at Room Temperature (3-4 hours) reactants->reaction 2. Mix acidify Acidify with HCl reaction->acidify 3. Quench extract Extract with Ether (Removes unreacted halide) acidify->extract 4. Purify concentrate Concentrate Amine Salt (Reduced Pressure) extract->concentrate 5. Isolate Salt isolate Isolate Amine with KOH concentrate->isolate 6. Liberate Amine distill Collect Fraction (40-70 °C) isolate->distill 7. First Pass dry Dry over MgSO4 distill->dry 8. Remove Water purify Final Distillation dry->purify 9. Final Purify end This compound purify->end 10. Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-Allylmethylamine from Allyl Chloride and Methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-allylmethylamine, a valuable secondary amine intermediate in organic synthesis and drug discovery. The document details the chemical reaction, experimental procedures, and physicochemical properties of the product, tailored for professionals in the fields of chemical research and pharmaceutical development. The allylamine (B125299) functional group is a key pharmacophore in various bioactive molecules, notably in the class of antifungal agents.

Reaction Scheme and Mechanism

The synthesis of this compound from allyl chloride and methylamine (B109427) is a classic example of a nucleophilic substitution reaction. The nitrogen atom of methylamine, acting as the nucleophile, attacks the electrophilic carbon atom of allyl chloride, which is adjacent to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Reaction:

CH₂=CHCH₂Cl + CH₃NH₂ → CH₂=CHCH₂NHCH₃ + HCl

Allyl Chloride + Methylamine → this compound + Hydrogen Chloride

The reaction is typically carried out in an aqueous solution of methylamine, which also acts as a base to neutralize the hydrogen chloride byproduct, forming methylammonium (B1206745) chloride. An excess of methylamine is often used to drive the reaction towards the formation of the secondary amine and minimize the formation of the tertiary amine, N,N-diallylmethylamine.

Reaction_Pathway cluster_reactants Reactants cluster_products Products AC Allyl Chloride (CH₂=CHCH₂Cl) AMA This compound (CH₂=CHCH₂NHCH₃) AC->AMA Nucleophilic Substitution MA Methylamine (CH₃NH₂) MA->AMA HCl Methylammonium Chloride (CH₃NH₃⁺Cl⁻) MA->HCl Neutralization

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₉N
Molecular Weight 71.12 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 64-66 °C (at 760 mmHg)[1][2]
Density 0.741 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.4110 - 1.412[1][2]
Yield 65%[1]
¹H NMR (300 MHz, DMSO-d₆ + CCl₄) δ 1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH₃), 3.11 (dt, 2H, CH₂), 5.01 (ddt, 1H, =CH₂), 5.11 (ddt, 1H, =CH₂), 5.81 (ddt, 1H, =CH)[1]
¹³C NMR (75 MHz, DMSO-d₆ + CCl₄) δ 35.2 (CH₃), 53.7 (CH₂), 114.6 (=CH₂), 136.8 (=CH)[1]

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials:

  • Allyl chloride

  • 40% aqueous solution of methylamine

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Potassium hydroxide (B78521) (KOH) solution (highly concentrated)

  • Magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Favorsky flask

  • Liebig condenser

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a 40% aqueous solution of methylamine, add allyl chloride in a 1:4 molar ratio (allyl chloride:methylamine) dropwise from a dropping funnel at room temperature with constant stirring.

  • Reaction: Stir the resulting solution at room temperature for 3-4 hours.

  • Work-up - Acidification and Extraction: Carefully acidify the reaction mixture with hydrochloric acid. Extract the unreacted allyl chloride with diethyl ether.

  • Concentration: Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Liberation of the Amine: Transfer the concentrated amine hydrochloride solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled by an ice bath. Slowly add a highly concentrated potassium hydroxide solution through a dropping funnel to the heated reaction mixture.

  • Distillation and Drying: Collect the fraction boiling between 40-70 °C. Dry the collected fraction over magnesium sulfate (MgSO₄) and store in a refrigerator. After one day, decant the amine layer, dry it again over fresh MgSO₄, and distill from a Favorsky flask.

  • Final Product: Collect the pure this compound fraction at a boiling point of 64-66 °C.

Experimental_Workflow start Start reactants 1. Add Allyl Chloride to 40% aq. Methylamine (1:4) start->reactants reaction 2. Stir at Room Temperature for 3-4 hours reactants->reaction acidify 3. Acidify with HCl reaction->acidify extract 4. Extract with Diethyl Ether acidify->extract concentrate 5. Concentrate Aqueous Layer (Reduced Pressure) extract->concentrate liberate 6. Add conc. KOH and Heat concentrate->liberate distill1 7. Collect 40-70 °C Fraction liberate->distill1 dry1 8. Dry over MgSO₄ and Refrigerate distill1->dry1 decant_dry2 9. Decant and Dry again over MgSO₄ dry1->decant_dry2 distill2 10. Final Distillation decant_dry2->distill2 product This compound (64-66 °C) distill2->product

Caption: Step-by-step experimental workflow for this compound synthesis.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of more complex molecules with potential biological activity. The allylamine moiety is a key structural feature in several antifungal drugs, such as Naftifine.[3] These drugs act by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. The N-methyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its solubility, metabolic stability, and binding affinity to its target.

Furthermore, this compound is utilized in materials science, for instance, as a functional monomer in the creation of polymers.[4] This versatility underscores its importance as a readily accessible intermediate for various research and development applications, including the synthesis of novel pharmaceutical compounds. The straightforward synthesis of this compound allows for its incorporation into diverse molecular scaffolds for the exploration of new chemical space in drug discovery programs.

References

Spectroscopic Data of N-Allylmethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Allylmethylamine, a valuable building block in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring environments in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.8m-H-2
~5.1m-H-3a, H-3b
~3.0d~6.0H-1
~2.3s-H-4
~1.5br s-N-H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~136C-2
~116C-3
~56C-1
~36C-4

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single peaks for each unique carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, broadN-H stretch (secondary amine)
~3080Medium=C-H stretch (alkene)
~2970, ~2850StrongC-H stretch (alkane)
~1645MediumC=C stretch (alkene)
~1450MediumC-H bend (alkane)
~1120MediumC-N stretch
~990, ~915Strong=C-H bend (alkene, out-of-plane)
Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid cell method can be used.

ATR-FTIR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of this compound onto the center of the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Abundance (%)Assignment
71~30[M]⁺ (Molecular Ion)
56100[M - CH₃]⁺
44~80[CH₂=NHCH₃]⁺
41~40[C₃H₅]⁺ (Allyl cation)
30~50[CH₂=NH₂]⁺
Experimental Protocol for Electron Ionization Mass Spectrometry
  • Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions and fragment ions are accelerated and separated by the mass analyzer.

  • The detector records the abundance of each ion at its specific mass-to-charge ratio.

Visualization of Spectroscopic Analysis

Relationship between Spectroscopic Techniques and Structural Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Provides data on 13C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone 13C_NMR->Carbon_Backbone Provides data on IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Fragmentation Determines

Caption: Relationship between spectroscopic techniques and the structural information they provide.

General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

Experimental_Workflow Sample_Preparation Sample Preparation (Dissolving/Diluting) NMR_Analysis NMR Analysis (¹H and ¹³C) Sample_Preparation->NMR_Analysis IR_Analysis IR Analysis (FTIR-ATR) Sample_Preparation->IR_Analysis MS_Analysis MS Analysis (EI-MS) Sample_Preparation->MS_Analysis Data_Processing Data Processing (Peak Picking, Integration) NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Spectral_Interpretation Spectral Interpretation & Structure Elucidation Data_Processing->Spectral_Interpretation Final_Report Final Report Generation Spectral_Interpretation->Final_Report

An In-depth Technical Guide to the Solubility of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Allylmethylamine (CAS 627-37-2), a secondary amine utilized in various chemical syntheses. The document details its solubility in aqueous and organic media, outlines standardized experimental protocols for solubility determination, and presents a logical framework for understanding its solubility profile based on physicochemical principles.

Introduction to this compound

This compound, also known as N-methylallylamine, is a colorless liquid with the chemical formula C₄H₉N. As a bifunctional molecule containing both an amine group and an alkene group, it serves as a versatile building block in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development. This guide synthesizes available data to provide a practical reference for laboratory and development settings.

Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a polar secondary amine group capable of acting as a hydrogen bond acceptor, and to a lesser extent, a donor. This is contrasted with its nonpolar four-carbon backbone. This dual character dictates its solubility across different solvents.

2.1 Aqueous Solubility

This compound is miscible with water[1][2]. Miscibility, as opposed to simple solubility, means that it can dissolve in water at any proportion, forming a single homogeneous phase. This high degree of aqueous solubility is attributed to the ability of the polar amine group to form strong hydrogen bonds with water molecules[3].

2.2 Organic Solvent Solubility

The following table summarizes the expected solubility of this compound in common laboratory solvents, categorized by solvent class.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolMiscible / Very SolubleThe amine group forms strong hydrogen bonds with the hydroxyl groups of protic solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)SolubleThe polar nature of the amine group interacts favorably with the dipole moments of polar aprotic solvents. Primary amines are known to react with ketones like acetone[1].
Nonpolar Hexane, Toluene, Diethyl EtherSolubleThe nonpolar C₄H₉ hydrocarbon portion of the molecule interacts well with nonpolar solvents through London dispersion forces. Amines are generally soluble in ether and benzene[3][4].

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below for reference.

PropertyValueReference(s)
CAS Number 627-37-2[1]
Molecular Formula C₄H₉N[1]
Molecular Weight 71.12 g/mol [1][5]
Appearance Colorless liquid[2]
Density 0.741 g/mL at 25 °C[1][5]
Boiling Point 64-66 °C[1][5]
Flash Point -28 °C (-18.4 °F)[5]
pKa 9.88 ± 0.10 (Predicted)[1]

Experimental Protocols for Solubility Determination

To ensure reproducibility and accuracy, solubility determination should follow standardized methodologies. The OECD (Organisation for Economic Co-operation and Development) guidelines are globally recognized for this purpose.

4.1 Water Solubility Determination (OECD Test Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method (for solubilities < 10⁻² g/L) and the Flask Method (for solubilities > 10⁻² g/L)[6]. Given that this compound is miscible with water, the Flask Method is the appropriate conceptual framework, although its purpose is typically to find a saturation limit, which does not exist for miscible substances. The protocol is presented here as the standard procedure for substances where the solubility is high but not necessarily infinite.

Flask Method (Shake-Flask)

This method, also known as the shake-flask method, is considered the most reliable technique for measuring the thermodynamic solubility of a substance[7][8].

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Mechanical shaker or magnetic stirrer with thermostatic control.

  • Constant temperature bath (e.g., 20 ± 0.5 °C)[6].

  • Flasks or vials with sufficient volume and tight-fitting, inert stoppers.

  • Centrifuge with temperature control (optional, but recommended).

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • Preparation: Add an amount of this compound to a flask that is clearly in excess of its expected solubility limit. Add a known volume of purified water (e.g., deionized or distilled).

  • Equilibration: Seal the flask and place it in the constant temperature bath. Agitate the mixture at a controlled speed. The equilibration time is critical and must be sufficient to reach a plateau in concentration; for many compounds, this can take 24 to 48 hours[8][9]. Preliminary tests are often run to determine the necessary time to achieve equilibrium[6].

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of undissolved substance, the sample is typically centrifuged at the same temperature. Filtration may also be used.

  • Sampling and Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase.

  • Quantification: Dilute the aliquot appropriately and measure the concentration of this compound using a pre-calibrated analytical method (e.g., GC-FID). The analysis should be performed in triplicate.

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

Solubility_Relationship Logical Relationship of this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction & Outcome Solute This compound (C₄H₉N) PolarGroup Polar Amine Group (-NHCH₃) Capable of H-Bonding Solute->PolarGroup NonpolarGroup Nonpolar Alkyl Group (C₄H₈-) London Dispersion Forces Solute->NonpolarGroup PolarSolvent Polar Solvents (e.g., Water, Ethanol) PolarGroup->PolarSolvent Strong Interaction (H-Bonding) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) NonpolarGroup->NonpolarSolvent Favorable Interaction (Dispersion Forces) HighSolubility High Solubility / Miscibility PolarSolvent->HighSolubility ModerateSolubility Good Solubility NonpolarSolvent->ModerateSolubility

Caption: Solubility based on molecular interactions.

Shake_Flask_Workflow Experimental Workflow: Shake-Flask Method (OECD 105) A 1. Preparation Add excess this compound to a known volume of water in a sealed flask. B 2. Equilibration Agitate flask in a thermostatic bath (e.g., 24-48 hrs at 20°C). A->B Constant T C 3. Phase Separation Cease agitation and allow phases to separate. Centrifuge at temperature to remove micro-droplets. B->C Attain Equilibrium D 4. Sampling Carefully withdraw an aliquot of the clear, saturated aqueous phase. C->D Isolate Supernatant E 5. Analysis Determine concentration using a suitable, calibrated analytical method (e.g., GC). D->E Quantify Solute F Result Report solubility in g/L or mol/L. E->F

Caption: Workflow for the Shake-Flask solubility test.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of N-Allylmethylamine (CAS No. 627-37-2), a key intermediate in various chemical syntheses. The following sections detail its core physical properties, standardized experimental protocols for their determination, and logical workflows for these procedures.

Core Physicochemical Data

This compound is a colorless to light yellow liquid recognized for its utility as a functional monomer and a building block in the synthesis of more complex molecules, including pharmaceutical compounds.[1][2][3][4] Accurate knowledge of its physical properties, such as boiling point and density, is critical for process design, safety, and quality control in a laboratory or industrial setting.

The physical properties of this compound are summarized in the table below. The data presented are collated from various chemical suppliers and databases and represent typical literature values.

PropertyValueConditions
Boiling Point 64-66 °Cat 760 mmHg (lit.)
Density 0.741 g/mLat 25 °C (lit.)
Molecular Formula C₄H₉N
Molecular Weight 71.12 g/mol
Refractive Index n20/D 1.412at 20 °C (lit.)
Flash Point -28 °Cclosed cup
Water Solubility Miscible

[1][2][4][5][6][7]

The boiling point of a secondary amine like this compound is influenced by its ability to form hydrogen bonds, though these are generally weaker than in primary amines or alcohols of similar molecular weight.[8][9][10][11] Its density is a fundamental property for mass-to-volume conversions in experimental setups.

Experimental Protocols

The following protocols describe standard laboratory procedures for the determination of the boiling point and density of a liquid chemical such as this compound.

This method is suitable for determining the boiling point of a volatile and flammable liquid.

Materials:

  • Round-bottom flask (50 mL)

  • Distillation head with a port for a thermometer

  • Condenser (Liebig or similar)

  • Receiving flask

  • Calibrated thermometer (-10 to 110 °C)

  • Heating mantle with a stirrer

  • Boiling chips

  • This compound sample (≥ 20 mL)

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the round-bottom flask in the heating mantle.

  • Sample Preparation: Add approximately 20-25 mL of this compound and a few boiling chips to the round-bottom flask.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: Begin heating the sample gently. The liquid should boil smoothly without bumping.

  • Equilibrium Establishment: As the vapor rises, it will condense on the thermometer bulb. The temperature will rise and then stabilize. This stable temperature, observed when the vapor and liquid are in equilibrium, is the boiling point.

  • Data Recording: Record the temperature at which a steady distillation rate is achieved (i.e., condensate is consistently forming and dripping into the receiving flask). This plateau temperature is the observed boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected to the normal boiling point.

Safety Precautions:

  • This compound is highly flammable and toxic.[5] All procedures must be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure there are no open flames or ignition sources nearby.

This method provides a precise measurement of liquid density.

Materials:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Calibrated thermometer

  • Constant temperature water bath set to 25 °C

  • This compound sample

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

    • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in the constant temperature water bath at 25 °C for at least 20 minutes to reach thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₂).

    • The volume of the pycnometer (V) can be calculated using the density of water at 25 °C (ρ_water ≈ 0.99704 g/mL) and the mass of the water (m₂ - m₁).

  • Sample Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Fill the dry pycnometer with the this compound sample.

    • Equilibrate the filled pycnometer in the 25 °C water bath for 20 minutes.

    • Remove, dry the exterior, and weigh the pycnometer containing the sample. Record the mass (m₃).

  • Density Calculation:

    • Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

    • Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = m_sample / V.

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental procedures described above.

Boiling_Point_Workflow start_end start_end process process decision decision io io safety safety start Start safety_check Safety Check: Fume Hood, PPE start->safety_check setup Assemble Distillation Apparatus safety_check->setup add_sample Add this compound and Boiling Chips setup->add_sample heat Gently Heat Sample add_sample->heat check_boil Is Liquid Boiling Steadily? heat->check_boil check_boil->heat No observe_temp Observe Temperature Plateau check_boil->observe_temp Yes record_bp Record Boiling Point and Pressure observe_temp->record_bp end End record_bp->end

Caption: Workflow for Boiling Point Determination.

Density_Measurement_Workflow cluster_cal Pycnometer Calibration cluster_sample Sample Measurement start_end start_end process process data data calc calc sub_process sub_process start Start weigh_empty Weigh Empty Pycnometer (m1) start->weigh_empty fill_water Fill with Distilled Water weigh_empty->fill_water equilibrate_water Equilibrate at 25°C fill_water->equilibrate_water weigh_water Weigh Pycnometer + Water (m2) equilibrate_water->weigh_water calc_vol Calculate Volume (V) weigh_water->calc_vol fill_sample Fill Pycnometer with Sample calc_vol->fill_sample equilibrate_sample Equilibrate at 25°C fill_sample->equilibrate_sample weigh_sample Weigh Pycnometer + Sample (m3) equilibrate_sample->weigh_sample calc_density Calculate Density ρ = (m3 - m1) / V weigh_sample->calc_density end End calc_density->end

Caption: Workflow for Density Determination via Pycnometry.

References

N-Allylmethylamine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, a secondary amine with the chemical formula C₄H₉N, serves as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of its synonyms, alternative names, and key chemical and physical properties. Detailed experimental protocols for its synthesis and its application as a functional monomer in polymerization processes are presented. Furthermore, this document illustrates key reaction pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers and professionals in chemical and materials science.

Chemical Identity and Synonyms

This compound is known by several alternative names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in unambiguous identification.

Identifier TypeValue
IUPAC Name N-methylprop-2-en-1-amine[1]
CAS Number 627-37-2[2][3]
EC Number 210-996-0[3]
Molecular Formula C₄H₉N[2][4]
Molecular Weight 71.12 g/mol [2][3]
Linear Formula CH₂=CHCH₂NHCH₃[3]
InChI InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3[5]
InChIKey IOXXVNYDGIXMIP-UHFFFAOYSA-N[1]
SMILES CNCC=C[1]

Common Synonyms and Alternative Names: [1][4][6][7][8]

  • N-Methylallylamine

  • Methylallylamine

  • Allylmethylamine

  • 2-Propen-1-amine, N-methyl-

  • N-Allyl-N-methylamine

  • n-methyl-2-propen-1-amine

  • n-methyl-allylamin

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[4]
Boiling Point 64-66 °C (lit.)[4]
Density 0.741 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.412 (lit.)[4]
Flash Point -19 °F (-28 °C) - closed cup[3][4]
Water Solubility Miscible[4]
Storage Temperature 2-8°C[4]
pKa 9.88 ± 0.10 (Predicted)[4]
Beilstein/REAXYS No. 1098387[3]

Applications

This compound is utilized in several areas of chemical synthesis and materials science. Its primary applications include its role as a key intermediate in the production of other chemicals and as a functional monomer in the synthesis of specialized polymers.[4][9]

  • Chemical Intermediate: It is a precursor in the synthesis of N-allyl-α,α-dichloro-N-methylacetamide.[4][9]

  • Polymer Science: this compound is employed as a functional monomer. For instance, it is used to coordinate with Cd(II)/Zn(II) ions in the creation of poly(methyl methacrylate-butyl methacrylate-N-allylmethylamine) (PMBA) films. These films have applications in the development of photo-catalytic cells.[4][9]

Applications Logical Relationship of this compound Applications cluster_applications Applications cluster_products Resulting Products cluster_end_uses End Uses N_Allylmethylamine This compound Chemical_Intermediate Chemical Intermediate N_Allylmethylamine->Chemical_Intermediate Polymer_Science Polymer Science N_Allylmethylamine->Polymer_Science Dichloroacetamide_Derivative N-allyl-α,α-dichloro- N-methylacetamide Chemical_Intermediate->Dichloroacetamide_Derivative PMBA_Films PMBA Films Polymer_Science->PMBA_Films Chemical_Industry Chemical Industry Applications Dichloroacetamide_Derivative->Chemical_Industry Photo_Catalytic_Cells Photo-Catalytic Cells PMBA_Films->Photo_Catalytic_Cells

Caption: Logical flow of this compound applications.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reaction of allyl chloride with methylamine.[3]

Materials:

Procedure: [3]

  • To a 40% aqueous solution of methylamine, add allyl chloride in a 4:1 molar ratio in portions at room temperature with constant stirring.

  • Continue stirring the solution at room temperature for 3-4 hours.

  • Carefully acidify the reaction mixture with HCl.

  • Extract the unreacted allyl chloride with diethyl ether.

  • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Transfer the concentrated solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled with ice.

  • Slowly add a highly concentrated solution of KOH to the heated reaction mixture.

  • Collect the fraction boiling between 40-70°C.

  • Dry the collected fraction over MgSO₄ and store in a refrigerator.

  • After 24 hours, decant the amine layer, dry it again over MgSO₄, and distill it from a Favorsky flask to yield pure this compound (boiling point: 64-66°C).

Synthesis_Workflow Synthesis of this compound start Start reactants Reactants: - Allyl Chloride - 40% aq. Methylamine start->reactants reaction Reaction: - Room Temperature - 3-4 hours stirring reactants->reaction acidification Acidification with HCl reaction->acidification extraction Ether Extraction of Unreacted Halide acidification->extraction concentration Concentration under Reduced Pressure extraction->concentration basification_distillation Basification with conc. KOH & Distillation concentration->basification_distillation collection Collect Fraction (40-70°C) basification_distillation->collection drying_purification Drying over MgSO₄ & Final Distillation collection->drying_purification product This compound drying_purification->product

Caption: Workflow for the synthesis of this compound.

Preparation of Poly(methyl methacrylate-co-butyl acrylate) Films

The following is a general procedure for the free-radical polymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA), which can be adapted to include this compound as a functional monomer.[4]

Materials:

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • This compound (as functional monomer, if desired)

  • Benzoyl peroxide (initiator)

  • N,N-dimethylaniline (promoter)

  • 10% Sodium hydroxide solution

  • Acetone (B3395972)

  • Methanol (B129727)

Procedure: [4]

  • Monomer Purification: Purify MMA and BA by extraction with a 10% sodium hydroxide solution to remove inhibitors.

  • Initiator and Promoter Addition: In a reaction vessel, add 10 ml of the monomer mixture (e.g., a 65:35 ratio of MMA:BA). To this, add 1 drop of N,N-dimethylaniline and 0.1 g of benzoyl peroxide. If incorporating this compound, it would be added at this stage at the desired molar ratio.

  • Polymerization: Place the reaction mixture in a boiling water bath. Monitor the progress of the polymerization.

  • Isolation of Polymer: After approximately 15 minutes, cool the reaction vessel and dissolve the resulting polymer in 10-15 ml of acetone.

  • Precipitation: Vigorously stir and pour the polymer solution into a beaker containing 80-100 ml of methanol to precipitate the polymer.

  • Filtration and Drying: Collect the precipitated polymer by vacuum filtration and dry it to determine the percent conversion.

  • Film Casting: Prepare a 20% (w/v) solution of the dried polymer in acetone and cast it onto a glass plate. Allow the solvent to evaporate to form a clear film.

Polymerization_Workflow Preparation of PMMA-co-PBA Films start Start monomer_purification Monomer Purification (MMA, BA) start->monomer_purification reagent_addition Add Initiator (Benzoyl Peroxide) & Promoter (N,N-dimethylaniline) [+ this compound if desired] monomer_purification->reagent_addition polymerization Polymerization in Boiling Water Bath reagent_addition->polymerization dissolution Dissolve Polymer in Acetone polymerization->dissolution precipitation Precipitate Polymer in Methanol dissolution->precipitation filtration_drying Vacuum Filtration & Drying precipitation->filtration_drying film_casting Cast Film from Acetone Solution filtration_drying->film_casting product PMMA-co-PBA Film film_casting->product

Caption: Workflow for PMMA-co-PBA film preparation.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Classifications: Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled, Causes severe skin burns and eye damage.[1][3]

  • Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a valuable chemical compound with established applications in organic synthesis and polymer chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and use in polymerization. The provided diagrams offer a clear visual representation of these processes. It is imperative that researchers and scientists adhere to strict safety protocols when handling this compound due to its hazardous nature.

References

Reactivity of the Allyl Group in N-Allylmethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine (CH₂=CHCH₂NHCH₃) is a versatile bifunctional molecule that incorporates a reactive allyl group and a nucleophilic secondary amine. This combination makes it a valuable building block in organic synthesis, polymer chemistry, and drug discovery. The reactivity of the allyl group, characterized by its carbon-carbon double bond and adjacent allylic protons, is central to its synthetic utility. This guide provides a comprehensive technical overview of the key reactions involving the allyl moiety of this compound, including electrophilic and radical additions, oxidation, reduction, and transition metal-catalyzed transformations. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to serve as a foundational resource for researchers exploring the synthetic potential of this compound.

Introduction

The allyl group is a common and highly reactive functional group in organic chemistry. Its reactivity stems from the presence of a π-system and the relatively weak C-H bonds at the allylic position, which can be readily cleaved to form a resonance-stabilized allylic radical or cation. In this compound, the proximity of the methylamino group can influence the reactivity of the allyl moiety through electronic and steric effects, as well as by acting as a directing group in certain reactions. Understanding and controlling the diverse reactivity of the allyl group is crucial for leveraging this compound as a precursor in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and functional polymers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number627-37-2
Molecular FormulaC₄H₉N
Molecular Weight71.12 g/mol
Boiling Point64-66 °C (lit.)
Density0.741 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.412 (lit.)

Table 2: Spectroscopic Data for this compound

SpectroscopyPeak AssignmentsReference(s)
¹H NMR (CDCl₃)δ 5.8 (m, 1H, -CH=), 5.1 (m, 2H, =CH₂), 3.1 (d, 2H, -NCH₂-), 2.3 (s, 3H, -NCH₃), 1.2 (s, 1H, -NH)
¹³C NMR (CDCl₃)δ 136.0 (-CH=), 116.0 (=CH₂), 55.0 (-NCH₂-), 35.0 (-NCH₃)
IR (neat)ν (cm⁻¹) 3300 (N-H), 3080 (=C-H), 1645 (C=C), 995, 915 (=C-H bend)
Mass Spectrum (EI)m/z 71 (M⁺), 56, 44, 42, 30

Reactivity of the Allyl Group

The allyl group in this compound undergoes a variety of chemical transformations, which can be broadly categorized as additions to the double bond, reactions at the allylic position, and transition metal-catalyzed processes.

Additions to the Carbon-Carbon Double Bond

The double bond of this compound is susceptible to attack by electrophiles. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon (C-3) to form a more stable secondary carbocation at the internal carbon (C-2). The presence of the electron-withdrawing ammonium (B1175870) group under acidic conditions can influence the rate and outcome of these reactions.

  • Hydrohalogenation: The addition of hydrogen halides (HX) is expected to proceed via a Markovnikov mechanism to yield 2-halo-N-methylpropan-1-amine.

  • Hydration: Acid-catalyzed hydration will likely produce 1-(methylamino)propan-2-ol.

In contrast to electrophilic addition, radical addition to the double bond of this compound typically proceeds via an anti-Markovnikov mechanism. This is due to the formation of the more stable radical intermediate.

  • Addition of HBr with Peroxides: In the presence of peroxides, HBr adds to the double bond to yield 3-bromo-N-methylpropan-1-amine.

The addition of an amine across the double bond of an alkene, known as hydroamination, is a highly atom-economical method for the synthesis of diamines. While challenging, transition metal catalysts have been developed to facilitate this transformation. For this compound, this can be an intermolecular or intramolecular reaction. Rhodium-catalyzed hydroamination of allylic amines with primary amines can produce vicinal diamines.

Hydroamination

Oxidation Reactions

The double bond of this compound can be epoxidized to form an oxirane ring. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. The presence of the amine can influence the stereochemical outcome through directed epoxidation, especially after protonation.

Table 3: Predicted Outcome of Epoxidation of this compound

ReagentProductExpected Yield
m-CPBA2-((methylamino)methyl)oxiraneModerate to High

Experimental Protocol: Epoxidation of this compound (Adapted from analogous systems)

  • Dissolve this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Epoxidation

Reduction of the Allyl Group

The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically high-yielding and proceeds under mild conditions.

Table 4: Predicted Outcome of Catalytic Hydrogenation of this compound

CatalystProductExpected Yield
Pd/C, H₂N-MethylpropylamineHigh
PtO₂, H₂N-MethylpropylamineHigh
Raney Ni, H₂N-MethylpropylamineHigh

Experimental Protocol: Catalytic Hydrogenation of this compound

  • In a pressure vessel, dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation if necessary.

Transition Metal-Catalyzed Reactions

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. Unprotected allylamines, including this compound, can participate in this reaction to form substituted cinnamylamine (B1233655) derivatives, which are important pharmacophores. The reaction with aryl iodides often proceeds with high regioselectivity.

Heck_Reaction

Olefin metathesis has emerged as a versatile tool in organic synthesis. While direct examples with this compound are scarce, related N-allyl compounds can undergo ring-closing metathesis (RCM) to form nitrogen-containing heterocycles, a common structural motif in pharmaceuticals.

Polymerization

This compound can act as a monomer in polymerization reactions. Due to the presence of the allyl group, it can undergo free-radical polymerization. The protonation of the amine group in acidic media can influence the polymerization process by reducing degradative chain transfer. Copolymers of this compound can also be synthesized, leading to materials with tailored properties.

This compound in Drug Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds. The ability to functionalize the allyl group or incorporate the entire molecule into larger scaffolds makes it a valuable building block for the synthesis of novel drug candidates. For instance, the formation of substituted pyrrolidines and other nitrogen heterocycles through reactions of the allyl group opens avenues for creating compounds with potential therapeutic applications.

Conclusion

The allyl group in this compound exhibits a rich and diverse reactivity profile, enabling a wide range of synthetic transformations. From additions and oxidations of the double bond to transition metal-catalyzed cross-coupling and polymerization reactions, this compound serves as a versatile platform for the synthesis of complex nitrogen-containing molecules. The interplay between the allyl moiety and the adjacent amino group provides opportunities for controlling selectivity and accessing unique molecular architectures. This guide provides a foundational understanding of this reactivity, offering valuable insights for researchers in organic synthesis, materials science, and medicinal chemistry. Further exploration into the diastereoselective and enantioselective transformations of this compound will undoubtedly unlock its full potential as a key synthetic intermediate.

The Nucleophilic Character of N-Allylmethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, a secondary amine, is a versatile reagent in organic synthesis, valued for its unique structural features and reactivity. Its nucleophilic character is central to its utility, enabling the formation of carbon-nitrogen bonds in a variety of chemical transformations. This technical guide provides a comprehensive analysis of the nucleophilic properties of this compound, including a discussion of the structural and environmental factors that govern its reactivity. Quantitative data, including its predicted basicity, are presented alongside comparative data for other secondary amines to contextualize its nucleophilic strength. Detailed experimental protocols for key classes of reactions where this compound acts as a nucleophile—SN2 alkylation, conjugate addition, and epoxide ring-opening—are provided. Furthermore, this guide includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction to the Nucleophilicity of Amines

The nucleophilicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to attack an electrophilic center.[1] This property is influenced by a combination of electronic and steric factors. As a secondary amine, this compound's nucleophilic character is enhanced by the electron-donating inductive effect of its two alkyl substituents (a methyl and an allyl group), which increases the electron density on the nitrogen atom.[2] However, these substituents also introduce steric hindrance around the nitrogen, which can modulate its reactivity, particularly with bulky electrophiles.[1][2]

Generally, the nucleophilicity of amines correlates with their basicity; a more basic amine is often a stronger nucleophile.[3] However, this correlation is not always linear, as nucleophilicity is more sensitive to steric effects than basicity.[3]

Factors Influencing the Nucleophilicity of this compound

The nucleophilic behavior of this compound is a result of the interplay of several factors:

  • Inductive Effect: The methyl and allyl groups are both electron-donating, increasing the electron density on the nitrogen atom and enhancing its nucleophilicity compared to a primary amine.[4]

  • Steric Hindrance: As a secondary amine, this compound is more sterically hindered than a primary amine, which can decrease its reactivity towards sterically demanding electrophiles.[1][3] However, it is generally less hindered than a tertiary amine.

  • The Allyl Group: The electronic effect of the allyl group is primarily inductive and electron-donating. While the double bond introduces sp²-hybridized carbons, they are not directly attached to the nitrogen, so any electron-withdrawing resonance effect is negligible.

  • Solvent Effects: The choice of solvent can significantly impact the nucleophilicity of an amine. In protic solvents, hydrogen bonding to the lone pair of the amine can decrease its nucleophilicity. Aprotic solvents are generally preferred for reactions involving amine nucleophiles.

Quantitative Data on this compound and Related Amines

CompoundStructureTypepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) (in CH₃CN)
This compound CH₂=CHCH₂NHCH₃Secondary9.88 ± 0.10 (Predicted)Not Experimentally Determined
Diethylamine (B46881)(CH₃CH₂)₂NHSecondary10.9818.58
Dipropylamine(CH₃CH₂CH₂)₂NHSecondary11.00Not Widely Reported
PiperidineC₅H₁₀NHSecondary11.1218.58
Morpholine (B109124)C₄H₈ONHSecondary8.3315.65

Data for diethylamine, piperidine, and morpholine are from established literature sources. The pKa for this compound is a predicted value.

The predicted pKa of this compound is slightly lower than that of simple dialkylamines like diethylamine and dipropylamine. This may suggest a slightly reduced basicity and potentially nucleophilicity, possibly due to the electronic influence of the allyl group. However, it is expected to be a competent nucleophile in a variety of reactions.

Key Reactions Involving this compound as a Nucleophile

This compound can participate in a wide range of nucleophilic reactions. The following sections detail the mechanisms and provide generalized experimental protocols for three common classes of these reactions.

Nucleophilic Substitution (SN2) with Alkyl Halides

This compound readily reacts with primary and some secondary alkyl halides via an SN2 mechanism to form tertiary amines. The reaction involves the backside attack of the amine on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 CH₂=CHCH₂NHCH₃ ts [H₃C(CH₂=CHCH₂)N---R---X]ᵟ⁺ r1->ts Sɴ2 Attack r2 +  R-X p1 CH₂=CHCH₂(CH₃)N⁺HR ts->p1 p2 +  X⁻

Caption: SN2 reaction of this compound with an alkyl halide.

Experimental Protocol: Synthesis of N-allyl-N-methylbenzylamine

  • Materials: this compound, benzyl (B1604629) bromide, potassium carbonate, acetonitrile, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

    • To this stirred suspension, add benzyl bromide (1.05 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Conjugate (Michael) Addition to α,β-Unsaturated Carbonyls

This compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). The nucleophilic nitrogen attacks the β-carbon of the unsaturated system.

Michael_Addition cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product r1 CH₂=CHCH₂NHCH₃ inter CH₂=CHCH₂(CH₃)N⁺H-CH₂-C⁻H-COR r1->inter 1,4-Addition r2 +  CH₂=CHCOR prod CH₂=CHCH₂(CH₃)N-CH₂CH₂COR inter->prod Proton Transfer Epoxide_Opening cluster_reactants Reactants cluster_intermediate Alkoxide Intermediate cluster_product Product r1 CH₂=CHCH₂NHCH₃ inter CH₂=CHCH₂(CH₃)N⁺H-CH₂CH(O⁻)Ph r1->inter Nucleophilic Attack r2 +  Styrene Oxide prod CH₂=CHCH₂(CH₃)N-CH₂CH(OH)Ph inter->prod Protonation (Workup) Nucleophilicity_Workflow prep Prepare Solutions - this compound in Solvent - Benzhydrylium Ion Electrophiles in Solvent kinetic Kinetic Measurements - Rapid mixing in spectrophotometer - Monitor disappearance of electrophile prep->kinetic calc_kobs Calculate k_obs - Fit absorbance decay to exponential function kinetic->calc_kobs plot Plot k_obs vs. [Amine] - Determine second-order rate constant (k₂) from slope calc_kobs->plot lfer Linear Free Energy Relationship - Plot log(k₂) vs. E for multiple electrophiles plot->lfer params Determine Nucleophilicity Parameters - N (from intercept) - s (from slope) lfer->params

References

N-Allylmethylamine: A Comprehensive Technical Guide for Researchers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine is a versatile bifunctional molecule that serves as a crucial precursor in a multitude of organic syntheses. Its unique structure, incorporating both a reactive allyl group and a secondary amine, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of this compound's role in organic synthesis, with a particular focus on its application in the development of pharmaceuticals. This document covers its synthesis, physicochemical properties, and its utility in key reactions such as N-alkylation for the synthesis of antifungal agents, palladium-catalyzed cross-coupling reactions, and ring-closing metathesis for the formation of nitrogen-containing heterocycles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to assist researchers in leveraging the full potential of this important synthetic building block.

Introduction

This compound (CAS No: 627-37-2), also known as N-methylallylamine, is a colorless liquid with the chemical formula C₄H₉N.[1][2] Its structure features a methylamino group attached to an allyl group, rendering it a valuable intermediate in organic synthesis. The presence of both a nucleophilic secondary amine and an electrophilic allyl group allows for sequential or orthogonal functionalization, making it a key component in the construction of complex molecular architectures. This guide will delve into the synthesis of this compound and its pivotal role as a precursor in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₉N[1][3]
Molecular Weight 71.12 g/mol [3][4]
Appearance Colorless liquid[2]
Boiling Point 64-66 °C (lit.)[1][5]
Density 0.741 g/mL at 25 °C (lit.)[1][5]
Refractive Index (n20/D) 1.412 (lit.)[1][5]
Flash Point -28 °C (-18.4 °F) - closed cup[5][6]
Water Solubility Miscible[1][2]
Storage Temperature 2-8°C[2][5]
Table 2: Spectroscopic Data of this compound
SpectroscopyDataReference(s)
¹H NMR (300 MHz, DMSO-d₆ + CCl₄) δ 5.81 (ddt, 1H, =CH), 5.11 (ddt, 1H, =CH₂), 5.01 (ddt, 1H, =CH₂), 3.11 (dt, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.28 (br. s, 1H, NH)[3]
¹³C NMR (75.5 MHz, DMSO-d₆ + CCl₄) δ 136.8 (=CH), 114.6 (=CH₂), 53.7 (CH₂), 35.2 (CH₃)[3]
InChI Key IOXXVNYDGIXMIP-UHFFFAOYSA-N[4][5]
SMILES CNCC=C[4][5]

Synthesis of this compound

This compound can be reliably synthesized through the reaction of allyl chloride with an aqueous solution of methylamine (B109427).[3]

Experimental Protocol: Synthesis of this compound[3]
  • Reaction Setup: In a dropping funnel, place allyl chloride. In a separate reaction vessel, add a 40% aqueous solution of methylamine. The molar ratio of allyl chloride to methylamine should be 1:4.

  • Addition: At room temperature, add the allyl chloride dropwise from the dropping funnel to the constantly stirring methylamine solution.

  • Reaction: Stir the resulting solution at room temperature for 3-4 hours.

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid (HCl).

  • Extraction: Extract the mixture with ether to remove any unreacted allyl chloride.

  • Concentration: Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Basification and Distillation: Transfer the concentrated solution to a Favorsky flask fitted with a Liebig condenser and a receiver cooled with ice. Slowly add a highly concentrated potassium hydroxide (B78521) (KOH) solution through a dropping funnel to the heated reaction mixture.

  • Collection and Purification: Collect the fraction boiling between 40-70 °C. Dry the collected fraction over magnesium sulfate (B86663) (MgSO₄). After allowing it to stand, decant the amine layer, dry it again over MgSO₄, and distill it from a Favorsky flask to yield pure this compound.

  • Yield: 65%[3]

  • Boiling Point: 64-66 °C (760 mmHg)[3]

Synthesis_of_N_Allylmethylamine allyl_chloride Allyl Chloride reaction Stirring at RT 3-4 hours allyl_chloride->reaction methylamine 40% aq. Methylamine methylamine->reaction acidification Acidification (HCl) reaction->acidification extraction Ether Extraction acidification->extraction concentration Concentration extraction->concentration basification Basification (KOH) & Distillation concentration->basification product This compound basification->product

Synthesis of this compound Workflow

Applications in the Synthesis of Pharmaceuticals

This compound is a key precursor in the synthesis of several important pharmaceutical compounds, most notably the allylamine (B125299) class of antifungal agents.

Synthesis of Naftifine (B1207962) and Terbinafine (B446)

Naftifine and Terbinafine are potent antifungal drugs that function by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway.[7][8][9] The synthesis of these molecules involves the N-alkylation of a secondary amine precursor, which can be derived from this compound.

The allylamine antifungals, including naftifine and terbinafine, selectively inhibit the fungal enzyme squalene epoxidase.[4][6] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[4]

Squalene_Epoxidase_Inhibition Squalene Squalene SE Squalene Epoxidase Squalene->SE Substrate Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Naftifine Naftifine / Terbinafine Naftifine->SE Inhibition SE->Oxidosqualene Product

Inhibition of Squalene Epoxidase by Allylamine Antifungals

The common precursor for both naftifine and terbinafine is N-methyl-1-naphthalenemethylamine. This intermediate can be synthesized from this compound. However, a more common industrial route involves the reaction of 1-chloromethylnaphthalene with methylamine.

Experimental Protocol: Synthesis of Naftifine Hydrochloride[5]
  • Reaction Setup: In a reactor, add 30-35% sodium hydroxide solution (170-200 mL), N-methyl-1-naphthalenemethylamine (171 g), and toluene (B28343) (1 L).

  • Reaction: Heat the mixture to reflux with stirring. Add cinnamyl chloride (153 g) dropwise over approximately 2 hours.

  • Completion: Continue stirring at reflux for an additional 5 hours.

  • Work-up: Cool the reaction mixture and separate the aqueous layer. Wash the organic layer twice with 500 mL of water.

  • Salt Formation: Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, causing an oily product to separate.

  • Crystallization and Isolation: Triturate the oily product to induce solidification. Filter the solid, dry it, to obtain naftifine hydrochloride.

Experimental Protocol: Synthesis of Terbinafine[10]
  • Reaction Setup: In a 500 mL reaction flask, combine N-methyl-1-naphthalenemethylamine (40 g), sodium carbonate (24.8 g), and 250 mL of DMF.

  • Cooling and Addition: Cool the mixture to -5 °C and add 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) (38.5 g). React for 30 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting halide is consumed.

  • Work-up and Purification: After completion, the reaction is worked up to isolate terbinafine. This typically involves extraction and purification by chromatography or crystallization. The final product can be converted to its hydrochloride salt.

    • Yield: Yields for this step can reach over 90%.[10]

Pharmaceutical_Synthesis cluster_precursor Precursor Synthesis cluster_naftifine Naftifine Synthesis cluster_terbinafine Terbinafine Synthesis N_allylmethylamine This compound N_methyl_naphthylmethylamine N-Methyl-1-naphthalenemethylamine N_allylmethylamine->N_methyl_naphthylmethylamine Alkylation chloromethylnaphthalene 1-(Chloromethyl)naphthalene chloromethylnaphthalene->N_methyl_naphthylmethylamine naftifine Naftifine N_methyl_naphthylmethylamine->naftifine terbinafine Terbinafine N_methyl_naphthylmethylamine->terbinafine cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->naftifine N-Alkylation heptenyne (E)-1-Bromo-6,6-dimethyl- 2-hepten-4-yne heptenyne->terbinafine N-Alkylation

Synthesis of Naftifine and Terbinafine from this compound Precursor

Palladium-Catalyzed Cross-Coupling Reactions

The allyl group in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which allows for the formation of carbon-carbon bonds.

The Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[11][12] N-substituted allylamines can participate in this reaction, providing a route to more complex amine structures.

Experimental Protocol: Amine-Directed Mizoroki-Heck Arylation of a Free Allylamine[13]

This protocol describes a general method for the monoarylation of free allylamines.

  • Reaction Setup: In a reaction vessel, combine the allylamine (0.36 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (0.3 mmol).

  • Solvent and Acid: Add trifluoroacetic acid (TFA, 1 mL) as the solvent.

  • Reaction: Heat the mixture at 50 °C for 14 hours.

  • Work-up and Isolation: After the reaction is complete, the product can be isolated as its hydrochloride salt.

Ring-Closing Metathesis (RCM)

This compound can be a precursor to diallyl amines, which are excellent substrates for ring-closing metathesis (RCM) to form five-membered nitrogen heterocycles (pyrrolidines).[13][14]

Experimental Protocol: Ring-Closing Metathesis of N-Boc-diallylamine[16]

This protocol describes the RCM of a protected diallylamine, which can be prepared from N-allylamine followed by another allylation and protection.

  • Reactant Preparation: Prepare a 0.4 M solution of N-Boc-diallylamine in dichloromethane (B109758) (CH₂Cl₂).

  • Catalyst Addition: Add Grubbs' first-generation catalyst (0.5 mol%) to the solution.

  • Reaction: Reflux the reaction mixture for 2.5 hours.

  • Work-up and Purification: After the reaction, employ an extractive method using a water-soluble phosphine (B1218219) to remove ruthenium byproducts. The product, N-Boc-3-pyrroline, can then be purified by distillation.

    • Yield: 90-94%[15]

RCM_Reaction diallylamine N-Boc-diallylamine rcm Ring-Closing Metathesis diallylamine->rcm catalyst Grubbs' Catalyst catalyst->rcm pyrroline N-Boc-3-pyrroline rcm->pyrroline ethylene Ethylene rcm->ethylene

Ring-Closing Metathesis of a Diallylamine Derivative

Other Synthetic Applications

The reactivity of this compound extends beyond the aforementioned reactions, finding utility in the synthesis of various other nitrogen-containing heterocycles and as a building block in complex molecule synthesis.

  • Synthesis of Pyrrolidines: As demonstrated in the RCM section, this compound derivatives are excellent precursors for pyrrolidine (B122466) rings, which are prevalent scaffolds in many pharmaceuticals.[4][16]

  • Pictet-Spengler Reaction: The amine functionality of this compound can participate in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems found in many alkaloids.[5][17]

  • Aza-Diels-Alder Reaction: The allyl group can act as a dienophile in aza-Diels-Alder reactions, providing a route to six-membered nitrogen-containing heterocycles.[18]

Safety and Handling

This compound is a flammable, toxic, and corrosive liquid.[19][20] It should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, in a well-ventilated fume hood.[20] It is crucial to avoid contact with skin, eyes, and inhalation of vapors.[19] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[19]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its dual functionality allows for a wide array of transformations, making it an essential building block for the synthesis of pharmaceuticals, particularly antifungal agents like naftifine and terbinafine. Furthermore, its utility in modern synthetic methodologies such as palladium-catalyzed cross-coupling and ring-closing metathesis highlights its importance in the construction of complex nitrogen-containing molecules. This guide provides researchers with the necessary technical information to effectively and safely utilize this compound in their synthetic endeavors.

References

The Genesis of a Versatile Amine: A Technical Guide to the Discovery and Synthesis of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, a secondary amine featuring both an allyl and a methyl group, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. It details key experimental protocols, presents comparative quantitative data, and visualizes reaction workflows. Furthermore, this guide explores the biological significance of the this compound scaffold through the lens of allylamine (B125299) antifungal agents, elucidating their mechanism of action within the ergosterol (B1671047) biosynthesis pathway.

Discovery and History of Synthesis

The precise first synthesis of this compound is not definitively documented in easily accessible historical records. However, its conceptualization and eventual synthesis are deeply rooted in the foundational work on amines and allyl compounds by chemical pioneers of the 19th century. The groundwork was laid by chemists like August Wilhelm von Hofmann and Auguste Cahours, whose extensive research into the reactions of ammonia (B1221849) and primary amines with alkyl halides established the fundamental principles of N-alkylation. The discovery of allyl alcohol by Cahours and Hofmann in 1857 and the subsequent exploration of allyl halides opened the door for the synthesis of a wide array of allylic compounds.

The primary and most enduring method for synthesizing this compound is the nucleophilic substitution of an allyl halide with methylamine (B109427). This reaction, a classic example of amine alkylation, has been refined over the years to improve yield and purity.

Early Synthetic Approaches:

The earliest syntheses likely involved the reaction of allyl iodide or bromide with an excess of methylamine in a sealed tube, a common technique in 19th and early 20th-century organic synthesis for reactions involving volatile reagents. The primary challenge in these early methods was controlling the degree of alkylation, as the primary amine product, this compound, could further react with the allyl halide to form the tertiary amine, N,N-diallylmethylamine, and even a quaternary ammonium (B1175870) salt. The use of a large excess of methylamine was a common strategy to favor the formation of the secondary amine.

Modern Synthetic Methods:

Contemporary methods still largely rely on the reaction of an allyl halide with methylamine but employ more controlled conditions and sophisticated purification techniques to achieve high yields of the desired product. The use of aqueous solutions of methylamine and allyl chloride at ambient temperatures has become a common and scalable approach.

Core Synthesis Methodologies: Experimental Protocols

The following section details a widely used and reliable protocol for the synthesis of this compound.

Synthesis of this compound from Allyl Chloride and Methylamine

This method is a robust and scalable procedure for the preparation of this compound.

Reaction Scheme:

G reactant1 Allyl Chloride step1 Reaction reactant1->step1 reactant2 Methylamine (aq) reactant2->step1 product This compound byproduct Methylamine Hydrochloride step1->product step1->byproduct

Fig. 1: Reaction of Allyl Chloride and Methylamine.

Experimental Protocol:

  • Reaction Setup: A solution of 40% aqueous methylamine is placed in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The reaction is typically carried out at room temperature (20 °C).

  • Addition of Allyl Chloride: Allyl chloride is added dropwise to the stirred methylamine solution. A molar ratio of approximately 4:1 of methylamine to allyl chloride is often used to minimize the formation of di- and tri-allylated products.

  • Reaction Time: The mixture is stirred vigorously at room temperature for 3-4 hours.

  • Workup - Acidification: The reaction mixture is carefully acidified with hydrochloric acid. This converts the product and unreacted methylamine into their hydrochloride salts and separates them from any unreacted allyl chloride.

  • Workup - Extraction: The acidified solution is extracted with a nonpolar solvent, such as diethyl ether, to remove any remaining allyl chloride.

  • Workup - Basification and Isolation: A concentrated solution of a strong base, such as potassium hydroxide, is added to the aqueous layer to liberate the free amines. The this compound is then isolated by distillation.

  • Purification: The collected distillate is dried over a suitable drying agent (e.g., magnesium sulfate) and can be further purified by fractional distillation.

Quantitative Data Summary:

ParameterValue
Reactants Allyl Chloride, 40% Aqueous Methylamine
Stoichiometry (Methylamine:Allyl Chloride) ~ 4:1
Reaction Temperature 20 °C
Reaction Time 3-4 hours
Yield ~65%
Boiling Point of Product 64-66 °C

Biological Significance: The this compound Scaffold in Antifungal Drugs

While this compound itself is not known to have significant biological activity, its structural motif is the cornerstone of a class of potent antifungal drugs known as the allylamines. These drugs, including Naftifine and Terbinafine, are widely used to treat various fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of allylamine derivatives stems from their ability to specifically inhibit the enzyme squalene (B77637) epoxidase[1][2][3][4][5][6][7][8][9]. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

The inhibition of squalene epoxidase leads to two key downstream effects that are detrimental to the fungal cell[3][5]:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.

  • Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of the substrate, squalene, within the fungal cell. High concentrations of squalene are themselves cytotoxic and contribute to the antifungal effect.

The high selectivity of allylamine antifungals for the fungal squalene epoxidase over its mammalian counterpart ensures a favorable therapeutic window with minimal side effects on the host.

Ergosterol Biosynthesis Pathway and Site of Inhibition:

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate mevalonate->fpp ...multiple steps... squalene Squalene fpp->squalene erg1 Squalene Epoxidase (ERG1) squalene->erg1 squalene_epoxide 2,3-Oxidosqualene lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol ...multiple steps... erg1->squalene_epoxide inhibition Inhibition by This compound Derivatives inhibition->erg1

Fig. 2: Ergosterol Biosynthesis Pathway Inhibition.

Conclusion

This compound, a seemingly simple secondary amine, holds a significant place in the landscape of organic synthesis and medicinal chemistry. Its synthesis, rooted in the foundational principles of amine chemistry, has been refined to an efficient and scalable process. The true value of the this compound scaffold is highlighted by its incorporation into potent allylamine antifungal agents. The targeted inhibition of squalene epoxidase by these derivatives provides a clear example of how a fundamental chemical structure can be leveraged to create life-saving pharmaceuticals. This guide serves as a testament to the enduring importance of understanding the synthesis and biological applications of core chemical entities for researchers and professionals in the field of drug development.

References

A Comprehensive Technical Guide on the Theoretical Conformation of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the conformational landscape of N-Allylmethylamine (AMA), a molecule of interest in various chemical and biological contexts. By leveraging computational chemistry, we can elucidate the stable conformations, relative energies, and interconversion pathways of this flexible molecule, providing critical insights for applications in drug design and molecular modeling. This document summarizes key quantitative data, details the methodologies for cited theoretical experiments, and provides visualizations of critical pathways and workflows.

Conformational Landscape of this compound

This compound is a flexible molecule with multiple rotatable bonds, giving rise to a complex potential energy surface with several stable conformers. Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, have been instrumental in characterizing these conformers. The conformational flexibility of AMA is largely determined by the rotation around two key dihedral angles:

  • δ (C-C-N-C): Defines the orientation of the allyl group relative to the methyl group.

  • θ (C=C-C-N): Describes the orientation of the vinyl group.

Through extensive computational searches, nine stable conformers of this compound have been identified.[1] Of these, four low-energy conformers, designated as I, II, III, and V, have been experimentally characterized using rotational spectroscopy.[1]

Quantitative Conformational Data

The relative energies and key dihedral angles of the four experimentally observed conformers of this compound, as determined by high-level quantum mechanical calculations, are crucial for understanding their relative populations and potential biological activity. While the precise numerical data from the primary literature is not publicly available, the following tables represent the expected structure and type of data based on the published research. The values are illustrative and based on the qualitative descriptions and computational methods reported.

Table 1: Calculated Relative Energies of the Most Stable Conformers of this compound

ConformerB3LYP-D3(BJ)/cc-pVTZ Relative Energy (kJ/mol)B2PLYP-D3(BJ)/aug-cc-pVTZ Relative Energy (kJ/mol)
I0.00 (Global Minimum)0.00 (Global Minimum)
II[Value][Value]
III[Value][Value]
V[Value][Value]

Note: The global minimum, Conformer I, is the reference against which the energies of other conformers are compared.

Table 2: Key Dihedral Angles (in Degrees) for the Most Stable Conformers of this compound

ConformerDihedral Angle δ (C-C-N-C)Dihedral Angle θ (C=C-C-N)
I[Value][Value]
II[Value][Value]
III[Value][Value]
V[Value][Value]

Experimental and Computational Protocols

The theoretical investigation of the conformational landscape of this compound involves a multi-step computational workflow. This process is designed to efficiently explore the potential energy surface and accurately determine the geometries and relative energies of the stable conformers.

Conformational Search
  • Initial Structure Generation: A starting 3D structure of this compound is generated using standard molecular modeling software.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (δ and θ). For each combination of angles, the geometry is partially optimized to locate low-energy regions. A computationally efficient level of theory, such as B3LYP-D3(BJ) with the cc-pVTZ basis set, is typically employed for this step.[1]

  • Identification of Minima: The local minima on the potential energy surface, corresponding to potential stable conformers, are identified from the PES scan.

Geometry Optimization and Frequency Calculations
  • Full Geometry Optimization: The geometries of the identified local minima are fully optimized without any constraints. To obtain more accurate results, a higher level of theory, such as the double-hybrid density functional B2PLYP-D3(BJ) with a larger basis set like aug-cc-pVTZ, is utilized.[1]

  • Vibrational Frequency Analysis: Harmonic vibrational frequency calculations are performed at the same level of theory as the optimization. These calculations serve two purposes:

    • To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Single-Point Energy Refinement

For even higher accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using a "gold-standard" method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

Visualizations

Computational Workflow for Conformational Analysis

The following diagram illustrates the typical workflow for the theoretical conformational analysis of a flexible molecule like this compound.

Conformational Analysis Workflow cluster_input Input cluster_pes_scan Potential Energy Surface Scan cluster_optimization Geometry Optimization & Verification cluster_refinement Energy Refinement cluster_output Output initial_structure Initial 3D Structure pes_scan Relaxed PES Scan (e.g., B3LYP-D3(BJ)/cc-pVTZ) initial_structure->pes_scan identify_minima Identify Local Minima pes_scan->identify_minima geom_opt Full Geometry Optimization (e.g., B2PLYP-D3(BJ)/aug-cc-pVTZ) identify_minima->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (e.g., CCSD(T)) freq_calc->sp_energy final_data Relative Energies & Dihedral Angles sp_energy->final_data Tunneling Pathway of Conformer I Conformer_I Conformer I TS1 Transition State 1 (Allyl Torsion) Conformer_I->TS1 Intermediate Intermediate TS1->Intermediate TS2 Transition State 2 (NH Inversion) Intermediate->TS2 Conformer_I_prime Conformer I' TS2->Conformer_I_prime

References

N-Allylmethylamine: A Versatile Scaffold for Innovative Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylmethylamine (CAS No. 627-37-2), a secondary amine featuring both allyl and methyl functional groups, is a versatile chemical intermediate with significant potential across various scientific disciplines. Its unique structural characteristics make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced polymer materials. This technical guide provides a comprehensive overview of the core research areas involving this compound, including its synthesis, physicochemical properties, and key applications. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and leverage the potential of this dynamic molecule.

Physicochemical and Biological Properties

A thorough understanding of the physicochemical and biological properties of this compound and its prominent derivatives is crucial for their effective application. The following tables summarize key quantitative data for this compound and two of its well-known antifungal derivatives, Naftifine (B1207962) and Terbinafine.

Table 1: Physicochemical Properties of this compound and its Derivatives

PropertyThis compoundNaftifine HydrochlorideTerbinafine Hydrochloride
Molecular Formula C4H9N[1]C21H22ClN[2]C21H26ClN[3]
Molecular Weight 71.12 g/mol [1]323.9 g/mol [2]327.90 g/mol [4]
Boiling Point 64-66 °C[1]162-167 °C (at 2.00 Pa)[1]417.9 °C[5]
Melting Point N/A177 °C[1]~205 °C[4]
Density 0.741 g/mL at 25 °C[1]1.082 g/cm³ (Predicted)[1]N/A
Refractive Index n20/D 1.412[1]N/AN/A
Water Solubility Miscible[1]Slightly Soluble0.63% (w/v)[4]
pKa 9.88 ± 0.10 (Predicted)[1]N/A7.10[4]
LogP 0.27[6]N/A5.9[5]

Table 2: Antifungal Activity of this compound Derivatives

CompoundTarget OrganismIC50 (nM)Reference
TerbinafineTrichophyton rubrum (Squalene Epoxidase)3.3[7]
NaftifineTrichophyton rubrum (Squalene Epoxidase)9.4[7]
TerbinafineCandida albicans (Squalene Epoxidase)1300[7]
NaftifineCandida albicans (Squalene Epoxidase)31000[7]

Key Research Areas and Applications

This compound serves as a critical starting material and functional monomer in several cutting-edge research and development areas.

Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of allylamine (B125299) antifungals, a class of drugs that inhibit the enzyme squalene (B77637) epoxidase, a key component in the fungal ergosterol (B1671047) biosynthesis pathway.[4][8] This inhibition leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[4] Prominent examples of drugs built upon this scaffold include Naftifine and Terbinafine, which are widely used to treat dermatophytic infections.[9]

The versatility of the this compound structure also extends to other therapeutic areas. Derivatives have been investigated as potential MEK inhibitors for the treatment of solid tumors. The RAS/RAF/MEK/ERK signaling pathway is frequently overactive in many cancers, and inhibiting MEK1/2 can block downstream signaling, leading to reduced cell proliferation and apoptosis.[10] While direct synthesis of MEK inhibitors from this compound is not yet widely documented, its structural motifs are relevant to the design of novel kinase inhibitors.

Polymer Science and Materials Chemistry

In polymer science, this compound is utilized as a functional monomer to create polymers with tailored properties.[1] It can be used to synthesize poly(this compound) and its copolymers, which can be further functionalized to create materials for various applications. For instance, plasma-polymerized allylamine coatings can be deposited on surfaces to introduce amine functionalities, which are valuable for improving adhesion, biocompatibility, and for the covalent immobilization of biomolecules.[11] These functionalized surfaces have potential applications in biomedical devices, sensors, and as platforms for cell culture.

Experimental Protocols

To facilitate further research, this section provides detailed experimental protocols for the synthesis of this compound and a key derivative.

Synthesis of this compound

Materials:

Procedure:

  • In a well-ventilated fume hood, add allyl chloride in a 4:1 molar ratio in portions from a dropping funnel to a 40% aqueous solution of methylamine at room temperature with constant stirring.

  • Continue stirring the solution at room temperature for 3-4 hours.

  • Carefully acidify the solution with HCl.

  • Extract the unreacted allyl chloride with ether.

  • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Transfer the concentrated solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled by ice.

  • Slowly add a highly concentrated KOH solution through a dropping funnel to the heated reaction mixture.

  • Collect the fraction boiling between 64-66 °C.

  • Dry the collected fraction over MgSO4 and distill again to obtain pure this compound.

Expected Yield: Approximately 65%.[1]

Synthesis of Naftifine

Materials:

  • N-Methyl-1-naphthalenemethylamine hydrochloride

  • Sodium carbonate

  • Dimethylformamide (DMF)

  • Cinnamyl chloride

  • Toluene (B28343)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.42 g of N-methyl-1-naphthalenemethylamine hydrochloride and 2.89 g of sodium carbonate in 10 ml of dimethylformamide.

  • Add 1.25 g of cinnamyl chloride dropwise at room temperature.

  • Continue stirring at room temperature for 18 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in toluene and dry with anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain Naftifine.[1]

Visualizing Key Pathways and Processes

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of complex scientific concepts.

Synthesis_of_N_Allylmethylamine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Allyl_Chloride Allyl Chloride Reaction_Vessel Stirred Reaction (Room Temp, 3-4h) Allyl_Chloride->Reaction_Vessel Methylamine_sol 40% aq. Methylamine Methylamine_sol->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Ether Extraction Acidification->Extraction Concentration Concentration Extraction->Concentration Basification Basification (KOH) Concentration->Basification Distillation Distillation (64-66 °C) Basification->Distillation N_Allylmethylamine This compound Distillation->N_Allylmethylamine

Caption: Workflow for the synthesis of this compound.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Allylamine Antifungals Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Catalyzes Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential for Allylamines Naftifine, Terbinafine Allylamines->Squalene_Epoxidase Inhibits Squalene_Epoxidase->2,3-Oxidosqualene Squalene_Accumulation Toxic Squalene Accumulation Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Squalene_Accumulation->Cell_Death Contributes to

Caption: Mechanism of action of allylamine antifungal drugs.

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Future Research Directions

The unique reactivity of this compound presents numerous opportunities for future research and development.

  • Novel Drug Scaffolds: Exploration of this compound as a scaffold for the synthesis of novel bioactive molecules beyond antifungals and kinase inhibitors is a promising area. Its ability to participate in various chemical transformations could lead to the discovery of new therapeutic agents with unique mechanisms of action.

  • Advanced Materials: Further investigation into the polymerization and functionalization of this compound can lead to the development of advanced materials with tailored properties. This includes smart polymers that respond to environmental stimuli, new biocompatible materials for medical implants, and functional coatings with enhanced performance characteristics.

  • Catalysis: The amine and allyl functionalities of this compound make it a potential ligand for metal catalysts. Research into its application in catalysis could uncover new and efficient catalytic systems for a variety of organic transformations.

Conclusion

This compound is a versatile and valuable chemical entity with broad applicability in both medicinal chemistry and materials science. Its role as a fundamental building block for potent antifungal agents is well-established, and its potential in the development of other therapeutics and advanced materials is an active area of research. This technical guide provides a solid foundation for scientists and researchers to explore the diverse opportunities presented by this remarkable molecule, paving the way for future innovations and discoveries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Allylmethylamine Derivatives in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylmethylamine derivatives are a critical class of compounds in pharmaceutical sciences, most notably recognized for their potent antifungal activity. This structural motif is central to the efficacy of drugs such as Naftifine (B1207962) and Terbinafine (B446), which function by inhibiting the fungal enzyme squalene (B77637) epoxidase.[1][2] This inhibition disrupts the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes, leading to fungal cell death.[3] The unique mechanism of action and broad-spectrum activity of these compounds make them valuable assets in the treatment of various fungal infections.[4][5]

These application notes provide detailed protocols for the synthesis of key this compound derivatives, quantitative data on their biological activity, and a visualization of their mechanism of action to aid researchers in the development of novel antifungal agents.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. Below are detailed protocols for the synthesis of the parent this compound and the prominent pharmaceutical agents, Naftifine and Terbinafine.

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the core this compound scaffold via the alkylation of methylamine (B109427) with allyl chloride.[6]

Materials:

Procedure:

  • In a dropwise manner, add allyl chloride to a 40% aqueous solution of methylamine at room temperature with constant stirring. A 4:1 molar ratio of allyl chloride to methylamine is recommended.

  • Continue stirring the solution at room temperature for 3-4 hours.

  • Carefully acidify the reaction mixture with HCl.

  • Extract the unreacted allyl chloride with diethyl ether.

  • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Transfer the concentrated solution to a Favorsky flask fitted with a Liebig condenser and a cooled receiver.

  • Slowly add a highly concentrated KOH solution to the heated reaction mixture.

  • Collect the fraction boiling between 40-70°C.

  • Dry the collected fraction over MgSO₄.

  • Decant the amine layer and distill it from a Favorsky flask to yield pure this compound.

Protocol 2: Synthesis of Naftifine

This protocol details a multi-step synthesis of Naftifine, a topical antifungal agent. The synthesis involves the preparation of N-methyl-1-naphthylmethylamine followed by its reaction with cinnamyl chloride.[7]

Step 1: Synthesis of 1-Chloromethylnaphthalene

  • In a reactor, combine naphthalene (B1677914) (320g), paraformaldehyde (110g), glacial acetic acid (260ml), 85% phosphoric acid (65ml), and concentrated hydrochloric acid (362ml).

  • Heat the mixture to an internal temperature of 80-85°C with vigorous stirring for 6 hours.

  • Cool the mixture to 15-20°C and transfer it to a separatory funnel.

  • Add cold water and separate the lower layer containing the crude 1-chloromethylnaphthalene.

  • Wash the crude product successively with cold water.

Step 2: Synthesis of N-Methyl-1-naphthylmethylamine

  • React the crude 1-chloromethylnaphthalene from Step 1 with methylamine to synthesize N-methyl-1-naphthylmethylamine.

Step 3: Synthesis of Naftifine Hydrochloride

  • React N-methyl-1-naphthylmethylamine with cinnamyl chloride using NaOH as the acid-binding agent and toluene (B28343) as the solvent.

  • Recrystallize the product from isopropanol (B130326) to obtain Naftifine hydrochloride.

An alternative synthesis of Naftifine involves a multicomponent reaction of N-methyl-1-naphthamide, formaldehyde, and styrene (B11656) catalyzed by a Lewis acid, followed by reduction and acidification.[8][9]

Protocol 3: One-Step Synthesis of Terbinafine

This protocol outlines a one-step synthesis of Terbinafine, a widely used oral and topical antifungal drug.[10]

Materials:

  • Monomethylamine

  • Purified water

  • Potassium carbonate or Sodium carbonate (acid-binding agent)

  • 1-Chloromethylnaphthalene

  • 1-Chloro-6,6-dimethyl-2-heptene-4-yne

  • Chloroform

  • Ethyl acetate (B1210297)

Procedure:

  • Slowly add monomethylamine to purified water, followed by the addition of the acid-binding agent (potassium carbonate or sodium carbonate).

  • Simultaneously and slowly add 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-heptene-4-yne to the solution, maintaining the temperature at 10-20°C. Control the dripping speed to ensure simultaneous addition.

  • Allow the reaction to proceed for 2-3 hours at 10-20°C.

  • Extract the reaction solution with chloroform.

  • Concentrate the organic layer under reduced pressure until dry.

  • Add ethyl acetate to the residue and crystallize to obtain Terbinafine.

  • For purification, the white solid can be obtained by filtration after heating the ethyl acetate mixture to reflux for 30 minutes and then cooling to below 10°C. The final product is dried at 60-70°C.

II. Quantitative Data

The following tables summarize the quantitative data regarding the synthesis yields and antifungal activity of this compound derivatives.

Table 1: Synthesis Yields of this compound Derivatives

CompoundSynthetic MethodReported YieldReference
NaftifineVia cinnamyl Schiff's base94%[11]
NaftifineVia trans-2-phenylvinylboronic acid coupling82%[11]
NaftifineHeck-type reaction68%[11]
Terbinafine HydrochlorideCondensation and salification>90%[12]

Table 2: In Vitro Antifungal Activity (MIC) of Naftifine and Terbinafine

Fungal SpeciesNaftifine MIC (µg/mL)Terbinafine MIC (µg/mL)Reference
Aspergillus sp. (MIC₅₀)10.1[4]
Aspergillus sp. (MIC₉₀)50.5[4]
Other Hyalohyphomycetes (MIC₅₀)51[4]
Dematiaceous Fungi (MIC₅₀)105[4]
Zygomycetes (MIC₅₀)100100[4]
Dermatophytes (84/88 isolates)0.1-[5]
Dermatophytes (all 88 isolates)0.50.1[5]

III. Visualizations

Signaling Pathway: Inhibition of Squalene Epoxidase

The primary mechanism of action for antifungal this compound derivatives is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3]

G Ergosterol Biosynthesis Pathway and Inhibition by this compound Derivatives AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE catalysis Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol SQLE->Oxidosqualene Inhibitor This compound Derivatives (e.g., Terbinafine, Naftifine) Inhibitor->SQLE Inhibition

Caption: Inhibition of squalene epoxidase by this compound derivatives.

Experimental Workflow: One-Step Synthesis of Terbinafine

The following diagram illustrates the workflow for the one-step synthesis of Terbinafine.

G Workflow for One-Step Synthesis of Terbinafine cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 1. Prepare aqueous solution of monomethylamine Prep2 2. Add acid-binding agent (K2CO3 or Na2CO3) Prep1->Prep2 React1 3. Simultaneously add 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-heptene-4-yne (10-20°C) Prep2->React1 React2 4. React for 2-3 hours at 10-20°C React1->React2 Workup1 5. Extract with chloroform React2->Workup1 Workup2 6. Concentrate organic layer Workup1->Workup2 Workup3 7. Crystallize from ethyl acetate Workup2->Workup3 Workup4 8. Purify by recrystallization Workup3->Workup4 Workup5 9. Dry final product (Terbinafine) Workup4->Workup5

Caption: Workflow for the one-step synthesis of Terbinafine.

Logical Relationship: Synthesis of Naftifine

This diagram shows the logical progression of the multi-step synthesis of Naftifine.

G Logical Flow of Naftifine Synthesis Start Starting Materials: Naphthalene, Paraformaldehyde, Acids Intermediate1 1-Chloromethylnaphthalene Start->Intermediate1 Step 1 Intermediate2 N-Methyl-1-naphthyl- methylamine Intermediate1->Intermediate2 Step 2 Methylamine Methylamine Methylamine->Intermediate2 Product Naftifine Hydrochloride Intermediate2->Product Step 3 CinnamylChloride Cinnamyl Chloride CinnamylChloride->Product

Caption: Logical flow of a multi-step synthesis of Naftifine.

References

Application Notes and Protocols for the Use of N-Allylmethylamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Allylmethylamine in polymer chemistry, focusing on its application in the synthesis of functional polymers for various applications, including drug delivery. Detailed experimental protocols and quantitative data are provided to facilitate research and development in this area.

Introduction to this compound in Polymer Chemistry

This compound is a versatile monomer that can be incorporated into polymer chains through various polymerization techniques. Its unique structure, featuring a secondary amine and a reactive allyl group, makes it a valuable building block for the synthesis of functional polymers. The presence of the amine group allows for pH-responsiveness and provides a site for post-polymerization modification, while the allyl group can participate in polymerization and crosslinking reactions.

Polymers derived from this compound and its analogs have shown significant promise in biomedical applications, particularly in the design of "smart" drug delivery systems that respond to physiological cues.

Polymerization of this compound

This compound can be polymerized via several methods, with radical polymerization being the most common. A key challenge in the polymerization of allylic monomers is degradative chain transfer, which can lead to low molecular weight polymers. However, this can be mitigated by protonating the amine group with an acid, which reduces the propensity for hydrogen abstraction from the allylic position.

Cyclopolymerization of N,N-diallyl-N-methylamine

A close analog, N,N-diallyl-N-methylamine, undergoes cyclopolymerization to form polymers containing five- and six-membered rings.[1] This process is influenced by both steric and electronic factors of the substituents. High molecular weight polymers can be achieved, particularly when the polymerization is carried out in the presence of an acid to suppress degradative chain transfer.[2]

Experimental Protocol 1: Radical Polymerization of N,N-diallyl-N-methylamine Trifluoroacetate

This protocol is adapted from the synthesis of high-molecular-weight poly(N,N-diallyl-N-methylamine) and can be considered a starting point for the polymerization of this compound.[2]

Materials:

  • N,N-diallyl-N-methylamine (DAMA)

  • Trifluoroacetic acid (TFA)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or other suitable radical initiator

  • Deionized water

  • Methanol

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Monomer Salt Preparation: In a flask, dissolve N,N-diallyl-N-methylamine in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of trifluoroacetic acid with stirring.

  • Polymerization Setup: Transfer the monomer salt solution to a polymerization vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiation: Add the radical initiator (e.g., V-50, typically 1-3 mol% with respect to the monomer).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir under a nitrogen atmosphere for a specified time (e.g., 24-48 hours).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent like methanol.

    • Alternatively, purify the polymer by dialysis against deionized water for several days to remove unreacted monomer, initiator, and salt.

  • Isolation: Isolate the polymer by filtration (if precipitated) or by lyophilization of the dialyzed solution.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data:

PropertyValueReference
Molecular Weight (Mw) (3-6) x 10⁴ g/mol and higher[3]
Thermal Stability Decomposition onset varies with Mw[4]

Note: The data provided is for poly(N,N-diallyl-N-methylamine) and its quaternary ammonium (B1175870) salt analogs. The properties of poly(this compound) are expected to be in a similar range.

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purification Purification & Isolation monomer This compound monomer_salt N-Allylmethylammonium Salt monomer->monomer_salt acid Acid (e.g., TFA) acid->monomer_salt polymerization Radical Polymerization (Heat, N2 atmosphere) monomer_salt->polymerization initiator Radical Initiator initiator->polymerization polymer Poly(this compound) polymerization->polymer precipitation Precipitation (in non-solvent) polymer->precipitation dialysis Dialysis polymer->dialysis filtration Filtration precipitation->filtration lyophilization Lyophilization dialysis->lyophilization dried_polymer Dried Polymer filtration->dried_polymer lyophilization->dried_polymer G cluster_reaction Reaction Setup cluster_workup Work-up and Purification pgma Poly(glycidyl methacrylate) in solvent reaction Stirring at controlled temperature under N2 pgma->reaction nama This compound nama->reaction precipitation Precipitation in non-solvent reaction->precipitation washing Washing precipitation->washing filtration Filtration washing->filtration drying Vacuum Drying filtration->drying final_product Functionalized Polymer drying->final_product G cluster_pathway Cellular Uptake and Gene Release polyplex Polyplex (Polymer/DNA Complex) endocytosis Endocytosis polyplex->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome proton_sponge Proton Sponge Effect (Endosomal Rupture) endosome->proton_sponge release Gene Release into Cytoplasm proton_sponge->release transcription Transcription & Translation release->transcription protein Therapeutic Protein transcription->protein

References

N-Allylmethylamine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allylmethylamine is a secondary amine containing both an allyl and a methyl group attached to the nitrogen atom. This structural motif makes it a potential building block in the synthesis of various biologically active molecules. Within the agrochemical industry, allylamine (B125299) derivatives are a known class of fungicides. However, a comprehensive review of publicly available scientific literature and patents indicates that the direct use of this compound as a precursor for currently registered agrochemicals is not prominently documented.

This application note explores the synthesis of a structurally related agrochemical, the fungicide Silthiofam, which utilizes the closely related primary amine, allylamine. While not a direct application of this compound, the synthesis of Silthiofam provides a detailed and relevant protocol for the formation of an N-allyl carboxamide, a key structural feature that could potentially be adapted for this compound in exploratory research.

Case Study: Synthesis of Silthiofam (An N-Allyl Fungicide)

Silthiofam is a fungicide used as a seed treatment for cereals to control "take-all" disease caused by the fungus Gaeumannomyces graminis. Its chemical name is N-Allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide.[1][2] The synthesis involves the reaction of an activated carboxylic acid derivative with allylamine.

Synthesis Pathway Overview

The synthesis of Silthiofam from 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid is a key final step in its production. This transformation is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with allylamine to form the desired amide bond.

Silthiofam_Synthesis reactant1 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid intermediate 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carbonyl chloride reactant1->intermediate Activation reactant2 Thionyl Chloride (SOCl2) reactant2->intermediate product Silthiofam intermediate->product Amidation reactant3 Allylamine reactant3->product

Caption: Synthesis of Silthiofam via acid activation and amidation.

Experimental Protocols

The following protocols are based on established synthetic routes for Silthiofam.

Protocol 1: Synthesis of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carbonyl chloride

Objective: To activate the carboxylic acid for subsequent amidation.

Materials:

  • 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Heptane (B126788)

  • Nitrogen atmosphere

  • Reaction flask with condenser, stirrer, and dropping funnel

Procedure:

  • A 22-L, four-necked flask equipped with an overhead stirrer, dropping funnel, nitrogen inlet, thermocouple, and a condenser is charged with 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid (956 g, 93% assay, 3.90 mol) and heptane (2.86 kg).[3]

  • The mixture is heated to 75 °C.[3]

  • Thionyl chloride (572 g, 4.81 mol) is added over a period of 30 minutes.[3]

  • The reaction mixture is stirred at 75 °C until the reaction is complete (typically monitored by IR or HPLC).

  • The resulting solution of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carbonyl chloride in heptane is used directly in the next step.

Protocol 2: Synthesis of Silthiofam (N-Allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide)

Objective: To form the final amide product.

Materials:

  • Solution of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carbonyl chloride in heptane (from Protocol 1)

  • Allylamine

  • Heptane

  • Water

  • Reaction flask with stirrer and cooling capabilities

Procedure:

  • The solution of the acid chloride from the previous step is cooled.

  • A solution of allylamine (e.g., 1.14g, 20mmol in toluene (B28343) for a 10mmol scale reaction) is added dropwise to the stirred solution of the acid chloride at room temperature. A Chinese patent suggests heating the reaction mixture under reflux for 5 hours.[4]

  • After the addition is complete, the reaction mixture is stirred until completion.

  • The reaction mixture is then washed with water to remove any salts.[4]

  • The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

  • The crude Silthiofam can be purified by recrystallization from a suitable solvent, such as n-hexane, to yield a white crystalline solid.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound and Allylamine

PropertyThis compoundAllylamine
CAS Number 627-37-2107-11-9
Molecular Formula C₄H₉NC₃H₇N
Molecular Weight 71.12 g/mol 57.09 g/mol
Boiling Point 64-66 °C53-54 °C
Density 0.741 g/mL at 25 °C0.761 g/mL at 25 °C
Structure CH₂=CHCH₂NHCH₃CH₂=CHCH₂NH₂

Data sourced from publicly available chemical databases.

Table 2: Key Intermediates and Product in Silthiofam Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acidC₁₀H₁₆O₂SSi228.38Starting material
4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carbonyl chlorideC₁₀H₁₅ClOSSi246.83Activated intermediate
AllylamineC₃H₇N57.09Reagent for amidation
Silthiofam C₁₃H₂₁NOSSi 267.46 Final agrochemical product

Logical Workflow for Silthiofam Synthesis

The following diagram illustrates the logical flow of the key steps in the synthesis of Silthiofam.

workflow cluster_start Starting Materials cluster_activation Activation Step cluster_amidation Amidation Step cluster_product Final Product start_acid 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid activation Formation of Acid Chloride start_acid->activation start_reagent Thionyl Chloride start_reagent->activation amidation Reaction with Allylamine activation->amidation product Silthiofam amidation->product

Caption: Logical workflow of Silthiofam synthesis.

Conclusion and Future Perspectives

While this compound is not a direct precursor in the synthesis of the commercially significant fungicide Silthiofam, the provided protocols for an analogous N-allyl compound offer a valuable reference for researchers. The chemistry of activating a carboxylic acid and subsequent amidation is a fundamental and widely applicable transformation in organic synthesis.

Researchers interested in developing novel agrochemicals could explore the synthesis of N-allyl-N-methyl amides using this compound as the amine source. The biological activity of such compounds could be compared to their N-allyl counterparts to understand the structure-activity relationship of the N-methyl group. This could potentially lead to the discovery of new active ingredients with improved efficacy, selectivity, or environmental profiles. Further research into the patent literature for more niche or developmental agrochemicals may yet reveal direct applications of this compound.

References

Application Notes and Protocols: A Novel Approach to N-Allylation of Amines via Transallylation from N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed protocol for the N-allylation of primary and secondary amines utilizing N-allylmethylamine as the allyl group donor in a transition-metal-catalyzed transallylation reaction. While not a conventionally documented method, this approach presents a potential alternative to classical N-allylation techniques that often rely on reactive allyl halides or alcohols. The proposed methodology is centered around a hypothetical iridium-catalyzed hydrogen-borrowing mechanism, aiming for high atom economy and functional group tolerance. Detailed experimental procedures, data interpretation, and mechanistic diagrams are provided to guide researchers in exploring this novel transformation.

Introduction

The N-allyl functional group is a valuable moiety in synthetic organic chemistry, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules. Traditional methods for the N-allylation of amines often involve the use of allyl halides, which can lead to over-alkylation and the formation of stoichiometric amounts of salt byproducts.[1] Alternative methods, such as the use of allyl alcohols, have been developed to address these limitations.[2]

This application note explores a novel, hypothetical approach to N-allylation through a transallylation reaction, where this compound serves as the allylating agent. This process is envisioned to proceed via a catalytic cycle, potentially offering a mild and selective route to a variety of N-allylated amines. The proposed protocol is designed to be a starting point for further investigation and optimization.

Proposed Reaction Mechanism

The envisioned catalytic N-allylation of an amine with this compound is proposed to proceed through a hydrogen-borrowing mechanism, a powerful strategy for C-N bond formation.[3] An iridium catalyst is suggested for this transformation due to its known efficacy in such reactions.[2]

The proposed catalytic cycle can be summarized as follows:

  • Oxidation: The iridium catalyst oxidizes the substrate amine to an imine and this compound to an enamine.

  • Allyl Transfer (Hypothetical): A key, hypothetical step involves the transfer of the allyl group. This could occur through a variety of pathways, potentially involving the formation of a transient intermediate that facilitates the exchange.

  • Reduction: The newly formed allylated imine and the demethylated enamine are then reduced by the iridium hydride species generated in the initial oxidation steps, yielding the desired N-allylated amine product and methylamine.

A simplified logical diagram of this proposed pathway is presented below.

G Proposed Logical Flow for Transallylation A Primary/Secondary Amine (R2NH) E Oxidation & Imine/Enamine Formation A->E B This compound B->E C Iridium Catalyst D Catalyst Activation C->D D->E F Hypothetical Allyl Transfer E->F G Reduction & Product Formation F->G H N-Allylated Amine (Product) G->H I Methylamine (Byproduct) G->I J Catalyst Regeneration G->J J->E

Caption: Proposed logical workflow for the iridium-catalyzed transallylation.

Experimental Protocols

3.1. Materials and Equipment

  • Substrate Amine: Representative primary or secondary amine (e.g., aniline, benzylamine, morpholine).

  • Allylating Agent: this compound (96% or higher purity).

  • Catalyst: [Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer) or a similar iridium precursor.

  • Ligand: A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine) may be required for catalyst stabilization and activity.

  • Solvent: Anhydrous, high-boiling point solvent such as toluene (B28343) or xylene.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary to facilitate the reaction.

  • Inert Gas: Argon or Nitrogen for maintaining an inert atmosphere.

  • Reaction Vessel: Schlenk flask or a sealed reaction tube.

  • Standard laboratory glassware and purification equipment (magnetic stirrer, heating mantle, rotary evaporator, chromatography columns).

3.2. General Procedure for N-Allylation

The following is a general, hypothetical protocol that should be optimized for each specific substrate.

G Experimental Workflow A Assemble and Dry Glassware B Add Catalyst, Ligand, and Base A->B C Purge with Inert Gas B->C D Add Solvent and Substrate Amine C->D E Add this compound D->E F Heat Reaction Mixture E->F G Monitor Reaction by TLC/GC-MS F->G G->F Continue Heating H Cool and Quench Reaction G->H Reaction Complete I Work-up and Extraction H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the proposed N-allylation.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 1-5 mol%), and if necessary, a phosphine ligand (1-10 mol%) and a base (e.g., K₂CO₃, 1.0-2.0 equivalents).

  • Addition of Reactants: Add anhydrous solvent (e.g., toluene, 3-5 mL per mmol of substrate). To this mixture, add the substrate amine (1.0 mmol, 1.0 equivalent) followed by this compound (1.2-2.0 equivalents).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following tables present hypothetical data for the N-allylation of various amines based on the proposed protocol. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Screening of Reaction Conditions for the N-Allylation of Aniline

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Temp (°C)Time (h)Conversion (%)Yield (%)
1[Ir(cod)Cl]₂ (2.5)NoneK₂CO₃ (1.5)100124535
2[Ir(cod)Cl]₂ (2.5)PPh₃ (5)K₂CO₃ (1.5)100126558
3[Ir(cod)Cl]₂ (2.5)PPh₃ (5)Cs₂CO₃ (1.5)100127872
4[Ir(cod)Cl]₂ (5.0)PPh₃ (10)Cs₂CO₃ (1.5)12089285

Table 2: Substrate Scope for the Optimized N-Allylation Protocol

EntrySubstrate AmineProductYield (%)
1AnilineN-Allylaniline85
2BenzylamineN-Allylbenzylamine78
3Morpholine4-Allylmorpholine91
4Piperidine1-Allylpiperidine88
5DibenzylamineN-Allyldibenzylamine65

Safety Precautions

  • This compound is a flammable and toxic liquid.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Iridium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.

  • Perform all reactions in properly sealed and appropriate glassware.

Conclusion

The proposed protocol for the N-allylation of amines using this compound as an allyl source offers a novel and potentially advantageous route to N-allylated products. The hypothetical iridium-catalyzed transallylation reaction is designed to be atom-economical and to proceed under relatively mild conditions. The provided experimental details and hypothetical data serve as a foundation for researchers to explore and develop this new synthetic methodology. Further optimization and mechanistic studies are necessary to fully realize the potential of this transformation.

References

Application Notes and Protocols: N-Allylmethylamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Allylmethylamine (NMA) is a versatile organic compound that finds niche but important applications in materials science. Primarily, it is utilized as a precursor for the synthesis of functional polymers and as a co-monomer to introduce specific functionalities into polymer chains. These functionalized materials have potential applications in areas such as catalysis and surface modification. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the synthesis of poly(N-methylallylamine) and its use as a functional monomer in photocatalytic acrylic copolymers.

Application 1: Synthesis of Poly(N-methylallylamine) via Post-Polymerization Modification

Poly(N-methylallylamine) is a cationic polymer with potential applications in various fields, including as a flocculant, in coatings, and for surface modifications. A common and practical route to synthesize poly(N-methylallylamine) is through the N-methylation of pre-synthesized poly(allylamine). This post-polymerization modification approach avoids the challenges associated with the direct polymerization of this compound, which can be prone to chain transfer reactions.

The overall process involves two main stages:

  • Radical polymerization of an allylamine (B125299) salt (e.g., allylamine hydrochloride) to produce poly(allylamine salt).

  • N-methylation of the resulting poly(allylamine) using formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of poly(allylamine hydrochloride) and its subsequent N-methylation.

ParameterPoly(allylamine hydrochloride) SynthesisPoly(N-methylallylamine) SynthesisReference
Reactants Allylamine, Hydrochloric Acid, Radical InitiatorPoly(allylamine), Formic Acid, Formaldehyde[1]
Monomer Concentration 10 - 85% by weight5 - 60% polymer solution[1]
Initiator Concentration 1 - 6% by weight based on monomer-[1]
Reaction Temperature 40 - 70 °CInitially ≤ 30 °C, then heated to 80 °C[1]
Reaction Time ~18 hours~5 hours at 80 °C[1]
Yield HighHigh[1]
Experimental Protocols

Protocol 1.1: Synthesis of Poly(allylamine hydrochloride)

This protocol is based on the radical polymerization of allylamine hydrochloride in an aqueous solution.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, prepare an aqueous solution of allylamine hydrochloride. For example, to 57.1 g of allylamine, slowly add 104.2 g of 35% hydrochloric acid dropwise while maintaining the temperature between 10-20 °C.[1]

  • Adjust the concentration of the monomer solution to the desired level (e.g., 50-70% by weight) with deionized water.

  • Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes.

  • While maintaining a nitrogen atmosphere, heat the solution to the reaction temperature (e.g., 60 °C).

  • Prepare a solution of the radical initiator (e.g., 2.5% by weight based on the monomer) in deionized water.

  • Add the initiator solution to the monomer solution dropwise over a period of 3 hours.[1]

  • After the addition is complete, continue stirring the reaction mixture at 60 °C for 15 hours to complete the polymerization.[1]

  • Cool the reaction mixture to room temperature. The resulting viscous solution is poly(allylamine hydrochloride).

  • To isolate the polymer, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Collect the precipitate by filtration and dry it under vacuum to obtain poly(allylamine hydrochloride) as a white powder.

Protocol 1.2: Synthesis of Poly(N-methylallylamine) from Poly(allylamine)

This protocol describes the N-methylation of poly(allylamine) via the Eschweiler-Clarke reaction.

Materials:

Procedure:

  • Preparation of Poly(allylamine) (free base):

    • Dissolve 20 g of poly(allylamine hydrochloride) in 30 g of deionized water.

    • Add an equimolar amount of a 40% aqueous sodium hydroxide solution (approximately 21.4 g).

    • Remove the by-product sodium chloride by dialysis.

    • Lyophilize the dialyzed solution to yield poly(allylamine) as a solid.[1]

  • N-methylation:

    • Dissolve 11.4 g of the obtained poly(allylamine) in 30 g of deionized water in a reaction vessel.

    • Cool the solution and maintain the temperature at or below 30 °C.

    • Slowly add 20.5 g of 90% formic acid dropwise, followed by the dropwise addition of 18.9 g of 35% aqueous formaldehyde solution.[1]

    • After the addition is complete, gradually heat the mixture to 80 °C. Vigorous evolution of carbon dioxide will be observed.

    • Maintain the reaction temperature at 80 °C for approximately 5 hours, or until the gas evolution ceases.[1]

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a large volume of acetone to precipitate the product.

    • Collect the precipitate by filtration and dry it under vacuum to yield the formic acid salt of poly(N-methylallylamine) as a white powder.

    • If the free polymer is desired, the formic acid salt can be neutralized with a base.

Diagrams

Synthesis_of_Poly_N_methylallylamine cluster_0 Stage 1: Poly(allylamine) Synthesis cluster_1 Stage 2: N-methylation Allylamine Allylamine Allylamine_HCl Allylamine Hydrochloride Allylamine->Allylamine_HCl HCl Hydrochloric Acid HCl->Allylamine_HCl Polymerization Radical Polymerization (60°C, 18h) Allylamine_HCl->Polymerization Initiator Azo Initiator Initiator->Polymerization Poly_Allylamine_HCl Poly(allylamine hydrochloride) Polymerization->Poly_Allylamine_HCl Methanol_Precipitation Precipitation in Methanol Poly_Allylamine_HCl->Methanol_Precipitation PAH_Powder Poly(allylamine HCl) Powder Methanol_Precipitation->PAH_Powder PAH_Powder_2 Poly(allylamine HCl) Powder Dialysis Dialysis PAH_Powder_2->Dialysis NaOH NaOH (aq) NaOH->Dialysis Poly_Allylamine Poly(allylamine) Dialysis->Poly_Allylamine Methylation Eschweiler-Clarke Reaction (80°C, 5h) Poly_Allylamine->Methylation Formic_Acid Formic Acid Formic_Acid->Methylation Formaldehyde Formaldehyde Formaldehyde->Methylation PNMA_Salt Poly(N-methylallylamine) Formate Salt Methylation->PNMA_Salt Acetone_Precipitation Precipitation in Acetone PNMA_Salt->Acetone_Precipitation PNMA_Powder Poly(N-methylallylamine) Salt Powder Acetone_Precipitation->PNMA_Powder Photocatalytic_Material_Logic cluster_0 Copolymer Synthesis cluster_1 Functionalization and Application Monomers Monomers: - Methyl Methacrylate (MMA) - Butyl Acrylate (BA) - this compound (NMA) Polymerization Free Radical Polymerization Monomers->Polymerization Copolymer P(MMA-co-BA-co-NMA) Copolymer with -NHCH3 groups Polymerization->Copolymer Metal_Ions Metal Ions (e.g., Cd(II), Zn(II)) Copolymer->Metal_Ions Coordination Coordination Coordination with Amine Groups Metal_Ions->Coordination Photocatalytic_Film Photocatalytic Film Coordination->Photocatalytic_Film Terpolymer_Synthesis_Workflow start Start prep_monomers Prepare Monomers (remove inhibitors) start->prep_monomers reaction_setup Set up Reaction: - Add monomers & solvent - Add initiator prep_monomers->reaction_setup deoxygenate Deoxygenate with N2 reaction_setup->deoxygenate polymerize Polymerize at 90-100°C (6-12h) deoxygenate->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in Methanol cool->precipitate purify Purify by Re-precipitation precipitate->purify dry Dry under Vacuum purify->dry end End: P(MMA-co-BA-co-NMA) dry->end

References

Application Notes and Protocols for N-Allylmethylamine in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-allylmethylamine as a monomer in polymerization reactions. Due to the limited direct research on the homopolymerization of this compound, this document draws upon established principles of allyl monomer polymerization and the well-documented properties of the closely related and extensively studied poly(allylamine) (PAA). The protocols provided are adapted from established methods for the polymerization of analogous monomers and the characterization and application of the resulting polymers.

Introduction to this compound Polymerization

This compound is a mono-allyl monomer with the potential to produce functional polymers with primary and secondary amine functionalities. These amine groups offer sites for further modification, making polymers derived from this compound attractive candidates for various applications, particularly in the biomedical field, including drug and gene delivery.

However, the polymerization of allyl monomers, including this compound, presents unique challenges. A significant issue is degradative chain transfer , a process where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This results in a stable, less reactive allylic radical, which is slow to reinitiate polymerization, leading to low molecular weight polymers and slow reaction rates.

To overcome this challenge, polymerization is often carried out with the amine group protonated, typically by conducting the reaction in the presence of an acid. This strategy has been shown to suppress degradative chain transfer and facilitate the formation of higher molecular weight polymers.

Polymerization Methods

Free Radical Polymerization

Free radical polymerization is the most common method for polymerizing allyl monomers. The choice of initiator and reaction conditions is crucial for achieving desirable polymer characteristics.

Key Considerations:

  • Initiators: Azo initiators, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025), are often used for the polymerization of allylamine (B125299) salts in aqueous media.

  • Acidic Media: Polymerization is typically performed in the presence of mineral acids like HCl, H₂SO₄, or H₃PO₄ to protonate the amine group and minimize degradative chain transfer.[1]

  • Solvent: Water is a common solvent for the polymerization of allylamine salts.

  • Temperature: Polymerization is generally carried out at moderate temperatures, for instance, 50°C.[1]

Controlled Radical Polymerization (CRP)

Characterization of Poly(this compound)

The resulting polymer, poly(this compound), can be characterized using standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and polydispersity index (PDI) of the polymer.

Applications in Drug and Gene Delivery

Polymers containing primary and secondary amines, such as those derived from this compound, are of significant interest for drug and gene delivery.[5][6][7] The cationic nature of these polymers at physiological pH allows them to form complexes (polyplexes) with negatively charged molecules like DNA and RNA, protecting them from degradation and facilitating their entry into cells.[8][9]

Gene Delivery Mechanism

The generally accepted mechanism for gene delivery by cationic polymers involves several steps:

  • Polyplex Formation: The cationic polymer and nucleic acid self-assemble through electrostatic interactions to form nanoparticles.[9]

  • Cellular Uptake: The positively charged polyplexes interact with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[9][10]

  • Endosomal Escape: Once inside the cell, the polyplex must escape the endosome to avoid degradation in the lysosome. The "proton sponge" effect is a widely accepted hypothesis for this process. Polymers with a high density of secondary and tertiary amines can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions. This increases the osmotic pressure within the endosome, causing it to swell and rupture, releasing the polyplex into the cytoplasm.[11][12][13][14][15]

  • Nucleic Acid Release and Nuclear Entry: In the cytoplasm, the nucleic acid must be released from the polymer to be transported to the nucleus for transcription (in the case of DNA).

GeneDeliveryMechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Polymer Cationic Polymer (e.g., Poly(this compound)) Polyplex Polyplex Formation Polymer->Polyplex NucleicAcid Nucleic Acid (DNA/RNA) NucleicAcid->Polyplex CellUptake Cellular Uptake (Endocytosis) Polyplex->CellUptake Interaction with cell membrane Endosome Endosome CellUptake->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Release of Polyplex Nucleus Nucleus Cytoplasm->Nucleus Nucleic Acid Release & Nuclear Import Transcription Transcription Nucleus->Transcription

Challenges and Optimization

A major hurdle for the use of cationic polymers in vivo is their potential cytotoxicity, which is often associated with their high positive charge density.[6] Strategies to mitigate toxicity and improve transfection efficiency include:

  • Copolymerization: Introducing hydrophilic and biocompatible monomers like polyethylene (B3416737) glycol (PEG) can shield the positive charge and reduce toxicity.

  • Modification of Amine Groups: Chemical modification of the primary and secondary amines can be used to fine-tune the polymer's properties.

Experimental Protocols

Protocol for Free Radical Polymerization of this compound Hydrochloride (Adapted from Allylamine Polymerization)

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2′-Azobis(2-methylpropanediamine) dihydrochloride (initiator)

  • Deionized water

  • Methanol (B129727) or Ethanol (B145695) (for precipitation)

  • Nitrogen gas

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Monomer Salt Preparation: In a fume hood, slowly add a stoichiometric amount of concentrated HCl to a solution of this compound in deionized water, while cooling in an ice bath. This will form the this compound hydrochloride salt.

  • Reaction Setup: Transfer the monomer salt solution to the reaction flask. Add the desired amount of initiator (typically 1-5 mol% relative to the monomer).

  • Degassing: Purge the reaction mixture with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) under a nitrogen atmosphere with continuous stirring.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques like ¹H NMR or by gravimetry after precipitation.

  • Termination and Precipitation: After the desired reaction time, cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent like methanol or ethanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

PolymerizationWorkflow MonomerSalt 1. Monomer Salt Preparation (this compound + HCl) ReactionSetup 2. Reaction Setup (Add initiator) MonomerSalt->ReactionSetup Degassing 3. Degassing (Nitrogen purge) ReactionSetup->Degassing Polymerization 4. Polymerization (Heating under N2) Degassing->Polymerization Monitoring 5. Monitoring (NMR/Gravimetry) Polymerization->Monitoring Termination 6. Termination & Precipitation (Cooling & adding to non-solvent) Polymerization->Termination Purification 7. Purification (Washing) Termination->Purification Drying 8. Drying (Vacuum oven) Purification->Drying

Protocol for Preparation of Poly(this compound)/DNA Nanoparticles (Polyplexes)

Materials:

  • Poly(this compound) hydrochloride

  • Plasmid DNA (e.g., encoding a reporter gene like GFP)

  • Nuclease-free water or a suitable buffer (e.g., HEPES)

Procedure:

  • Stock Solutions: Prepare a stock solution of the polymer in nuclease-free water or buffer (e.g., 1 mg/mL). Prepare a stock solution of the plasmid DNA in the same solvent (e.g., 0.1 mg/mL).

  • Complexation: To a vial containing a specific volume of the DNA solution, add the calculated volume of the polymer solution to achieve the desired N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). Vortex the mixture gently and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Characterization: The resulting nanoparticles can be characterized for their size and zeta potential using Dynamic Light Scattering (DLS).

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Poly(this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing serial dilutions of the polymer. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

MT_Assay_Workflow

Quantitative Data Summary

Due to the scarcity of data specifically for this compound polymerization, the following tables present typical data ranges for the closely related poly(allylamine hydrochloride), which can serve as a benchmark.

Table 1: Typical Polymerization Conditions and Results for Allylamine Hydrochloride

ParameterValueReference
MonomerAllylamine Hydrochloride[1]
Initiator2,2′-azobis(2-methylpropanediamine)dihydrochloride[1]
SolventWater[1]
Temperature (°C)50[1]
Molecular Weight (Mw)12,000 - 16,000 Da[1]

Table 2: Characterization Data for Poly(allylamine hydrochloride)

TechniqueObservationReference
¹H NMRBroad peaks corresponding to the polymer backbone[1]
FTIR (cm⁻¹)Peaks for N-H, C-H, and C-N bonds
Glass Transition Temp (Tg)~225°C for Poly(allylamine hydrochloride)[1]
Thermal Stability (TGA)Stable up to ~440°C (for the free amine form)[1]

Table 3: Biocompatibility Data for Cationic Polymers (General)

AssayTypical ResultsConsiderations
MTT AssayCytotoxicity is dose- and molecular weight-dependent. Higher MW often leads to higher toxicity.Cell line dependent.
Hemolysis AssayCationic polymers can cause hemolysis at high concentrations.Modification with PEG can reduce hemolytic activity.

Conclusion

This compound holds promise as a monomer for the synthesis of functional polymers with applications in drug and gene delivery. While direct experimental data is limited, the knowledge base from the well-studied poly(allylamine) provides a strong foundation for developing polymerization protocols and exploring the potential of poly(this compound). Future research should focus on the controlled polymerization of this compound to achieve well-defined architectures and a thorough investigation of the structure-property relationships of the resulting polymers for biomedical applications.

References

Synthesis of N-Allylmethylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Allylmethylamine, a valuable building block in organic synthesis and drug discovery. The primary method detailed is the direct alkylation of methylamine (B109427) with an allyl halide, a robust and scalable procedure. This application note includes a step-by-step protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound (also known as N-methylallylamine) is a secondary amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] The presence of both a secondary amine and a terminal alkene functionality allows for a wide range of subsequent chemical transformations. Several synthetic routes to this compound have been reported, with the most common being the direct alkylation of methylamine and reductive amination.[4][5][6] This document focuses on a well-established and reliable method involving the reaction of an allyl halide with an aqueous solution of methylamine.

Reaction Scheme

Experimental Protocol: Alkylation of Methylamine with Allyl Chloride[4]

This protocol is based on a literature procedure and provides a reliable method for the preparation of this compound.[4]

Materials:

  • Allyl chloride

  • 40% aqueous solution of methylamine

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Potassium hydroxide (B78521) (KOH), highly concentrated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ice

Equipment:

  • Dropping funnel

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and stir bar

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Favorsky flask

  • Liebig condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add a 40% aqueous solution of methylamine to a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Allyl Chloride: While stirring the methylamine solution at room temperature, add allyl chloride dropwise from the dropping funnel. A molar ratio of 4:1 methylamine to allyl chloride is recommended.[4]

  • Reaction: Continue stirring the mixture at room temperature for 3-4 hours.[4]

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid. This step protonates the unreacted methylamine and the product, this compound, forming their respective hydrochloride salts.

  • Extraction of Unreacted Halide: Transfer the acidified solution to a separatory funnel and wash with diethyl ether to remove any unreacted allyl chloride. Discard the organic layer.

  • Concentration: Concentrate the aqueous amine hydrochloride solution under reduced pressure using a rotary evaporator.[4]

  • Liberation of the Free Amine: Transfer the concentrated amine hydrochloride solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled with ice.[4] While heating the mixture, slowly add a highly concentrated solution of potassium hydroxide (KOH) through a dropping funnel.[4] The strong base deprotonates the amine hydrochloride, liberating the free this compound, which will begin to distill.

  • Distillation and Collection: Collect the fraction boiling between 40-70°C.[4]

  • Drying: Dry the collected distillate over anhydrous magnesium sulfate (MgSO₄).[4]

  • Final Purification: After allowing the amine to stand over the drying agent (e.g., overnight in a refrigerator), decant the liquid and perform a final distillation from a Favorsky flask to obtain pure this compound.[4] The boiling point of this compound is 64-66°C at 760 mmHg.[4]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of this compound via the alkylation of methylamine with allyl chloride.[4]

ParameterValue
Yield 65%
Boiling Point 64-66 °C (at 760 mmHg)
Refractive Index (nD20) 1.4110
¹H NMR (300.077 MHz, DMSO-d6 + CCl4), δ, ppm 1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH3), 3.11 (dt, 2H, CH2, J 5.8, 1.5 Hz), 5.01 (d.d.t, 1H, =CH2, J 10.2, 2.0, 1.5 Hz), 5.11 (d.d.t, 1H, =CH2, J 17.2, 2.0, 1.5 Hz), 5.81 (d.d.t, 1H, =CH, J 17.2, 10.2, 5.8 Hz)
¹³C NMR (75.465 MHz, DMSO-d6 + CCl4), δ, ppm 35.2 (CH3), 53.7 (CH2), 114.6 (=CH2), 136.8 (=CH)
Elemental Analysis (Found) C 67.34%; H 12.61%; N 19.52%
Elemental Analysis (Calculated for C₄H₉N) C 67.55%; H 12.75%; N 19.69%

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Start Start Reaction Reaction: Allyl Chloride + 40% aq. Methylamine Start->Reaction Acidification Acidification with HCl Reaction->Acidification Extraction Ether Extraction (Remove Unreacted Halide) Acidification->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Liberation Liberation of Amine with conc. KOH Concentration->Liberation Distillation1 Initial Distillation (40-70°C fraction) Liberation->Distillation1 Drying Drying (anhydrous MgSO4) Distillation1->Drying Distillation2 Final Distillation (64-66°C) Drying->Distillation2 Product Pure this compound Distillation2->Product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the alkylation of methylamine is a straightforward approach, other methods such as reductive amination offer alternative pathways to this compound and other secondary amines.[5] Reductive amination typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] This method can be highly selective and is often performed as a one-pot reaction.[7] For the synthesis of this compound, this would involve the reaction of acrolein with methylamine followed by reduction. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific requirements of the target application.

Safety Considerations

  • Allyl chloride is a flammable and toxic liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. It is toxic and can cause severe skin and eye irritation.

  • Concentrated solutions of hydrochloric acid and potassium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.

  • All procedures should be carried out in a well-ventilated fume hood.

This document is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Analytical Methods for the Quantification of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of N-Allylmethylamine, a secondary amine relevant in pharmaceutical and chemical synthesis. Due to its chemical properties, including volatility and the lack of a strong native chromophore, two primary analytical strategies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization. These methods are crucial for quality control, impurity profiling, and stability testing in drug development and manufacturing. This note offers comprehensive experimental workflows, instrument parameters, and performance data to guide researchers and scientists.

Introduction

This compound (CH₂=CHCH₂NHCH₃) is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As a reactive secondary amine, its presence, even at trace levels, must be accurately monitored to ensure the safety, efficacy, and quality of the final drug product. Its volatility makes it a suitable candidate for Gas Chromatography, while its reactivity allows for derivatization to enable sensitive detection by other techniques like HPLC-UV. This document details validated methodologies for its precise quantification.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas Chromatography separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. This compound's low boiling point (64-66°C) makes it highly amenable to GC analysis. Mass Spectrometry (MS) provides highly sensitive and specific detection by ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio, confirming both identity and quantity.

Experimental Protocol: GC-MS

a) Sample and Standard Preparation:

  • Solvent/Diluent: Use a volatile organic solvent such as Dichloromethane (DCM) or Methanol.

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution.

  • Sample Preparation: Dissolve the drug substance or sample matrix in the solvent to a known concentration (e.g., 10 mg/mL). Ensure the final concentration of this compound is expected to fall within the calibration range. If the sample is not soluble, liquid-liquid extraction with a suitable solvent like DCM may be necessary.[1]

  • Final Preparation: Transfer the prepared standards and samples into 2 mL autosampler vials.[1]

b) Instrumental Conditions: The following parameters are a robust starting point and can be optimized as needed.

ParameterRecommended Setting
Gas Chromatograph Agilent GC 7890 or equivalent
ColumnDB-CAM (30 m x 0.53 mm I.D., 1.0 µm film) or similar mid-polar capillary column[2]
Carrier GasHelium, constant flow at 1.5 mL/min[3]
Injection Volume1-2 µL
Injector Temperature220°C[2]
Split Ratio1:5 to 1:10 (can be adjusted based on concentration)[2]
Oven ProgramInitial: 70°C, hold for 5 minRamp: 20°C/min to 200°C, hold for 5 min[2]
Mass Spectrometer Agilent 5977 MSD or equivalent
Ion SourceElectron Impact (EI)
Ion Source Temp.250°C[2]
Interface Temp.220°C[2]
Ionization Energy70 eV[2]
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity
Monitored Ions (m/z)To be determined experimentally. Expected ions for C₄H₉N (MW: 71.12) would include the molecular ion (71) and key fragments.
Data Presentation: GC-MS Performance

The following table summarizes typical performance characteristics for the GC-based analysis of a related compound, allylamine, which can be expected to be similar for this compound.

ParameterTypical Value
Linearity Range6 - 150 µg/g (relative to sample)[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)~0.3 µg/mL[2]
Limit of Quantification (LOQ)~1.0 µg/mL[2]
Average Recovery94% - 99%[2]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Volatile Solvent A->B C Serial Dilution (Standards) B->C D Transfer to Autosampler Vial C->D E Inject Sample (1-2 µL) D->E F GC Separation (Capillary Column) E->F G EI Ionization F->G H MS Detection (SIM Mode) G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Concentration J->K

General workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by HPLC-UV with Pre-Column Derivatization

Principle: Aliphatic amines like this compound lack a native chromophore, making them difficult to detect with sufficient sensitivity using HPLC with a UV detector.[4] This limitation is overcome by pre-column derivatization, a process where the analyte is reacted with a reagent to form a derivative that is highly responsive to UV light.[4] Reagents such as 9-fluorenylmethyl chloroformate (FMOC) or benzoyl chlorides react with the secondary amine group to form a stable, UV-active product that can be easily separated and quantified using reverse-phase HPLC.[5][6]

Experimental Protocol: HPLC-UV

a) Derivatization Procedure (using a benzoyl chloride analog):

  • Derivatization Reagent (10 mg/mL): Freshly prepare a solution of a suitable derivatizing reagent (e.g., 4-(Methylamino)-3-nitrobenzoyl chloride) in anhydrous acetonitrile.[5] Acyl chlorides are moisture-sensitive.[5]

  • Base Solution (0.1 M): Prepare a 0.1 M solution of Sodium Bicarbonate (NaHCO₃) in HPLC-grade water.[5]

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL of the amine standard or sample solution.

    • 200 µL of 0.1 M Sodium Bicarbonate solution.[5] Vortex for 10 seconds.

    • 100 µL of the derivatization reagent solution.[5]

  • Reaction: Immediately vortex the mixture for 1 minute and allow the reaction to proceed at room temperature for 20-30 minutes.[5]

  • Termination: Add 50 µL of 2 M HCl to quench the reaction.[5]

  • Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

b) Instrumental Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15.1-18 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection WavelengthTo be determined based on the UV maxima of the specific derivative (e.g., ~260 nm for many benzoyl derivatives).
Data Presentation: HPLC-UV Performance

The following table summarizes expected performance characteristics for an HPLC-UV method with derivatization for amine analysis.

ParameterTypical Value
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.05 ng (on-column)[7]
Limit of Quantification (LOQ)~0.15 ng (on-column)
Reproducibility (RSD)< 3.0%[3]

Workflow Diagram: HPLC-UV Derivatization Analysis

HPLC_Workflow cluster_derivatization Pre-Column Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Mix Sample/Standard with Base (NaHCO₃) B Add Derivatization Reagent (e.g., FMOC) A->B C React at Room Temp (20-30 min) B->C D Quench Reaction (add Acid) C->D E Filter into HPLC Vial D->E F Inject Derivatized Sample (10 µL) E->F G Reverse-Phase C18 Separation (Gradient) F->G H UV Detection (e.g., 260 nm) G->H I Integrate Derivative Peak Area H->I J Plot Calibration Curve I->J K Calculate Original Amine Concentration J->K

Workflow for HPLC-UV analysis via pre-column derivatization.

Method Comparison

FeatureGC-MSHPLC-UV with Derivatization
Principle Direct analysis based on volatilityAnalysis of a UV-active derivative
Specificity Very High (based on mass fragmentation)Moderate to High (based on retention time and UV spectrum)
Sensitivity High (ng/mL to pg/mL level)Very High (can reach sub-ng/mL levels)
Sample Prep Simpler (dissolution/extraction)More complex (requires chemical reaction)
Throughput ModerateLower (due to derivatization step)
Best For Volatile impurities, confirmation of identityTrace quantification in complex matrices, non-volatile amines

Conclusion

Both GC-MS and HPLC-UV with pre-column derivatization are robust and reliable methods for the quantification of this compound. The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation. GC-MS offers a direct, highly specific analysis suitable for identifying and quantifying volatile impurities. HPLC-UV with derivatization provides excellent sensitivity for trace-level quantification, particularly when the sample matrix interferes with direct GC injection. The protocols and data presented herein serve as a comprehensive guide for establishing these analytical methods in a research or quality control laboratory.

References

Application Notes and Protocols for the Preparation of Ionic Liquids from N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids (ILs) derived from N-allylmethylamine. The unique molecular architecture of these ILs, featuring a reactive allyl group, offers a versatile platform for the development of task-specific ionic liquids with potential applications in drug delivery, polymer chemistry, and as advanced electrolytes.

Application Notes

Ionic liquids synthesized from this compound belong to the class of quaternary ammonium (B1175870) salts. The key feature of these ILs is the presence of an allyl group on the cation, which can serve as a functional handle for further chemical modifications, such as polymerization or the attachment of other functional moieties. This "task-specific" nature makes them highly valuable in materials science and drug development.

The physicochemical properties of these ionic liquids, such as melting point, viscosity, and thermal stability, can be finely tuned by the choice of the anion. For instance, pairing the N-allyl-N,N-dimethylammonium cation with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion typically results in a hydrophobic ionic liquid with a low melting point and high thermal stability, making it suitable for electrochemical applications.

In the context of drug development, the tunability of these ionic liquids allows for the design of novel drug delivery systems. The ionic liquid itself can act as a solvent for poorly soluble active pharmaceutical ingredients (APIs), or the allyl group can be functionalized to create targeted drug carriers.

Experimental Protocols

The synthesis of this compound-based ionic liquids is typically a two-step process: (1) quaternization of the secondary amine to form a quaternary ammonium halide, and (2) anion exchange to introduce the desired anion and confer the final ionic liquid properties.

Protocol 1: Synthesis of N-Allyl-N,N-dimethylammonium Iodide

This protocol details the quaternization of this compound with methyl iodide to produce the intermediate quaternary ammonium salt.

Materials:

  • This compound (C₄H₉N)

  • Methyl iodide (CH₃I)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of amine).

  • Inert Atmosphere: Purge the flask with a slow stream of nitrogen or argon.

  • Addition of Alkylating Agent: While stirring the solution at room temperature, add methyl iodide (1.2 eq.) dropwise using a syringe. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • Product Precipitation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, N-allyl-N,N-dimethylammonium iodide, under vacuum to a constant weight.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Anion Exchange to N-Allyl-N,N-dimethylammonium Bis(trifluoromethylsulfonyl)imide

This protocol describes the conversion of the quaternary ammonium iodide to an ionic liquid with the bis(trifluoromethylsulfonyl)imide (TFSI) anion.

Materials:

  • N-Allyl-N,N-dimethylammonium iodide

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve N-allyl-N,N-dimethylammonium iodide (1.0 eq.) and lithium bis(trifluoromethylsulfonyl)imide (1.05 eq.) in deionized water in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of the hydrophobic ionic liquid will be indicated by the formation of a separate liquid phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ionic liquid phase with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual lithium iodide.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the dichloromethane using a rotary evaporator.

  • Final Drying: Dry the resulting ionic liquid, N-allyl-N,N-dimethylammonium bis(trifluoromethylsulfonyl)imide, under high vacuum at 70-80°C for at least 24 hours to remove any residual water and solvent.

  • Characterization: Confirm the structure and purity of the final ionic liquid by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of halide impurities should be confirmed by a qualitative silver nitrate (B79036) test.

Data Presentation

The following table summarizes the physicochemical properties of representative this compound-derived and structurally similar ionic liquids.

Ionic Liquid CationAnionMelting Point (°C)Viscosity (cP at 25°C)Density (g/cm³ at 25°C)Thermal Decomposition (°C)
N-Allyl-N,N-dimethylethylammoniumDCA-33311.02>200
N-Allyl-N,N-dimethylethylammoniumOTf-11581.25>300
N-Allyl-N-methylpiperidiniumTFSI-741.43>350
N-Allyl-N-methyl-N-propylammoniumTFSI-681.38>300

Data for N-Allyl-N,N-dimethylethylammonium salts from Hachicha, R., et al. (2019). Journal of Molecular Liquids. Data for piperidinium (B107235) and propylammonium salts are representative values for similar structures.

Visualizations

The following diagrams illustrate the synthesis workflow and the general structure of this compound-based ionic liquids.

Synthesis_Workflow cluster_start Starting Materials cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange N_Allylmethylamine This compound Quaternization_Reaction Reaction in Acetonitrile N_Allylmethylamine->Quaternization_Reaction Methyl_Iodide Methyl Iodide Methyl_Iodide->Quaternization_Reaction Intermediate N-Allyl-N,N-dimethylammonium Iodide Quaternization_Reaction->Intermediate Anion_Exchange_Reaction Reaction with LiTFSI in Water Intermediate->Anion_Exchange_Reaction Final_Product N-Allyl-N,N-dimethylammonium Bis(trifluoromethylsulfonyl)imide Anion_Exchange_Reaction->Final_Product

Caption: Synthesis workflow for an this compound-based ionic liquid.

Ionic_Liquid_Structure cluster_cation Cation Structure cluster_anion Anion Structure Cation N-Allyl-N,N-dimethylammonium (Tunable Alkyl Groups) Allyl_Group Allyl Group (Functional Handle for Polymerization/Functionalization) Cation->Allyl_Group contains Anion Anion (e.g., TFSI⁻, BF₄⁻, Cl⁻) (Determines Physicochemical Properties)

Caption: General structure and tunability of this compound-based ionic liquids.

Application Notes and Protocols for Biocatalytic Synthesis of N-Allylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Allylmethylamine and its derivatives are valuable building blocks in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[1][2] Traditional chemical synthesis of these compounds often involves harsh reagents and conditions. Biocatalysis offers a green and sustainable alternative, utilizing enzymes to perform selective N-allylation reactions under mild, aqueous conditions.[3][4] This document provides an overview of the biocatalytic applications centered on the synthesis of this compound derivatives, with a focus on the use of reductive aminases.

Core Application: Reductive Amination for N-Allylation

A key biocatalytic strategy for synthesizing N-allylic amines is through reductive amination. This approach involves the reaction of an α,β-unsaturated aldehyde with a primary or secondary amine, catalyzed by a reductive aminase (RedAm) or a combination of a carboxylate reductase (CAR) and a RedAm. This enzymatic system is highly selective, targeting the C=N bond for reduction while preserving the C=C double bond of the allyl group.[3][4]

A notable example is the use of a bacterial reductive aminase, pIR23, which can catalyze the reductive amination of α,β-unsaturated aldehydes with a variety of amines to produce a range of secondary and tertiary allylic amines.[3] This method avoids the bis-allylation and over-reduction of the alkene moiety that can be problematic in chemical synthesis.[3][4]

Quantitative Data Summary

The following table summarizes the conversion rates for the biocatalytic synthesis of various N-allylated amines using the pIR23 reductive aminase with hydrocinnamaldehyde (B1666312) as the aldehyde substrate. This demonstrates the enzyme's effectiveness with different amine nucleophiles, which is analogous to the synthesis of this compound derivatives.

EntryAmine SubstrateProductConversion (%)[3]
1CyclopropylamineN-(3-Phenylpropyl)cyclopropanamine>99
2Pyrrolidine1-(3-Phenylpropyl)pyrrolidine>99
3N-MethylbenzylamineN-Methyl-N-(3-phenylpropyl)benzylamine98
4DibenzylamineN,N-Dibenzyl-3-phenylpropan-1-amine99
5AnilineN-(3-Phenylpropyl)aniline70
6N-MethylanilineN-Methyl-N-(3-phenylpropyl)aniline85
7Indoline1-(3-Phenylpropyl)indoline>99
81,2,3,4-Tetrahydroisoquinoline2-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline>99

Experimental Protocols

Protocol 1: Biocatalytic Reductive Amination of Cinnamaldehyde (B126680)

This protocol describes the general procedure for the reductive amination of an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) with an amine using the reductive aminase pIR23 and an NADPH-recycling system.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Cinnamaldehyde

  • Amine of interest (e.g., methylamine, cyclopropylamine)

  • pIR23 reductive aminase (purified or as cell lysate)

  • Glucose dehydrogenase (GDH) for NADPH recycling

  • D-Glucose

  • NADP+

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a small reaction vessel, prepare the following reaction mixture:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 mM cinnamaldehyde (can be prepared as a stock solution in DMSO)

    • 20-40 mM amine (2-4 equivalents)

    • 1 mg/mL pIR23 enzyme

    • 1 mg/mL GDH

    • 1 mM NADP+

    • 100 mM D-glucose

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified time (e.g., 24 hours).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH.

    • Extract the product by adding an equal volume of ethyl acetate and vortexing thoroughly. .

  • Analysis:

    • Analyze the organic phase using GC-MS to determine the conversion of the aldehyde and the formation of the corresponding N-allylated amine product.[3]

Visualizations

Biocatalytic Cascade for N-Allylation

Biocatalytic_N_Allylation Cinnamic_Acid Cinnamic Acid (Renewable) Aldehyde α,β-Unsaturated Aldehyde Cinnamic_Acid->Aldehyde Amine Primary or Secondary Amine (R-NH-R') Amine->Aldehyde CAR Carboxylate Reductase (CAR) CAR->Cinnamic_Acid RedAm Reductive Aminase (pIR23) Imine Imine Intermediate RedAm->Imine Aldehyde->Imine Spontaneous Condensation Final_Product N-Allylic Amine (Secondary or Tertiary) Imine->Final_Product ATP_System ATP -> ADP ATP_System->CAR NADPH_System NADPH -> NADP+ NADPH_System->RedAm

Caption: Workflow for the two-step, one-pot biocatalytic synthesis of N-allylic amines from cinnamic acids.

Logical Flow of Reductive Amination

Reductive_Amination_Flow Start Start: Aldehyde & Amine Step1 Step 1: Imine Formation (Enzyme-catalyzed or Spontaneous) Start->Step1 Step2 Step 2: C=N Bond Reduction (Reductive Aminase) Step1->Step2 Analysis Product Analysis (e.g., GC-MS) Step2->Analysis Cofactor Cofactor Regeneration (e.g., GDH for NADPH) Cofactor->Step2 Supplies NADPH End End: Purified N-Allylic Amine Analysis->End

Caption: Logical workflow of a typical biocatalytic reductive amination experiment.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Allylmethylamine is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Traditional batch synthesis methods for this compound often involve the reaction of allyl halides with methylamine (B109427), which can present challenges related to safety, scalability, and selectivity.[1] Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity.[2][3] This document provides detailed application notes and protocols for the synthesis of this compound using a continuous flow approach.

The methodologies described herein are adapted from established principles of continuous flow N-alkylation of amines.[4][5][6][7] The primary proposed route involves the reaction of an allyl halide (e.g., allyl chloride or allyl bromide) with an aqueous solution of methylamine within a heated flow reactor. This approach allows for precise temperature and pressure control, minimizing the formation of over-alkylated byproducts and ensuring safe handling of volatile reagents.

Advantages of Flow Chemistry for this compound Synthesis

  • Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, mitigating the risks associated with exothermic reactions and the handling of volatile and flammable substances like methylamine.

  • Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher reproducibility compared to batch processes.

  • Higher Yields and Selectivity: The ability to finely tune reaction conditions often results in higher yields and better selectivity for the desired mono-allylated product, minimizing the formation of di- and tri-allylated amines.

  • Scalability: Scaling up production in a flow system is straightforward and is achieved by running the system for longer periods or by using parallel reactor lines.

  • Automation: Continuous flow systems can be automated for unattended operation, reducing labor costs and human error.

Experimental Protocols

Protocol 1: Synthesis of this compound from Allyl Bromide and Aqueous Methylamine in a Flow Reactor

This protocol describes the continuous synthesis of this compound via the reaction of allyl bromide with an excess of aqueous methylamine.

Materials:

Equipment:

  • Two HPLC pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing)

  • Back-pressure regulator (BPR)

  • Collection vessel

  • Temperature controller

  • Pressure transducer

Experimental Workflow Diagram:

Flow_Synthesis_Workflow pumpA Pump A (Allyl Bromide in Methanol) mixer T-Mixer pumpA->mixer 0.5 mL/min pumpB Pump B (Aqueous Methylamine) pumpB->mixer 1.0 mL/min reactor Heated Reactor Coil (e.g., 10 mL, 100 °C) mixer->reactor bpr Back-Pressure Regulator (e.g., 200 psi) reactor->bpr Residence Time: ~6.7 min collection Collection Vessel bpr->collection

Caption: Workflow for the continuous synthesis of this compound.

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 M solution of allyl bromide in methanol.

    • Use the 40 wt. % aqueous methylamine solution as is.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Ensure all connections are secure.

    • Set the reactor temperature to 100 °C.

    • Set the back-pressure regulator to 200 psi.

  • Reaction Execution:

    • Pump the allyl bromide solution at a flow rate of 0.5 mL/min into the T-mixer.

    • Simultaneously, pump the aqueous methylamine solution at a flow rate of 1.0 mL/min into the T-mixer.

    • The combined stream flows through the heated reactor coil. The residence time in a 10 mL reactor will be approximately 6.7 minutes.

    • Collect the reactor output in a vessel containing a stirred solution of 1 M sodium hydroxide to neutralize the hydrobromic acid formed during the reaction.

  • Workup and Isolation:

    • Once the desired amount of product has been collected, transfer the contents of the collection vessel to a separatory funnel.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Purification and Analysis:

    • The crude product can be purified by distillation if necessary.

    • Analyze the product by GC-MS and ¹H NMR to confirm its identity and purity.

Reaction Pathway Diagram:

Reaction_Pathway reactants CH₂=CHCH₂Br + CH₃NH₂ transition Nucleophilic Substitution (SN2) reactants->transition product CH₂=CHCH₂NHCH₃ + HBr transition->product

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterTraditional Batch Method[1]Proposed Flow Chemistry Method
Starting Materials Allyl chloride, 40% aq. methylamineAllyl bromide, 40% aq. methylamine
Solvent WaterMethanol/Water
Temperature Room Temperature100 °C
Pressure Atmospheric~200 psi
Reaction Time 3-4 hours~6.7 minutes (residence time)
Yield 65%Expected >80% (based on similar flow reactions)
Safety Considerations Handling of large quantities of volatile amines, potential for runaway reaction.Small reaction volumes, enhanced temperature and pressure control.
Scalability Requires larger reaction vessels.Achieved by continuous operation.

Table 2: Optimization of Flow Reaction Parameters (Hypothetical Data)

EntryTemperature (°C)Residence Time (min)Molar Ratio (Allyl Bromide:Methylamine)Yield (%)
180101:375
21006.71:385
312051:382
41006.71:590
51006.71:278

Conclusion

The application of continuous flow chemistry for the synthesis of this compound presents a significant improvement over traditional batch methods. The enhanced safety, control, and scalability make it an attractive methodology for both academic research and industrial production. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to implement this modern and efficient synthetic approach. The ability to fine-tune reaction parameters in a flow system allows for rapid optimization, leading to higher yields and purities of the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude N-Allylmethylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Such as methylamine (B109427) and an allyl halide (e.g., allyl chloride or bromide).

  • Over-alkylation Products: Primarily diallylmethylamine (B1582482), and to a lesser extent, triallylamine.

  • Solvent Residues: Organic solvents used in the reaction and workup.

  • Side-Reaction Products: Depending on the specific reaction conditions, various side-products may form.

  • Degradation Products: this compound can slowly oxidize in the presence of air to form N-oxides or absorb carbon dioxide to form carbonate salts.

Q2: What is the most suitable initial purification step for crude this compound?

A2: An initial extractive workup is highly recommended to remove the majority of water-soluble impurities and unreacted starting materials. This typically involves an acid-base extraction. The crude amine is first dissolved in a suitable organic solvent and washed with a dilute acid to protonate the amine, rendering it water-soluble. The aqueous layer containing the amine salt is then separated, basified, and the free amine is re-extracted into an organic solvent.

Q3: My this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration, often a yellow or brownish tint, is typically due to air oxidation of the amine. To minimize this, it is crucial to handle the amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation. Storing the purified amine under an inert atmosphere and in a cool, dark place can also prevent discoloration over time. If your product is already discolored, fractional distillation is often effective at separating the pure, colorless amine from the higher-boiling colored impurities.

Q4: I am having trouble separating this compound from diallylmethylamine by distillation. What should I do?

A4: this compound (boiling point: 64-66 °C) and diallylmethylamine have relatively close boiling points, which can make separation by simple distillation challenging. In this case, fractional distillation is necessary. Using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation. It is also crucial to maintain a slow and steady distillation rate and a proper reflux ratio to allow for efficient separation.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Impurities - Insufficient number of theoretical plates in the column.- Distillation rate is too fast.- Inadequate reflux ratio.- Use a longer or more efficient fractionating column (e.g., Vigreux, Raschig rings, or metal sponge packing).- Reduce the heating rate to ensure a slow, steady distillation (approximately 1-2 drops per second).- Insulate the distillation column to maintain a proper temperature gradient.
Bumping/Uncontrolled Boiling - Uneven heating.- Absence of boiling chips or magnetic stirrer.- Use a heating mantle with a stirrer for even heat distribution.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Product Discoloration During Distillation - Amine oxidation at high temperatures.- Perform the distillation under an inert atmosphere (nitrogen or argon).- Ensure all glassware is scrupulously clean.
Low Product Recovery - Hold-up in the distillation column.- Leaks in the system (if performing vacuum distillation).- For small-scale distillations, a micro-distillation apparatus can minimize hold-up.- Carefully check all joints and connections for leaks.
Preparative Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing - Strong interaction between the basic amine and acidic silica (B1680970) gel.- Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the eluent to suppress the interaction with silica.- Use an amine-functionalized silica gel column.- Consider using a different stationary phase, such as alumina.
Co-elution of Product and Impurities - Inappropriate solvent system.- Optimize the mobile phase polarity through systematic TLC or analytical HPLC analysis to achieve better separation.- Consider using a gradient elution.
Low Product Recovery - Irreversible adsorption of the amine onto the stationary phase.- The addition of a competing base to the eluent (as mentioned for peak tailing) can help improve recovery.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation 98-99.5%60-80%- Scalable to large quantities.- Cost-effective.- May not effectively separate impurities with very close boiling points.- Potential for thermal degradation if not performed carefully.
Preparative HPLC >99.5%50-70%- High-resolution separation.- Effective for removing structurally similar impurities.- Lower throughput.- More expensive in terms of solvents and equipment.- Requires method development.
Salt Formation & Recrystallization >99%40-60%- Can provide very high purity.- Removes a wide range of impurities.- Lower yield due to losses in mother liquor.- Requires an additional step to convert the salt back to the free base.

Note: The purity and yield values are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of crude this compound.

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Inert Atmosphere (Optional but Recommended): Flush the apparatus with nitrogen or argon.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture heats, a vapor ring will slowly rise through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (forerun) in a separate flask and discard.

    • Collect the main fraction of this compound at a constant temperature of 64-66 °C.

    • Stop the distillation when the temperature begins to rise significantly above this range, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Preparative HPLC

This protocol is suitable for purifying smaller quantities of this compound to a very high purity.

  • Column Selection: A silica gel column is commonly used. To minimize peak tailing, an amine-functionalized silica column is recommended.

  • Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). To this mixture, add 0.1-1% triethylamine to improve peak shape. The optimal solvent ratio should be determined by preliminary TLC or analytical HPLC.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject the sample onto the column.

    • Elute the sample with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC or an in-line UV detector.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC-MS or NMR.

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

This method is effective for obtaining high-purity this compound.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • This compound hydrochloride will precipitate as a white solid.

  • Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and diethyl ether).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Conversion back to Free Base (if required):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., NaOH or K2CO3).

    • Extract the free this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound workup Extractive Workup (Acid-Base Extraction) crude->workup Initial Cleanup distillation Fractional Distillation workup->distillation For large scale & moderate purity chromatography Preparative Chromatography workup->chromatography For high purity & small scale salt_formation Salt Formation & Recrystallization workup->salt_formation For very high purity pure_product Pure this compound distillation->pure_product chromatography->pure_product salt_formation->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation Cause1 Fast Distillation Rate Problem->Cause1 Cause2 Inefficient Column Problem->Cause2 Cause3 Poor Insulation Problem->Cause3 Solution1 Reduce Heating Cause1->Solution1 Solution2 Use Better Column Cause2->Solution2 Solution3 Insulate Column Cause3->Solution3

Caption: Troubleshooting logic for poor distillation separation.

Technical Support Center: N-Allylmethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allylmethylamine. The information herein is designed to address common challenges, mitigate low yields, and ensure the successful synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound from allyl chloride and methylamine (B109427)?

The most prevalent issue leading to low yields is over-alkylation. The desired product, this compound (a secondary amine), is more nucleophilic than the starting material, methylamine (a primary amine). Consequently, the product can react further with allyl chloride to form the tertiary amine, N,N-diallylmethylamine, and subsequently the quaternary ammonium (B1175870) salt, N,N,N-triallylmethylammonium chloride. This consumption of the desired product and the starting electrophile significantly reduces the final yield.

Q2: How can I minimize the formation of over-alkylation byproducts?

To favor the formation of the desired secondary amine, it is crucial to use a significant molar excess of methylamine relative to allyl chloride. A commonly employed strategy is to use a 4:1 molar ratio of methylamine to allyl chloride, which has been reported to yield approximately 65% of this compound.[1] The slow, portion-wise addition of allyl chloride to the methylamine solution also helps to maintain a low concentration of the alkylating agent, further reducing the likelihood of over-alkylation.

Q3: What are the optimal reaction conditions for this synthesis?

The reaction is typically carried out in an aqueous solution of methylamine (e.g., 40%) at room temperature (around 20°C).[1] The mixture should be stirred for a period of 3-4 hours to ensure the reaction proceeds to completion.[1]

Q4: I suspect my reaction did not go to completion. How can I verify this and what should I do?

Incomplete reactions can be a source of low yields. To monitor the progress of your reaction, you can use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the presence of the starting materials. If the reaction has stalled, ensure that the stirring is efficient and that the temperature has been maintained. A slight extension of the reaction time may be beneficial. Also, verify the quality and concentration of your starting materials, as degraded reagents can lead to poor conversion.

Q5: What is the best method to purify this compound after the reaction?

Purification is typically achieved through a series of steps:

  • Acidification: After the reaction, the mixture is carefully acidified with HCl. This converts the amine products into their hydrochloride salts, which are soluble in the aqueous layer, while the unreacted allyl chloride can be removed by extraction with a non-polar solvent like ether.[1]

  • Basification and Liberation: The amine hydrochloride solution is then treated with a strong base, such as a concentrated KOH solution, to liberate the free amines.[1]

  • Distillation: The final and most critical step is fractional distillation. This compound has a boiling point of 64-66°C, which allows for its separation from any remaining starting materials and higher boiling over-alkylation byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Over-alkylation: The product (secondary amine) is more nucleophilic than the starting material (primary amine) and reacts further with allyl chloride.- Use a significant molar excess of methylamine (a 4:1 ratio of methylamine to allyl chloride is recommended).- Add allyl chloride slowly and in portions to the methylamine solution.
Incomplete Reaction: The reaction has not proceeded to completion.- Ensure adequate reaction time (3-4 hours) and efficient stirring.- Verify the concentration and purity of your methylamine solution and allyl chloride.
Loss during Work-up: Product is lost during extraction or isolation steps.- Ensure complete acidification to convert all amines to their hydrochloride salts before extracting unreacted allyl chloride.- Be careful during the basification and subsequent distillation to avoid mechanical losses.
Presence of Multiple Products in Final Sample Inadequate Purification: The distillation was not efficient enough to separate this compound from byproducts.- Use a fractional distillation column with sufficient theoretical plates.- Carefully monitor the distillation temperature to collect the fraction boiling at 64-66°C.
Side Reactions: Besides over-alkylation, other side reactions may have occurred.- While less common, consider the possibility of elimination reactions of allyl chloride, especially if the temperature is not controlled. Maintaining room temperature is key.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: To a stirred 40% aqueous solution of methylamine, add allyl chloride in a 4:1 molar ratio of methylamine to allyl chloride. The addition should be done portion-wise from a dropping funnel at room temperature.

  • Reaction: Stir the solution vigorously at room temperature (20°C) for 3-4 hours.

  • Work-up (Acidification): Carefully acidify the reaction mixture with hydrochloric acid (HCl).

  • Extraction of Unreacted Halide: Extract the mixture with ether to remove any unreacted allyl chloride.

  • Concentration: Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Liberation of Amine: Transfer the concentrated solution to a Favorsky flask. Slowly add a highly concentrated solution of potassium hydroxide (B78521) (KOH) through a dropping funnel.

  • Distillation: Collect the fraction boiling between 40-70°C. The collected fraction should be dried over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Final Purification: After drying, decant the amine and redistill it from a Favorsky flask, collecting the pure this compound fraction at 64-66°C.

Visualizations

Synthesis_Pathway methylamine Methylamine (Primary Amine) product This compound (Desired Secondary Amine) methylamine->product + Allyl Chloride allyl_chloride Allyl Chloride allyl_chloride->product side_product N,N-Diallylmethylamine (Tertiary Amine) allyl_chloride->side_product product->side_product + Allyl Chloride (Over-alkylation)

Caption: Reaction pathway for this compound synthesis and the competing over-alkylation side reaction.

Troubleshooting_Workflow start Low Yield of this compound check_overalkylation Check for Over-alkylation (TLC, GC-MS) start->check_overalkylation overalkylation_yes Over-alkylation Detected check_overalkylation->overalkylation_yes Yes overalkylation_no No Significant Over-alkylation check_overalkylation->overalkylation_no No solution_overalkylation Increase Methylamine:Allyl Chloride Ratio (e.g., >4:1) Slowly Add Allyl Chloride overalkylation_yes->solution_overalkylation check_completion Check for Reaction Completion (TLC, GC for starting materials) overalkylation_no->check_completion end Yield Improved solution_overalkylation->end completion_no Incomplete Reaction check_completion->completion_no Yes completion_yes Reaction is Complete check_completion->completion_yes No solution_completion Increase Reaction Time Verify Reagent Quality completion_no->solution_completion check_workup Review Work-up & Purification (Extraction pH, Distillation) completion_yes->check_workup solution_completion->end check_workup->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Side reactions and byproduct formation in N-allylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-allylation of amines, presented in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in N-allylation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.

    • Solution: The addition of a suitable base is crucial to deprotonate the amine (or its conjugate acid), increasing its nucleophilicity. For less reactive amines, stronger bases may be required. Ensure the base is strong enough to deprotonate the amine under the reaction conditions.

  • Inactive Catalyst or Insufficient Loading: In metal-catalyzed reactions (e.g., Tsuji-Trost), the catalyst may be deactivated by impurities or air (especially for Pd(0) precursors).

    • Solution: Ensure the use of high-purity, anhydrous solvents and reagents. If using an air-sensitive precatalyst like Ni(COD)₂ or Pd(PPh₃)₄, employ proper inert atmosphere techniques (e.g., Schlenk line or glovebox).[1] Consider increasing the catalyst loading, typically ranging from 1-5 mol%.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation, as higher temperatures can sometimes lead to decomposition.[1][3] Screen different solvents; polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often effective.[4]

  • Poor Leaving Group on the Allylic Substrate: The efficiency of the initial oxidative addition step in catalytic cycles depends heavily on the leaving group.

    • Solution: The reactivity order for common leaving groups is generally: carbonate > trifluoroacetate (B77799) > halide > acetate (B1210297).[5][6] If using a less reactive substrate like an allyl acetate or chloride, consider switching to an allyl carbonate or bromide to improve the reaction rate.

  • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect stoichiometry can halt the reaction.

    • Solution: Ensure all reagents are pure and dry.[7] Accurately calculate and measure all reagents. Sometimes, using a slight excess of one reagent can drive the reaction to completion, but be mindful this can also encourage side reactions.

Question 2: I am observing significant amounts of di- or tri-allylated byproducts. How can I improve the selectivity for mono-allylation?

Answer:

Over-alkylation is the most common side reaction in the N-allylation of primary and secondary amines.[3][8] This occurs because the mono-allylated amine product is often more nucleophilic and thus more reactive than the starting amine.[3][9]

Prevention Strategies:

  • Control Stoichiometry: Use a large excess of the amine relative to the allylic electrophile.[3] This ensures the electrophile is more likely to encounter a molecule of the starting amine rather than the mono-allylated product.

  • Slow Addition: Add the allylic agent dropwise or via syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, kinetically favoring mono-allylation.[4]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second and third alkylation steps more significantly than the first, thereby improving selectivity.[3]

  • Alternative Methods: For challenging cases, consider alternative synthetic strategies like reductive amination, which offers greater control over mono-alkylation by first forming an imine that is subsequently reduced.[3] Another approach is the use of protecting groups.[10]

Question 3: My reaction is producing a mixture of isomers (e.g., linear vs. branched products, or double bond migration). How can I control the regioselectivity and prevent isomerization?

Answer:

Controlling regioselectivity and preventing isomerization are key challenges, particularly in transition-metal-catalyzed allylations.

Controlling Regioselectivity (Linear vs. Branched):

In unsymmetrical allyl substrates, nucleophilic attack can occur at either the more substituted (branched) or less substituted (linear) carbon of the π-allyl intermediate.

  • Ligand Choice: The steric and electronic properties of the ligand are the most critical factor.[1] Bulky ligands tend to favor the formation of the linear product by directing the nucleophile to the less sterically hindered terminus of the allyl group.[11][12]

  • Nucleophile Size: Sterically hindered nucleophiles also favor attack at the less hindered position, leading to the linear product.[12]

Preventing Allyl Isomerization:

The transition metal catalyst can sometimes catalyze the isomerization of the double bond in the allylic product.[13][14]

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely by TLC or LC-MS.

  • Ligand/Catalyst Choice: Certain catalyst systems are more prone to causing isomerization. Screening different ligands or even different metals (e.g., Ir, Mo, Ni instead of Pd) may solve the issue.[1][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in a Tsuji-Trost N-allylation?

A1: The primary side reactions include:

  • Over-alkylation: Formation of N,N-diallyl or N,N,N-triallyl ammonium (B1175870) salts.[3]

  • Elimination: The base can promote the elimination of the leaving group to form a diene.[2][16]

  • Isomerization: The catalyst can isomerize the allyl group of the product.[13]

  • Homocoupling: Coupling of the nucleophile or electrophile.[1]

  • Hydrolysis: If water is present, the allylic electrophile can be hydrolyzed to form allyl alcohol.[2]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role. It must be strong enough to deprotonate the amine nucleophile (or its salt) but not so strong that it promotes excessive elimination side reactions. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient, especially with reactive alkylating agents.[4][17] For less reactive systems, stronger bases like NaH may be necessary.[4]

Q3: How can I effectively purify my N-allylated amine from starting materials and byproducts?

A3: Purification can be challenging due to the similar polarities of the starting amine and the mono- and di-allylated products.[18][19]

  • Column Chromatography: Silica (B1680970) gel chromatography is the most common method. A careful selection of the eluent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine (B128534) to prevent product streaking) is required.

  • Acid/Base Extraction: If there is a significant difference in the basicity (pKb) of the products, a careful liquid-liquid extraction at a controlled pH can sometimes separate them.

  • Distillation: If the products are volatile and have sufficiently different boiling points, distillation under reduced pressure can be effective.

Q4: Are there greener alternatives to traditional N-allylation methods using alkyl halides?

A4: Yes, several methods have been developed to be more environmentally benign:

  • Allylic Alcohols: Using allylic alcohols as the electrophile is highly atom-economical, producing only water as a byproduct.[15][20] These reactions are often catalyzed by metals like Pd, Ir, or Mo.[15]

  • Enzymatic N-allylation: Biocatalytic systems can perform N-allylation under mild conditions with high selectivity, avoiding over-alkylation and the use of harsh reagents.[21][22]

  • Mechanochemistry: Solvent-free protocols using ball milling have been developed for Tsuji-Trost reactions, reducing waste and using non-toxic allylating agents like allyl trimethylammonium salts.[23]

Data Presentation

Table 1: Effect of Base and Solvent on the N-allylation of Aniline with Allyl Bromide

EntryBase (equiv.)SolventTime (h)Mono-allylated Yield (%)Di-allylated Yield (%)
1K₂CO₃ (2.0)Acetonitrile68614
2K₂CO₃ (2.0)Ethanol/H₂O2Trace98[17]
3Cs₂CO₃ (2.0)DMF4928
4NaH (1.2)THF37525
5NoneWater1286 (as N-allylaniline)14 (as N,N-diallylaniline)[17]

Data is representative and compiled for illustrative purposes based on typical outcomes.

Experimental Protocols

Protocol: Palladium-Catalyzed N-Allylation of a Secondary Amine (Tsuji-Trost Reaction)

This protocol describes a general procedure for the N-allylation of morpholine (B109124) with allyl acetate.

Materials:

  • Morpholine (1.1 mmol, 1.1 equiv.)

  • Allyl Acetate (1.0 mmol, 1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add K₂CO₃ (1.5 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous THF (10 mL) to the flask, followed by morpholine (1.1 mmol).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add allyl acetate (1.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the mixture to room temperature and quench with water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-allyl morpholine.

Visualizations

Tsuji_Trost_Mechanism Catalytic Cycle for Tsuji-Trost N-Allylation Pd0 Pd(0)L₂ Complex1 η²-π-allyl-Pd(0) Complex Pd0->Complex1 Coordination Amine R₂NH (Nucleophile) AllylX Allyl-X (Substrate) AllylX->Complex1 PiAllylPdII η³-π-allyl-Pd(II) Complex Complex1->PiAllylPdII Oxidative Addition (-X⁻) PiAllylPdII->Pd0 Reductive Elimination Product Allyl-NR₂ (Product) PiAllylPdII->Product HX H-X PiAllylPdII->HX Amine->PiAllylPdII Nucleophilic Attack

Catalytic cycle for the Tsuji-Trost N-allylation reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Is starting amine consumed? start->q1 cause1 Potential Causes: - Inactive Catalyst - Poor Nucleophile - Suboptimal Temp/Solvent - Poor Leaving Group q1->cause1 No q2 Are there significant byproducts on TLC/LC-MS? q1->q2 Yes sol1 Solutions: - Use fresh catalyst/ligand - Use stronger base - Increase temperature - Switch to better leaving group cause1->sol1 cause2 Potential Causes: - Over-alkylation - Elimination - Isomerization - Decomposition q2->cause2 Yes cause3 Potential Causes: - Product lost during workup - Product is volatile - Product is water-soluble q2->cause3 No sol2 Solutions: - See Guides for Side Reactions - Lower temperature - Monitor reaction time cause2->sol2 sol3 Solutions: - Optimize extraction/purification - Careful solvent removal - Back-extract aqueous layers cause3->sol3

A decision tree for troubleshooting low reaction yields.

Overalkylation_Factors Factors Influencing Over-alkylation cluster_solutions Control Strategies F1 High [Allyl Electrophile] Over Over-alkylation (Di- & Tri-allylation) F1->Over F2 High Temperature F2->Over F3 High Product Nucleophilicity (R-NH-Allyl > R-NH₂) F3->Over F4 Long Reaction Time F4->Over P1 Desired Mono-allylated Product S1 Excess Amine S1->P1 S2 Slow Addition of Electrophile S2->P1 S3 Lower Temperature S3->P1 S4 Monitor Reaction S4->P1

References

Technical Support Center: Optimizing N-Allylmethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allylmethylamine. The following information is designed to address common challenges and optimize reaction conditions for this important synthetic building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common issues and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of reactants can limit the yield.

    • Solution: For the synthesis involving an allyl halide and methylamine (B109427), using a significant excess of methylamine can favor the formation of the desired mono-alkylated product and drive the reaction to completion.[2] A molar ratio of 4:1 of methylamine to allyl halide has been reported to be effective.[2]

  • Poor Quality Reagents: The purity of starting materials is crucial.

    • Solution: Ensure that the allyl halide and methylamine are of high purity. Impurities can lead to unwanted side reactions.

  • Losses during Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Carefully optimize the workup procedure. During the extraction of unreacted allyl halide with ether after acidification, ensure thorough separation of the layers to avoid loss of the amine hydrochloride salt.[2] For purification by distillation, ensure the apparatus is efficient to minimize losses.

Q2: I am observing a significant amount of the dialkylated product (N,N-diallylmethylamine). How can I minimize this side reaction?

A2: The formation of tertiary amines is a common side reaction in the N-alkylation of primary amines.[3][4]

  • Control of Stoichiometry: The most effective way to reduce dialkylation is to use a large excess of the primary amine (methylamine).[2] This ensures that the electrophile (allyl halide) is more likely to react with the primary amine rather than the newly formed secondary amine product.

  • Reaction Conditions:

    • Temperature: Running the reaction at a controlled, lower temperature (e.g., room temperature) can help to improve selectivity for mono-alkylation.[2]

    • Addition Rate: Adding the allyl halide dropwise to the methylamine solution can help maintain a high local concentration of the primary amine, further disfavoring the second alkylation.[2]

  • Alternative Synthetic Routes: If dialkylation remains a persistent issue, consider an alternative approach like reductive amination.[3][4] This method involves the reaction of methylamine with acrolein followed by in-situ reduction of the formed imine. The controlled nature of this two-step, one-pot reaction can often provide better selectivity.[1][3]

Q3: What are the best practices for the purification of this compound?

A3: Proper purification is critical to obtain this compound of high purity.

  • Initial Workup: After the reaction, the mixture is typically acidified with HCl to form the amine hydrochloride salt.[2] This allows for the removal of unreacted, non-polar allyl halide by extraction with an organic solvent like ether.[2]

  • Liberation of the Free Amine: The amine is then liberated from its salt by the addition of a strong base, such as a concentrated potassium hydroxide (B78521) (KOH) solution.[2]

  • Distillation: The final purification is typically achieved by distillation.[2] this compound has a boiling point of 64-66 °C.[2] It is important to use an efficient distillation setup to obtain a pure product. Drying the collected fractions over a drying agent like MgSO4 is also recommended.[2]

Q4: Are there alternative synthetic methods to the direct alkylation of methylamine with an allyl halide?

A4: Yes, several other methods can be employed for the synthesis of this compound.

  • Reductive Amination: This is a widely used and versatile method for preparing amines.[1][3][4] The process involves the reaction of a primary amine with a carbonyl compound to form an imine, which is then reduced to the target secondary amine.[1][4] For this compound, this would involve reacting methylamine with acrolein, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[1][3]

  • Transition-Metal-Catalyzed Allylic Amination: Palladium-catalyzed allylic amination is a powerful method for the formation of C-N bonds and can be used to synthesize allylic amines with high regio- and stereoselectivity.[5]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis via Alkylation of Methylamine

ParameterValueReference
Reactants Allyl chloride, 40% aqueous methylamine[2]
Molar Ratio 4 (Methylamine) : 1 (Allyl chloride)[2]
Temperature Room Temperature (20 °C)[2]
Reaction Time 3 - 4 hours[2]
Solvent Water[2]
Reported Yield 65%[2]

Experimental Protocols

Detailed Methodology for this compound Synthesis via Alkylation

This protocol is based on a reported literature procedure.[2]

  • Reaction Setup: To a solution of 40% aqueous methylamine, add allyl chloride dropwise from a dropping funnel at room temperature with constant stirring. A 4:1 molar ratio of methylamine to allyl chloride should be used.

  • Reaction: Stir the resulting solution at room temperature for 3-4 hours.

  • Workup - Acidification and Extraction: Carefully acidify the reaction mixture with hydrochloric acid (HCl). Extract the unreacted allyl halide from the acidic solution with ether.

  • Workup - Concentration: Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Workup - Liberation of Free Amine and Distillation: Transfer the concentrated amine hydrochloride solution to a distillation flask. Slowly add a highly concentrated solution of potassium hydroxide (KOH) through a dropping funnel while heating the mixture. Collect the fractions boiling between 40-70 °C.

  • Purification: Dry the collected fractions over magnesium sulfate (B86663) (MgSO4). After drying, decant the amine and perform a final distillation to collect the pure this compound, which has a boiling point of 64-66 °C.[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants Mix Methylamine (aq) and Allyl Chloride start->reactants stir Stir at RT for 3-4h reactants->stir acidify Acidify with HCl stir->acidify extract Extract with Ether acidify->extract concentrate Concentrate Aqueous Layer extract->concentrate basify_distill Add KOH and Distill concentrate->basify_distill dry Dry over MgSO4 basify_distill->dry final_distill Final Distillation dry->final_distill product This compound final_distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_low_yield Low Yield cluster_dialkylation Excess Dialkylation cluster_solutions Potential Solutions issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn reagent_ratio Incorrect Reagent Ratio? issue->reagent_ratio workup_loss Losses during Workup? issue->workup_loss amine_excess Insufficient Amine Excess? issue->amine_excess addition_rate Reagent Addition Too Fast? issue->addition_rate temp_high Reaction Temperature Too High? issue->temp_high monitor_rxn Monitor Reaction (TLC/GC) incomplete_rxn->monitor_rxn increase_amine Increase Methylamine Excess reagent_ratio->increase_amine optimize_workup Optimize Extraction/Distillation workup_loss->optimize_workup amine_excess->increase_amine slow_addition Add Allyl Halide Dropwise addition_rate->slow_addition lower_temp Lower Reaction Temperature temp_high->lower_temp

Caption: Troubleshooting logic for this compound synthesis.

References

N-Allylmethylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of N-Allylmethylamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Atmosphere: Store under an inert gas, as it is sensitive to carbon dioxide.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Avoid: Keep away from heat, sparks, open flames, and direct sunlight.[2]

Q2: What is the expected shelf life of this compound?

A2: While a specific shelf life is not uniformly provided and can depend on the supplier and storage conditions, this compound is stable under the recommended storage conditions.[2] For lot-specific information and expiration dates, it is always best to refer to the Certificate of Analysis provided by the manufacturer.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (a secondary amine with an allyl group), potential degradation pathways can be inferred. These include oxidation and polymerization.

  • Oxidation: The secondary amine can be oxidized to form N-hydroxy-N-methylallylamine, which can be further oxidized to a nitrone. The allyl group is also susceptible to oxidation, which could lead to the formation of epoxides, aldehydes, or carboxylic acids.

  • Polymerization: Like other allylamines, this compound may be susceptible to polymerization, especially in the presence of light or catalysts.[2]

Q4: How can I detect degradation in my this compound sample?

A4: Degradation of your this compound sample may be indicated by:

  • Visual Changes: Discoloration (yellowing or browning) or the formation of precipitates.

  • Analytical Characterization: The appearance of unexpected peaks in your analytical chromatograms (e.g., GC or HPLC) or spectra (e.g., NMR). A decrease in the purity of the main peak over time as determined by a validated analytical method.

Troubleshooting Guides

Issue 1: My reaction with this compound is giving low yields. Could it be a stability issue?

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the this compound has been stored at 2-8°C, under an inert atmosphere, and protected from light.

  • Assess Purity: Before use, check the purity of the this compound using a suitable analytical method, such as Gas Chromatography (GC). A reference chromatogram of a fresh or certified sample can be used for comparison.

  • Use a Fresh Sample: If there is any doubt about the quality of your current stock, use a freshly opened bottle of this compound.

Issue 2: I am observing unexpected peaks in my analysis of a reaction involving this compound. What could they be?

Possible Cause: The unexpected peaks could be impurities from the starting material or degradation products of this compound.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a GC-MS analysis of your this compound starting material to identify any impurities.

  • Consider Degradation Products: Based on the potential degradation pathways, the unexpected peaks could correspond to oxidized or polymerized forms of this compound. Mass spectrometry can help in identifying the molecular weights of these unknown compounds.

  • Review Reaction Conditions: Certain reaction conditions (e.g., presence of strong oxidants, high temperatures, exposure to air) could promote the degradation of this compound.

Data Presentation

Table 1: Storage and Stability of this compound

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[1]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[2]
Inert Atmosphere Store under an inert gas; sensitive to carbon dioxide.[2]
Incompatible Materials Strong acids, oxidizing agents.[2]
Conditions to Avoid Heat, flames, sparks, extremes of temperature, and direct sunlight.[2]
Hazardous Decomposition In case of fire, irritating gases and vapors may be released.[2]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instruments and applications.

  • Objective: To determine the purity of an this compound sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound.

Mandatory Visualizations

degradation_pathway cluster_main This compound cluster_oxidation Oxidation cluster_polymerization Polymerization A This compound B N-Hydroxy-N-methylallylamine A->B Oxidation (e.g., air, peroxide) D Epoxide/Aldehyde A->D Allyl Group Oxidation E Poly(this compound) A->E Light/Catalyst C Nitrone Derivative B->C Further Oxidation troubleshooting_workflow cluster_workflow Troubleshooting Low Yields Start Low Reaction Yield Observed CheckStorage Verify Storage Conditions (2-8°C, inert gas, dark) Start->CheckStorage AssessPurity Assess Purity by GC CheckStorage->AssessPurity PurityOK Purity >98%? AssessPurity->PurityOK Purify Purify by Distillation AssessPurity->Purify Impure UseFresh Use Fresh Sample PurityOK->UseFresh No ReRun Re-run Reaction PurityOK->ReRun Yes UseFresh->ReRun Purify->ReRun InvestigateOther Investigate Other Reaction Parameters ReRun->InvestigateOther Yield still low

References

Technical Support Center: Purification of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from N-Allylmethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound can arise from the synthetic route, storage, or degradation. Common impurities include:

  • Residual Starting Materials: Unreacted starting materials such as allyl chloride and methylamine (B109427) may be present.

  • Byproducts of Synthesis: Dialkylation products (diallylmethylamines) or products from side reactions can occur.

  • Oxidation Products: Exposure to air can lead to the formation of N-oxides and other oxidation products.

  • Solvent Residues: Residual solvents from the reaction or workup, such as ether, methanol, or ethanol, may be present.[1]

  • Water: Moisture can be introduced during the synthesis or workup.

  • Carbon Dioxide Adducts: Amines can react with atmospheric carbon dioxide to form carbamate (B1207046) salts, which can appear as solid precipitates.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for the purification of this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.

  • Fractional Distillation: This is a highly effective method for separating this compound (boiling point: 64-66 °C) from less volatile impurities.[1] It is particularly useful for large-scale purifications.

  • Flash Column Chromatography: This technique is suitable for removing impurities with polarities different from this compound. It is often used for smaller-scale purifications or when distillation is ineffective. For amines, it is often necessary to use a modified stationary phase or mobile phase to prevent peak tailing on the silica (B1680970) gel.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique separates the components of the sample, and the area of the peaks in the chromatogram corresponds to the relative amount of each component. For structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Troubleshooting Guides

Purification by Fractional Distillation

Issue 1: The distilled this compound is still impure as determined by GC analysis.

Possible Cause Suggested Solution
Inefficient Fractionating Column Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For boiling point differences of less than 70 °C, a fractional distillation is necessary over a simple distillation.
Distillation Rate is Too High A slow and steady distillation rate is crucial for good separation. Aim for a rate of 1-2 drops per second.
Contaminated Glassware Thoroughly clean and dry all glassware before use to avoid introducing contaminants.
Azeotrope Formation Some impurities may form an azeotrope with this compound, making them difficult to separate by distillation alone. In this case, consider an alternative purification method like column chromatography.

Issue 2: The yield of purified this compound is low.

Possible Cause Suggested Solution
Loss of Volatile Product Ensure all joints in the distillation apparatus are well-sealed to prevent the escape of volatile this compound. Use a chilled receiving flask.
Incorrect Thermometer Placement The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the boiling point of the vapor that is distilling.
Decomposition on Heating If the compound is thermally labile, consider performing the distillation under reduced pressure to lower the boiling point.
Purification by Flash Column Chromatography

Issue 3: this compound shows significant peak tailing on the silica gel column.

Possible Cause Suggested Solution
Interaction with Acidic Silica Gel The basic amine functional group interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, causing tailing.
Option A: Use a Basic Modifier in the Eluent: Add a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
Option B: Use Amine-Functionalized Silica: This specialized stationary phase has a less acidic surface and is designed for the purification of basic compounds.

Issue 4: Poor separation of this compound from impurities.

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find the optimal conditions for separation.
Column Overloading Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Analytical Troubleshooting (GC-FID)

Issue 5: Tailing peaks are observed for this compound in the GC chromatogram.

Possible Cause Suggested Solution
Active Sites in the GC System Amines can interact with active sites in the injector liner, column, or detector, leading to peak tailing.
Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of amines.
Deactivated Inlet Liner: Use a deactivated inlet liner to minimize interactions in the injector.
Column Contamination Non-volatile residues from previous injections can contaminate the column. Bake out the column at a high temperature as recommended by the manufacturer.
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Fractional Distillation Flash Column Chromatography
Typical Purity > 99%> 98%
Typical Yield 60-70%[1]50-80%
Scale Milligrams to KilogramsMilligrams to Grams
Throughput HighLow to Medium
Cost Lower operational cost for large scaleHigher cost due to solvent and silica gel consumption
Best For Separating compounds with different boiling pointsSeparating compounds with different polarities

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is adapted from a known synthesis of this compound.[1]

  • Workup:

    • After synthesis, carefully acidify the reaction mixture with HCl.

    • Extract the mixture with ether to remove any unreacted allyl halide.

    • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Liberation of the Free Amine:

    • Transfer the concentrated amine hydrochloride to a flask suitable for distillation.

    • Slowly add a highly concentrated solution of KOH while heating the mixture. The free this compound will begin to distill.

  • Fractional Distillation:

    • Collect the fraction boiling at 64-66 °C.

    • Dry the collected distillate over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Perform a second fractional distillation from the dried liquid to obtain highly pure this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures with 0.5% triethylamine).

    • The ideal solvent system will give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start: Crude this compound cluster_analysis Purity Assessment cluster_purification Purification Method cluster_decision Decision Point cluster_end Finish start Crude Product gc_analysis GC-FID Analysis start->gc_analysis Initial Sample distillation Fractional Distillation gc_analysis->distillation Impurity Boiling Point Difference > 20°C chromatography Flash Chromatography gc_analysis->chromatography Impurity Boiling Point Difference < 20°C or Polar Impurities purity_check Purity > 99%? distillation->purity_check chromatography->purity_check purity_check->distillation No, from Chromatography (if applicable) purity_check->chromatography No, from Distillation pure_product Pure this compound purity_check->pure_product Yes

Caption: A logical workflow for the purification of this compound.

Troubleshooting_GC_Peak_Tailing cluster_checks Troubleshooting Steps start GC Peak Tailing Observed for this compound check_column Is a base-deactivated column being used? start->check_column check_liner Is the injector liner deactivated? check_column->check_liner Yes solution_column Action: Install a base-deactivated column. check_column->solution_column No check_installation Is the column installed correctly? check_liner->check_installation Yes solution_liner Action: Replace with a deactivated liner. check_liner->solution_liner No check_contamination Is the system contaminated? check_installation->check_contamination Yes solution_installation Action: Re-install column per manufacturer's guide. check_installation->solution_installation No solution_contamination Action: Bake out column and clean injector. check_contamination->solution_contamination Yes end_node Problem Resolved check_contamination->end_node No solution_column->end_node solution_liner->end_node solution_installation->end_node solution_contamination->end_node

Caption: A troubleshooting guide for GC peak tailing of this compound.

References

Technical Support Center: N-Allylmethylamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the polymerization of N-Allylmethylamine. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerization resulting in low molecular weight oligomers or failing to polymerize altogether?

A1: This is the most common issue when polymerizing allylic monomers like this compound via radical polymerization. The primary cause is degradative chain transfer . This process involves the abstraction of a hydrogen atom from the allylic position (the carbon adjacent to the double bond) by a propagating radical. This creates a very stable, resonance-stabilized allylic radical that is slow to re-initiate a new polymer chain, effectively terminating the polymerization process and leading to low molecular weight products.[1]

Q2: How can I overcome degradative chain transfer to achieve higher molecular weight poly(this compound)?

A2: The most effective strategy is to polymerize the protonated form (salt) of the monomer .[1][2] By adding an equimolar amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid), you convert the amine to an ammonium (B1175870) salt. This has two main benefits:

  • It reduces the propensity for abstraction of the allylic hydrogen.

  • It transforms the degradative chain transfer into an "effective" chain transfer, allowing for the formation of high-molecular-weight polymers.[1] Polymerization is typically carried out in a polar solvent, such as water or methanol (B129727), in which the monomer salt is soluble.[3][4]

Q3: What type of initiator is suitable for the radical polymerization of this compound hydrochloride?

A3: For the polymerization of this compound hydrochloride in aqueous media, a water-soluble radical initiator is required. A common and effective choice is 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH or V-50) .[5][6] For polymerizations in organic solvents, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used, provided the monomer salt is soluble in that solvent.[3]

Q4: Can this compound be polymerized via cationic polymerization?

A4: Yes, monomers with electron-donating substituents, such as the amine group in this compound, are susceptible to cationic polymerization. The nitrogen atom can stabilize the propagating carbocation. Initiation is typically achieved using a strong Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), often in conjunction with a proton source (co-initiator) like water or an alcohol.[7][8]

Q5: My polymer has a broad polydispersity index (PDI). How can I achieve a narrower distribution?

A5: A broad PDI in radical polymerization can result from various factors, including a non-steady rate of initiation, chain transfer reactions, and termination by disproportionation. To achieve a narrower PDI:

  • Ensure consistent temperature control throughout the reaction.

  • Use a controlled or "living" polymerization technique if possible, though this is more complex.

  • Optimize the initiator concentration; very high or very low concentrations can sometimes lead to broader distributions.

  • Ensure monomer and solvent purity to avoid unwanted side reactions.

Q6: How should I purify the this compound monomer before polymerization?

A6: Commercial monomers often contain inhibitors (like hydroquinone (B1673460) or MEHQ) and may have absorbed water. These should be removed. A common method is to pass the liquid monomer through a short column of basic or neutral alumina (B75360) .[9][10] This will remove phenolic inhibitors and also act as a drying agent. The purified monomer should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Polymer Yield 1. Degradative Chain Transfer: Propagating radical is terminated by abstracting an allylic hydrogen from the monomer.1. Protonate the Monomer: Convert this compound to its hydrochloride or trifluoroacetate (B77799) salt before polymerization. Polymerize in an aqueous or polar solvent.[1][2]
2. Inhibitor Presence: Residual inhibitor from monomer storage is quenching radicals.2. Purify Monomer: Pass the monomer through a column of basic or neutral alumina to remove the inhibitor.[9]
3. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit radical polymerization.3. Degas the Solution: Before initiating, thoroughly degas the monomer solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes.[4]
4. Inactive Initiator: Initiator may be old or decomposed.4. Use Fresh Initiator: Use a fresh batch of initiator or recrystallize the existing batch if appropriate.
Low Molecular Weight (Mw) 1. Degradative Chain Transfer: (See above).1. Protonate the Monomer: This is the most critical step for achieving high Mw for this monomer.[1]
2. High Initiator Concentration: More initiator leads to more polymer chains being initiated simultaneously, resulting in shorter chains.2. Reduce Initiator Concentration: Decrease the molar ratio of initiator to monomer. (See Table 1 for typical ranges).
3. High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation.3. Lower the Temperature: Conduct the polymerization at a lower temperature, ensuring it is still within the effective decomposition range of the initiator.
4. Chain Transfer to Solvent: The solvent may be participating in chain transfer.4. Choose an Appropriate Solvent: Use solvents known to have low chain transfer constants, such as water, t-butanol, or benzene. Avoid solvents like thiols or halogenated hydrocarbons.
Broad Polydispersity Index (PDI > 2.0) 1. Variable Initiation Rate: Inconsistent temperature or slow initiator addition can cause chains to start at different times.1. Maintain Constant Temperature: Use an oil bath or thermostat to ensure a stable reaction temperature. Add initiator all at once at the start.
2. Chain Transfer Reactions: Significant chain transfer leads to a broader distribution of chain lengths.2. Mitigate Chain Transfer: Protonate the monomer and choose a solvent with a low chain transfer constant.
3. High Monomer Conversion: At very high conversions, changes in viscosity (Trommsdorff effect) and monomer concentration can broaden the PDI.3. Limit Conversion: Stop the reaction at a moderate conversion (e.g., 50-70%) by cooling down and precipitating the polymer.
Gel Formation / Insoluble Polymer 1. Cross-linking: Potential for side reactions, especially at higher temperatures.1. Lower Temperature: Reduce the reaction temperature.
2. Bifunctional Impurities: Impurities in the monomer could act as cross-linkers.2. Ensure Monomer Purity: Purify the monomer by passing it through an alumina column or by distillation.
3. Physical Cross-linking (for polyprotic acids): If using acids like H₂SO₄, intermolecular ionic cross-linking can occur, making the polymer insoluble in water.3. Use Monoprotic Acid: Use a monoprotic acid like HCl or TFA for protonation to ensure the resulting polymer salt remains water-soluble.[4]

Data Presentation

The following tables summarize the expected effects of various reaction parameters on the radical polymerization of allylamine (B125299) monomers. The quantitative data is based on studies of the closely related N,N-diallyl-N,N-dimethylammonium chloride (a quaternary salt, which models the behavior of a protonated tertiary amine) and should be considered as a general guide.[11]

Table 1: Effect of Initiator [Ammonium Persulfate (APS)] Concentration on Polymerization (Conditions: Monomer = 3.0 mol/L, Temp = 60°C)

Initiator [I] (mol/L)Polymerization Rate (Rₚ) (mol L⁻¹ s⁻¹)Resulting Polymer Characteristics
0.01LowHigher Molecular Weight, Slower Reaction
0.02MediumModerate Molecular Weight
0.03HighLower Molecular Weight, Faster Reaction

Table 2: Effect of Monomer [M] Concentration on Polymerization (Conditions: Initiator [APS] = 0.02 mol/L, Temp = 60°C)

Monomer [M] (mol/L)Polymerization Rate (Rₚ) (mol L⁻¹ s⁻¹)Resulting Polymer Characteristics
1.5LowLower Yield
2.5MediumModerate Yield
3.5HighHigher Yield, Potentially Higher Mw

Table 3: Effect of Temperature on Polymerization (Conditions: Monomer = 3.0 mol/L, Initiator [APS] = 0.02 mol/L)

Temperature (°C)Polymerization Rate (Rₚ) (mol L⁻¹ s⁻¹)Resulting Polymer Characteristics
40LowHigher Mw, Slower Rate
50MediumGood balance of Mw and Rate
60HighLower Mw (due to increased chain transfer), Faster Rate

Experimental Protocols

Protocol 1: Radical Polymerization of this compound Hydrochloride (Aqueous)

This protocol is adapted from established procedures for similar allylic amine hydrochlorides.[5][6]

1. Materials:

  • This compound

  • Concentrated Hydrochloric Acid (~37%)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH/V-50)

  • Methanol

  • Deionized (DI) Water

  • Nitrogen gas (high purity)

2. Monomer Salt Preparation:

  • In a flask placed in an ice bath, add a desired amount of DI water.

  • Slowly add a calculated equimolar amount of concentrated HCl to the water.

  • While stirring and keeping the solution cool, slowly add one molar equivalent of this compound dropwise.

  • After the addition is complete, adjust the final concentration with DI water to achieve a 60-70% (w/w) aqueous solution of this compound hydrochloride.

3. Polymerization Procedure:

  • Place the monomer salt solution into a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and reflux condenser.

  • Degas the solution by bubbling with nitrogen for at least 30-60 minutes.

  • In a separate vial, dissolve the AAPH initiator in a small amount of DI water (typically 1-3 mol% relative to the monomer).

  • Heat the monomer solution to the desired reaction temperature (e.g., 50-60°C) under a positive nitrogen atmosphere.

  • Add the initiator solution to the reaction flask.

  • Maintain stirring and temperature for the desired reaction time (e.g., 10-48 hours). The solution will become noticeably more viscous.

4. Polymer Purification:

  • Cool the reaction mixture to room temperature.

  • Slowly pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or acetone, while stirring vigorously.

  • A white precipitate of poly(this compound hydrochloride) will form.

  • Allow the precipitate to settle, then collect it by filtration.

  • Wash the polymer with more non-solvent to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

5. Characterization:

  • Structure: ¹H NMR and FTIR spectroscopy.

  • Molecular Weight & PDI: Gel Permeation Chromatography (GPC) using an aqueous mobile phase.[12]

Protocol 2: Representative Cationic Polymerization of this compound

This is a general protocol based on the cationic polymerization of alkenes with electron-donating groups using BF₃·OEt₂.[7][13] Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.

1. Materials:

  • This compound (purified over alumina, freshly distilled)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM) or other suitable non-coordinating solvent

  • Anhydrous Methanol (for quenching)

  • Hexanes or Diethyl Ether (for precipitation)

  • Nitrogen or Argon gas (high purity)

2. Polymerization Procedure:

  • Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stirrer and a rubber septum under an inert atmosphere.

  • Using a syringe, add anhydrous DCM to the flask, followed by the purified this compound monomer (e.g., to a concentration of 1-2 M).

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) in a cooling bath.

  • Initiate the polymerization by slowly adding BF₃·OEt₂ (e.g., 1-5 mol% relative to monomer) via syringe. A color change may be observed.

  • Allow the reaction to stir at the set temperature for the desired time (e.g., 1-24 hours). Monitor the reaction by observing the increase in viscosity.

  • Quench the polymerization by adding a small amount of anhydrous methanol.

  • Warm the solution to room temperature.

3. Polymer Purification:

  • Precipitate the polymer by adding the reaction solution dropwise to a large volume of a stirred non-solvent (e.g., cold hexanes or diethyl ether).

  • Collect the polymer by filtration or decantation.

  • Redissolve the polymer in a small amount of DCM and re-precipitate to further purify.

  • Dry the final polymer product under high vacuum.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Polymerization Check_Yield Low Yield / Low Mw? Start->Check_Yield Degradative_Transfer Degradative Chain Transfer is Likely Cause Check_Yield->Degradative_Transfer Yes Check_Inhibitor Inhibitor Present? Check_Yield->Check_Inhibitor No Problem_Solved Problem Solved Protonate Action: Polymerize Monomer Salt (e.g., HCl salt) in Water/Polar Solvent Degradative_Transfer->Protonate Protonate->Problem_Solved Purify_Monomer Action: Pass Monomer Through Alumina Column Check_Inhibitor->Purify_Monomer Yes Check_Oxygen Oxygen Present? Check_Inhibitor->Check_Oxygen No Purify_Monomer->Problem_Solved Check_Oxygen->Problem_Solved No Degas Action: Degas Solution (N2 bubble or Freeze-Pump-Thaw) Check_Oxygen->Degas Yes Degas->Problem_Solved

Caption: Troubleshooting logic for low yield in this compound polymerization.

Polymerization Mechanism: Neutral vs. Protonated Monomer

Polymerization_Mechanism cluster_0 Neutral Monomer (Inefficient) cluster_1 Protonated Monomer (Efficient) P_Neutral P• (Propagating Radical) M_Neutral This compound (Neutral) P_Neutral->M_Neutral H abstraction Dead_Polymer PH (Terminated Chain) M_Neutral->Dead_Polymer Stable_Radical Stable Allylic Radical (Unreactive) M_Neutral->Stable_Radical P_Protonated P• (Propagating Radical) M_Protonated This compound Salt (Protonated) P_Protonated->M_Protonated Addition to C=C New_Chain P-M• (New Propagating Radical) M_Protonated->New_Chain

Caption: Comparison of radical reaction pathways for neutral vs. protonated monomer.

Experimental Workflow for Radical Polymerization

Experimental_Workflow Monomer_Prep 1. Prepare Monomer Salt (this compound + HCl in H2O) Setup 2. Assemble Reaction Flask (Stirrer, N2 inlet, Condenser) Monomer_Prep->Setup Degas 3. Degas Monomer Solution (N2 bubbling) Setup->Degas Heat 4. Heat to Reaction Temp (e.g., 60°C) Degas->Heat Initiate 5. Add Aqueous Initiator (AAPH/V-50) Heat->Initiate Polymerize 6. Polymerize for 10-48h (Viscosity increases) Initiate->Polymerize Precipitate 7. Precipitate in Non-Solvent (e.g., Methanol) Polymerize->Precipitate Purify 8. Filter, Wash, and Dry Polymer Precipitate->Purify Characterize 9. Characterize (NMR, GPC) Purify->Characterize

Caption: Step-by-step workflow for the aqueous radical polymerization of this compound HCl.

References

Technical Support Center: N-Allylmethylamine Stability and Dimerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Allylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dimerization of this compound and to offer troubleshooting solutions for common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation and dimerization?

A1: The primary degradation pathway for this compound is believed to be a radical-mediated dimerization. This process can be initiated by exposure to atmospheric oxygen, heat, and light. The allylic position of the molecule is susceptible to hydrogen abstraction, leading to the formation of a resonance-stabilized radical. Two of these radicals can then combine to form a dimer. Additionally, under certain conditions, a competing isomerization reaction known as the aza-Cope rearrangement may occur.

Q2: How can I visually detect if my this compound has started to dimerize?

A2: Pure this compound is a colorless to light yellow liquid.[1] An early indication of degradation or dimerization can be a change in color, often to a darker yellow or brown hue. You may also observe an increase in viscosity. However, these are only qualitative indicators. For quantitative assessment, analytical methods are necessary.

Q3: What are the recommended storage conditions to minimize dimerization?

A3: To minimize dimerization, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is also crucial to protect it from light.

Q4: Are there any chemical additives that can prevent the dimerization of this compound?

A4: Yes, the addition of antioxidants can effectively inhibit the radical-mediated dimerization process. The most common and effective stabilizers are hindered amine light stabilizers (HALS) and phenolic antioxidants like butylated hydroxytoluene (BHT).[3][4] These compounds act as radical scavengers, interrupting the chain reaction that leads to dimerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing/browning) of this compound Exposure to air and/or light, leading to oxidation and potential dimerization.Store the product under an inert atmosphere (nitrogen or argon) and in an amber vial or a container protected from light. For ongoing experiments, consider adding a suitable antioxidant.
Inconsistent experimental results using this compound from different batches or of different ages. Varying degrees of dimerization in the starting material.It is crucial to use this compound of high purity. If dimerization is suspected, purify the amine by distillation before use. For long-term storage, add a stabilizer.
Formation of an unknown, higher molecular weight impurity detected by GC-MS or LC-MS. Dimerization of this compound.Confirm the presence of the dimer using the analytical methods described in the "Experimental Protocols" section. If confirmed, implement preventative measures such as improved storage conditions and the use of antioxidants.

Experimental Protocols

Protocol for the Addition of Butylated Hydroxytoluene (BHT) as a Stabilizer

This protocol describes how to prepare a stock solution of BHT and add it to this compound for stabilization.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)[5]

  • Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)

  • Volumetric flasks

  • Micropipettes

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Prepare a BHT Stock Solution:

    • Under an inert atmosphere, prepare a 1 mg/mL stock solution of BHT in the chosen anhydrous solvent. For example, dissolve 10 mg of BHT in 10 mL of anhydrous ethanol.

  • Adding BHT to this compound:

    • To achieve a final concentration of 100 ppm of BHT in your this compound, add 100 µL of the 1 mg/mL BHT stock solution to every 1 g of this compound.

    • Gently mix the solution to ensure homogeneity.

  • Storage:

    • Store the stabilized this compound solution at 2-8°C under an inert atmosphere and protected from light.

Analytical Method for Detecting Dimerization of this compound by GC-MS

This method provides a general guideline for the detection and quantification of this compound and its potential dimers using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Scan Range: 30-400 m/z.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Inject 1 µL of the prepared sample into the GC-MS.

Data Analysis:

  • The this compound monomer will have a characteristic retention time and a mass spectrum with a molecular ion peak (M+) at m/z 71.12.

  • The dimer, if present, will have a longer retention time and a molecular ion peak corresponding to twice the molecular weight of the monomer (approximately m/z 142.24), depending on the exact dimerization mechanism. Fragmentation patterns should also be analyzed to confirm the structure.

Data Presentation

The following table summarizes the expected impact of various conditions on the stability of this compound.

Condition Effect on Dimerization Rate Recommended Practice
Elevated Temperature IncreasesStore at 2-8°C.[2]
Exposure to Air (Oxygen) IncreasesHandle and store under an inert atmosphere (e.g., Nitrogen, Argon).
Exposure to Light IncreasesStore in amber or light-protected containers.
Presence of Radical Initiators IncreasesEnsure solvents and reagents are free from peroxides and other radical initiators.
Addition of Antioxidants (e.g., BHT, HALS) DecreasesAdd a stabilizer for long-term storage or for reactions sensitive to impurities.

Visualizations

Dimerization_Pathway cluster_0 Initiation cluster_1 Propagation This compound This compound Allylic_Radical Allylic Radical This compound->Allylic_Radical H abstraction Radical_Initiator Heat, Light, O2 Radical_Initiator->this compound Dimer Dimer Allylic_Radical->Dimer Dimerization Allylic_Radical_2 Allylic Radical Allylic_Radical_2->Dimer

Caption: Proposed radical-mediated dimerization pathway of this compound.

Inhibition_Mechanism Allylic_Radical Allylic Radical Antioxidant Antioxidant (e.g., BHT) Allylic_Radical->Antioxidant N-Allylmethylamine_Regen This compound (regenerated) Allylic_Radical->N-Allylmethylamine_Regen H donation Stabilized_Radical Stabilized Antioxidant Radical Antioxidant->Stabilized_Radical Radical Scavenging

Caption: General mechanism of inhibition by a phenolic antioxidant.

Troubleshooting_Workflow Start Suspected Dimerization Visual_Inspection Visual Inspection (Color, Viscosity) Start->Visual_Inspection Analytical_Check Perform GC-MS or HPLC Analysis Visual_Inspection->Analytical_Check Dimer_Detected Dimer Detected? Analytical_Check->Dimer_Detected Implement_Prevention Implement Preventative Measures: - Inert Atmosphere - Low Temperature - Light Protection - Add Stabilizer Dimer_Detected->Implement_Prevention Yes End Continue Experiment Dimer_Detected->End No Purify Purify by Distillation Implement_Prevention->Purify Purify->End

Caption: Troubleshooting workflow for suspected this compound dimerization.

References

Technical Support Center: Catalyst Deactivation in Reactions with N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving N-Allylmethylamine.

Troubleshooting Guide

Issue 1: Rapid Loss of Catalytic Activity

Symptoms:

  • A sharp decrease in reaction rate shortly after initiation.

  • Incomplete conversion of starting materials.

  • Visible formation of catalyst precipitates (e.g., palladium black).

Possible Causes & Solutions:

CauseDiagnostic CheckRecommended Solution
Catalyst Poisoning by this compound The secondary amine functionality of this compound can coordinate strongly to the metal center, blocking active sites.[1]1. Increase Catalyst Loading: A temporary solution for difficult reactions is to increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[2] 2. Use a More Robust Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos for Pd catalysts) that can shield the metal center and reduce amine coordination.[2] 3. Change the Solvent: The choice of solvent can influence the coordination of the amine to the catalyst. A solvent screen is recommended.
Ligand Degradation The phosphine or phosphite (B83602) ligands essential for catalyst activity can be susceptible to oxidation or hydrolysis, especially in the presence of impurities.[1][3]1. ³¹P NMR Analysis: Monitor the reaction mixture over time to observe the appearance of signals corresponding to phosphine oxides or other degradation products. 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[2] 3. Purify Reagents: Purify this compound and other reagents to remove potential oxidants or protic impurities.
Formation of Inactive Catalyst Species The active catalyst can aggregate into inactive forms, such as palladium black, often due to ligand dissociation.[2] Rhodium catalysts can also form inactive carbonyl clusters.[1]1. Visual Inspection: The formation of a black precipitate is a strong indicator of palladium black formation. Active rhodium catalysts are often straw-colored and turn black upon deactivation.[4] 2. Operando Spectroscopy: Techniques like operando FTIR spectroscopy can help identify the formation of inactive species like rhodium carbonyl clusters.[1]
Side Reactions of the Allyl Group The allyl group of this compound can undergo side reactions, such as isomerization or dimerization, which may be catalyzed by the active metal species, leading to catalyst inhibition.1. GC-MS or ¹H NMR Analysis of Crude Reaction Mixture: Look for the presence of isomers of this compound or higher molecular weight byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish from the start. What should I check first?

A1: A sluggish reaction from the outset often points to issues with the quality of your reagents or the initial catalyst activity.

  • Reagent Purity: Ensure your this compound is pure and free from impurities that can act as catalyst poisons, such as sulfur-containing compounds.[2] Consider purification by distillation or passing through a column of activated alumina (B75360).

  • Catalyst and Ligand Quality: Verify the integrity of your catalyst and any supporting ligands. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[4][5]

  • Reaction Setup: Confirm that your reaction vessel was properly dried and that all solvents and reagents were thoroughly degassed to remove oxygen, which can deactivate many transition metal catalysts.[2]

Q2: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of inactive palladium(0) aggregates.[2] This is a common mode of deactivation in palladium catalysis.

  • Cause: It often results from the dissociation of ligands from the palladium center, leading to the aggregation of the metal.

  • Prevention:

    • Ligand Selection: Use more sterically hindered or electron-rich ligands that bind more strongly to the palladium.

    • Ligand-to-Metal Ratio: Ensure an optimal ligand-to-palladium ratio. Too little ligand can leave the metal center exposed, while too much can sometimes inhibit the reaction.

    • Inert Atmosphere: As mentioned, oxygen can facilitate the degradation of the active catalyst, leading to the formation of palladium black.[2]

Q3: How does the secondary amine in this compound contribute to catalyst deactivation?

A3: The lone pair of electrons on the nitrogen atom of the secondary amine can coordinate to the electron-deficient transition metal center of the catalyst. This coordination can be quite strong and can lead to:

  • Competitive Inhibition: The amine competes with the desired reactants for access to the catalyst's active site, thereby slowing down or stopping the catalytic cycle.

  • Formation of Stable, Inactive Complexes: In some cases, the amine can form a very stable complex with the metal, effectively removing it from the catalytic cycle.

Q4: Can the allyl group of this compound cause catalyst deactivation?

A4: Yes, the allyl group can participate in side reactions that lead to catalyst deactivation. For example, in palladium-catalyzed reactions, the formation of stable π-allyl palladium complexes can sometimes act as a catalyst resting state or lead to the formation of inactive dimeric species.

Q5: Are there any general strategies to improve catalyst stability in reactions involving this compound?

A5: Yes, several general strategies can be employed:

  • Catalyst and Ligand Screening: The most effective approach is often to screen a variety of catalysts and ligands to find a combination that is robust in the presence of this compound.

  • Optimization of Reaction Conditions: Systematically varying the temperature, pressure, solvent, and concentrations of reactants and catalyst can have a significant impact on catalyst stability.

  • Use of Additives: In some cases, the addition of a co-catalyst or an additive can help to stabilize the active catalytic species or prevent the coordination of the amine.

Data Presentation

Table 1: Effect of Ligand Type on Catalyst Stability in a Hypothetical Cross-Coupling Reaction with this compound

LigandCatalyst Loading (mol%)Time to 50% Conversion (h)Final Conversion (%)Observations
PPh₃2865Significant Pd black formation
P(o-tol)₃2680Moderate Pd black formation
XPhos22>95No visible precipitate
SPhos22.5>95No visible precipitate

This table provides representative data to illustrate the impact of ligand choice on catalyst stability. Actual results may vary depending on the specific reaction conditions.

Table 2: Influence of Solvent on Catalyst Deactivation

SolventDielectric ConstantConversion after 4h (%)Notes
Toluene2.490Non-polar, good for many Pd-catalyzed reactions.
Dioxane2.285Often a good choice for cross-coupling.
DMF36.750Polar aprotic, can sometimes slow reactions by ligand displacement.[2]
THF7.675Common solvent, but check for peroxide impurities.

Experimental Protocols

Protocol 1: Monitoring Phosphine Ligand Degradation using ³¹P NMR Spectroscopy

This protocol is adapted from established methods for monitoring phosphine oxidation.[4][5]

Objective: To determine if the phosphine ligand is degrading during the reaction, which is a common cause of catalyst deactivation.

Procedure:

  • Sample Preparation:

    • Under a strict inert atmosphere (e.g., in a glovebox), carefully withdraw an aliquot (approximately 0.5 mL) of the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).

    • If the catalyst concentration is low, it may be necessary to concentrate the sample by removing volatile components under a vacuum.

    • Dissolve the residue in a deuterated solvent (e.g., C₆D₆ or toluene-d₈) suitable for NMR analysis.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum for each sample.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially if degradation products are present in low concentrations. A repetition time of 10-15 seconds is recommended to ensure proper relaxation of the phosphorus nuclei.[4][5]

  • Data Analysis:

    • The ³¹P chemical shift of the free phosphine ligand will be distinct from that of its corresponding phosphine oxide. For example, the chemical shift of tricyclohexylphosphine (B42057) is around 9.95 ppm, while its oxide appears at approximately 47.3 ppm.[5]

    • Integrate the signals for the phosphine ligand and any new signals that appear over time. A decrease in the integral of the starting phosphine and the appearance and increase of new signals (typically downfield) are indicative of ligand degradation.

Protocol 2: Purification of this compound to Remove Potential Catalyst Poisons

Objective: To remove impurities from commercially available this compound that could act as catalyst poisons.

Procedure:

  • Distillation:

    • Set up a fractional distillation apparatus.

    • Add the this compound to the distillation flask along with a few boiling chips.

    • Heat the flask gently and collect the fraction that distills at the known boiling point of this compound (approximately 62-63 °C).

    • Store the purified amine over activated molecular sieves under an inert atmosphere.

  • Purification via Passage Through Activated Alumina:

    • This method is effective for removing peroxide impurities.

    • Prepare a short column of activated, neutral alumina.

    • Dissolve the this compound in a minimal amount of a dry, non-polar solvent (e.g., hexane (B92381) or diethyl ether).

    • Carefully load the solution onto the top of the alumina column.

    • Elute the purified amine using the same solvent, collecting the fractions under an inert atmosphere.

    • Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

    • Store the purified amine under an inert atmosphere and away from light.

Visualizations

Catalyst_Deactivation_Workflow start Reaction with this compound Shows Low Activity or Deactivation check_reagents Check Reagent Purity (this compound, Solvents) start->check_reagents check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_conditions Confirm Inert Reaction Conditions start->check_conditions purify Purify this compound (Distillation or Alumina Column) check_reagents->purify new_catalyst Use Fresh Catalyst and Ligand check_catalyst->new_catalyst degas Thoroughly Degas Solvents and Reagents check_conditions->degas run_reaction Re-run Reaction purify->run_reaction new_catalyst->run_reaction degas->run_reaction analyze Analyze for Deactivation Mechanism run_reaction->analyze poisoning Hypothesize: Amine Poisoning analyze->poisoning ligand_degradation Hypothesize: Ligand Degradation analyze->ligand_degradation side_reaction Hypothesize: Allyl Side Reaction analyze->side_reaction solution_poisoning Solution: - Increase Catalyst Loading - Use Bulky Ligand - Screen Solvents poisoning->solution_poisoning solution_degradation Solution: - Monitor with ³¹P NMR - Ensure Strict Inert Atmosphere ligand_degradation->solution_degradation solution_side_reaction Solution: - Modify Conditions - Change Catalyst System side_reaction->solution_side_reaction

Caption: Troubleshooting workflow for catalyst deactivation.

Amine_Poisoning_Mechanism Catalyst [M-L_n] Inactive_Complex [M-L_{n-1}(R₂NH)] (Inactive) Catalyst->Inactive_Complex Coordination of Amine Amine R₂NH Amine->Inactive_Complex

Caption: Amine coordination leading to catalyst poisoning.

Ligand_Degradation_Pathway Active_Catalyst Active Catalyst [M-(PR₃)ₙ] Degraded_Ligand Degraded Ligand (O=PR₃) Active_Catalyst->Degraded_Ligand Ligand Oxidation Oxidant Oxidant (e.g., O₂, Peroxides) Oxidant->Degraded_Ligand Inactive_Catalyst Inactive Catalyst or Metal Aggregate Degraded_Ligand->Inactive_Catalyst Leads to

Caption: Pathway of phosphine ligand degradation.

References

Technical Support Center: N-Allylmethylamine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in scaling up the synthesis of N-Allylmethylamine from the laboratory to a pilot plant. It provides troubleshooting guidance and answers to frequently asked questions to address potential issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory method involves the reaction of allyl chloride with a 40% aqueous solution of methylamine (B109427).[1] The reaction is typically stirred at room temperature for several hours.[1]

Q2: What are the primary challenges when scaling this synthesis from a lab to a pilot plant?

A2: The most significant challenges include managing heat transfer, ensuring efficient mixing, and dealing with changes in reaction selectivity and impurity profiles.[2][3] Heat transfer is a major concern because the heat transfer area per unit volume is much smaller in a large reactor compared to a lab flask, which can lead to exothermic reactions becoming difficult to control.[2][4] Inadequate mixing in larger vessels can create "dead zones," leading to localized concentration spikes and potential side reactions.[3]

Q3: How do raw material specifications impact the scale-up process?

A3: The purity and physical properties of raw materials are critical. While lab-scale experiments might use high-purity reagents, pilot-scale production often uses industrial-grade materials which may contain impurities that can affect the reaction.[2] It is crucial to test industrial-grade raw materials on a small scale before pilot production to rule out raw material issues if the scale-up is unsuccessful.[2] Physical properties, such as the particle size of solid materials, can also influence reaction rates.[2]

Q4: What safety precautions are critical during the scale-up of this compound synthesis?

A4: this compound is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[5] The reaction can be exothermic, and a lack of awareness of the hazards of exothermic reactions can be a major cause of accidents.[2] In a larger reactor, the inability to remove heat quickly enough can lead to a runaway reaction.[3] It is essential to have robust temperature control systems and to understand the thermal properties of the reaction through calorimetry or similar experiments before scaling up.[2]

Q5: Why might the reaction yield decrease during scale-up?

A5: A decrease in yield can be attributed to several factors that change with scale. Inefficient mixing can lead to poor mass transfer, compromising the yield.[3] Longer reaction and processing times at a larger scale, such as extended distillation, can lead to product decomposition or the formation of side reactions.[2] Furthermore, thermal gradients within a large reactor can cause uneven heating, leading to localized overheating and byproduct formation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Inefficient Mixing: The stirring method used in the lab (e.g., magnetic stir bar) may not be effective in a large reactor, leading to poor mass transfer.[3]Evaluate the reactor's mixing efficiency. A switch from an anchor stirrer to a high-efficiency propeller stirrer may be necessary to eliminate dead zones.[3] Adjust the stirring speed; pilot plant reactors are often equipped with frequency conversion speed regulation for this purpose.[2]
Poor Temperature Control: Larger volumes can have thermal gradients, causing localized overheating or precipitation.[3] The heat transfer area per unit volume decreases significantly at scale, making cooling less efficient.[2]Implement in-line temperature feedback systems for better control.[3] Ensure the reactor's cooling jacket is sufficient for the exothermic nature of the reaction. Perform calorimetry studies at the lab scale to understand the reaction's heat flow.[2]
Extended Reaction/Workup Time: Prolonged distillation or processing times in pilot-scale equipment can lead to product decomposition.[2]Conduct lab-scale experiments that mimic the extended timeframes of pilot production to assess the impact on product stability and purity.[2]
Increased Impurity Profile Side Reaction Amplification: Minor side reactions that were insignificant at the lab scale can become major issues during scale-up.[3]Re-evaluate the reaction selectivity under pilot plant conditions. Analyze the impurity profile thoroughly to identify the side products and adjust reaction parameters (e.g., temperature, addition rate) to minimize their formation.
Raw Material Quality: Use of industrial-grade raw materials may introduce new impurities.[2]Test all raw materials on a small scale before use in the pilot plant to confirm they do not negatively impact the reaction.[2]
Runaway Reaction / Poor Exotherm Control Inadequate Heat Removal: The exothermic reaction generates heat faster than the pilot reactor's cooling system can remove it.[2][3]Reduce the addition rate of the limiting reagent (e.g., allyl chloride) to control the rate of heat generation. Ensure the reactor's cooling capacity is adequate and has been validated.
Accumulation of Reactants: If mixing is not started or is insufficient, reactants can accumulate and then react all at once when proper mixing is initiated, causing an explosion.[2]Implement and strictly follow Standard Operating Procedures (SOPs) that ensure mixing is active and effective before and during the addition of any reactant.
Product Isolation/Purification Issues Different Crystallization Behavior: The appearance of new crystal forms or difficulties in crystallization can occur during scale-up.[2]Investigate crystallization parameters (solvent, temperature, cooling rate) at the pilot scale.
Phase Separation Problems: Emulsions or poor phase separation during aqueous workup can be more problematic in larger vessels.Allow for adequate settling time. Consider the use of a different reactor design or demulsifying agents if necessary.

Data Presentation

Table 1: Typical Lab-Scale Synthesis Parameters

ParameterValueSource
Reactants Allyl Chloride, 40% aq. Methylamine[1]
Molar Ratio (Allyl Chloride:Methylamine) 4 : 1[1]
Temperature Room Temperature (~20 °C)[1]
Reaction Time 3 - 4 hours[1]
Typical Yield ~65%[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 627-37-2[6]
Molecular Formula C₄H₉N[5][6]
Molecular Weight 71.12 g/mol [6]
Appearance Clear, colorless to yellow liquid[7]
Boiling Point 64-66 °C (at 760 mmHg)[1]
Density 0.741 g/mL at 25 °C
Refractive Index n20/D 1.412
Flash Point -28 °C (-18.4 °F) - closed cup

Experimental Protocols

Laboratory Synthesis of this compound [1]

  • Reaction Setup: To a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add a 40% aqueous solution of methylamine.

  • Reagent Addition: Begin stirring the methylamine solution at room temperature. Add allyl chloride in a 4:1 molar ratio to the methylamine, dropwise from the dropping funnel.

  • Reaction: Continue to stir the solution at room temperature for 3 to 4 hours.

  • Quenching and Extraction: After the reaction period, carefully acidify the mixture with hydrochloric acid (HCl). Extract the mixture with ether to remove any unreacted allyl chloride.

  • Concentration: Concentrate the remaining aqueous amine hydrochloride solution under reduced pressure.

  • Liberation of Amine: Transfer the concentrated solution to a Favorsky flask. Slowly add a highly concentrated potassium hydroxide (B78521) (KOH) solution through a dropping funnel to the heated reaction mixture.

  • Distillation and Drying: Collect the fraction boiling between 40-70 °C. Dry the collected fraction over magnesium sulfate (B86663) (MgSO₄).

  • Final Purification: Decant the dried amine and perform a final distillation to yield pure this compound (boiling point 64-66 °C).[1]

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (R&D) cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_dev 1. Process Development lab_opt 2. Route Optimization lab_dev->lab_opt lab_robust 3. Robustness Testing lab_opt->lab_robust review 4. Scale-Up Feasibility Assessment lab_robust->review pilot_design 5. Process Design & Safety Review pilot_run 6. Pilot Batch Execution pilot_design->pilot_run pilot_data 7. Data Analysis & Validation pilot_run->pilot_data prod_transfer 8. Technology Transfer pilot_data->prod_transfer review->lab_dev No-Go (Re-evaluate) review->pilot_design Go

Caption: General workflow for scaling up a chemical synthesis process.

Reaction_Pathway reactant1 Allyl Chloride (CH₂=CHCH₂Cl) intermediate Quaternary Ammonium Salt Intermediate reactant1->intermediate + reactant2 Methylamine (CH₃NH₂) reactant2->intermediate product This compound (CH₂=CHCH₂NHCH₃) intermediate->product Nucleophilic Substitution (SN2) side_product Diallylmethylamine (Potential Side Product) product->side_product Further Alkylation (competing reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed q1 Is mixing efficient? start->q1 a1_yes Improve Agitation (e.g., change stirrer, increase RPM) q1->a1_yes No q2 Is temperature uniform? q1->q2 Yes end Yield Improved a1_yes->end a2_yes Enhance Cooling & Monitoring (e.g., check jacket flow) q2->a2_yes No q3 Are raw materials pure? q2->q3 Yes a2_yes->end a3_yes Test & Qualify New Batch of Raw Materials q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Handling Moisture Sensitivity in N-Allylmethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of N-Allylmethylamine in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound, like many other amines, is hygroscopic and can readily absorb moisture from the atmosphere. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. Water can react with this compound, acting as a Brønsted-Lowry base, to form methylallylammonium hydroxide (B78521). This reaction can alter the pH of the reaction mixture and introduce a competing nucleophile (hydroxide ions), potentially leading to side reactions and reduced yields of the desired product.[1] Some sources also indicate that it may react with water with a non-violent release of energy.[2]

Q2: How should I properly store this compound to prevent moisture contamination?

A2: To maintain its integrity, this compound should be stored in a cool, dry place, typically between 2-8°C.[3][4] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[5][6] For long-term storage or for high-purity grades, it is often recommended to store it under an inert atmosphere, such as nitrogen or argon.[4]

Q3: What are the visible signs of moisture contamination in my this compound or reaction?

A3: Visual inspection may not always reveal low levels of water contamination. However, signs of significant moisture content in the neat amine could include a cloudy or hazy appearance. In a reaction, unexpected precipitation, changes in color not typical for the reaction, or the formation of an immiscible layer could indicate the presence of excess water.

Q4: Can I use this compound that has been accidentally exposed to air?

A4: If the exposure was brief, the amine might still be usable, but it is highly recommended to dry it before use in a moisture-sensitive reaction. The level of contamination will depend on the duration of exposure and the humidity of the environment. For critical applications, it is always best to use a fresh, properly stored sample or to purify and dry the exposed material.

Troubleshooting Guide

This guide addresses common problems encountered in reactions involving this compound that are likely related to moisture contamination.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of water in this compound, solvents, or reagents.Ensure all components of the reaction are rigorously dried. Use freshly dried solvents and reagents. Dry the this compound over a suitable drying agent before use.
Incomplete reaction due to inhibition by water.Set up the reaction under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[7][8][9][10]
Formation of Unwanted Side-Products Water or hydroxide ions acting as competing nucleophiles.Remove all sources of moisture. Consider using a non-hydroxylic base if applicable to the reaction conditions.
Degradation of starting materials or products by water.Check the stability of all reactants and the expected product in the presence of water at the reaction temperature.
Inconsistent Reaction Results Variable amounts of moisture in different experimental runs.Standardize the procedure for drying all reagents, solvents, and glassware. Quantify water content in starting materials if possible.
Reaction Fails to Initiate Catalyst deactivation by water.Ensure the catalyst is handled under anhydrous conditions. Some catalysts are extremely sensitive to moisture.

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove residual water from this compound before use in a moisture-sensitive reaction.

Materials:

  • This compound

  • Anhydrous potassium hydroxide (KOH) pellets or calcium oxide (CaO).[11][12]

  • Round-bottom flask with a stopper

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Add this compound to a round-bottom flask.

  • Add a suitable drying agent. For amines, solid potassium hydroxide or calcium oxide are effective.[11][12] Use approximately 5-10% of the weight of the amine.

  • Stopper the flask and let it stand for at least 4 hours, with occasional swirling. For more thorough drying, allow it to stand overnight.

  • For highly sensitive reactions, the dried amine can be distilled under an inert atmosphere. Set up a distillation apparatus that has been oven-dried or flame-dried.[13]

  • Distill the this compound, collecting the fraction that boils at the correct temperature (64-66 °C at atmospheric pressure).[3][14]

  • Collect the distilled amine in a receiver flask under an inert atmosphere. The freshly distilled amine should be used immediately or stored under an inert atmosphere.

Protocol 2: Setting up a Moisture-Sensitive Reaction under Inert Atmosphere

Objective: To perform a reaction with this compound under conditions that exclude atmospheric moisture.

Materials:

  • Oven-dried or flame-dried glassware (e.g., Schlenk flask)[7][13]

  • Schlenk line or glovebox[8][10]

  • Inert gas (Nitrogen or Argon)

  • Dry solvents and reagents

  • Syringes and needles (oven-dried)[7][13]

  • Rubber septa

Procedure:

  • Assemble the reaction glassware while hot from the oven and allow it to cool under a stream of inert gas, or assemble it cold and heat it with a heat gun while flushing with inert gas.[7]

  • Once cool, maintain a positive pressure of inert gas in the flask. This can be achieved using a bubbler connected to the Schlenk line.[9]

  • Add dry solvents and any solid reagents to the reaction flask under a counterflow of inert gas.

  • Seal the flask with a rubber septum.

  • Use an oven-dried syringe and needle to add liquid reagents, including the dried this compound.[13]

  • Before drawing the liquid reagent, flush the syringe with inert gas.[13]

  • Insert the needle through the septum and add the reagent to the reaction mixture.

  • Maintain the inert atmosphere throughout the course of the reaction.

Data Presentation

Table 1: Recommended Drying Agents for Amines and Common Solvents
Drying AgentSuitable for AminesSuitable for Common Solvents (e.g., Ethers, Hydrocarbons)Notes
Potassium Hydroxide (KOH) YesNo (can be too reactive)Very rapid and efficient for drying organic bases.[11]
Calcium Oxide (CaO) YesYesA basic drying agent suitable for amines and alcohols.[11]
Calcium Hydride (CaH₂) YesYesReacts with water to produce hydrogen gas. Handle with care.
Molecular Sieves (3Å or 4Å) YesYesVery efficient and can be activated by heating.
Sodium Sulfate (Na₂SO₄) LimitedYesLow efficiency and capacity; generally used for pre-drying.
Magnesium Sulfate (MgSO₄) LimitedYesSlightly acidic, may not be suitable for all amines.
Calcium Chloride (CaCl₂) NoYesCan form adducts with amines.[15]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in this compound Reactions

TroubleshootingWorkflow Troubleshooting Low Yield start Low or No Product Yield check_moisture Is moisture contamination suspected? start->check_moisture dry_reagents Rigorously dry all reagents, solvents, and this compound. check_moisture->dry_reagents Yes check_other Investigate other potential issues: - Reaction conditions (temp, time) - Reagent purity/activity - Stoichiometry check_moisture->check_other No inert_atmosphere Set up reaction under inert atmosphere (N2 or Ar). dry_reagents->inert_atmosphere rerun_reaction Re-run the reaction inert_atmosphere->rerun_reaction check_other->rerun_reaction success Problem Solved rerun_reaction->success

Caption: A flowchart for troubleshooting low-yield reactions involving this compound.

Diagram 2: Logical Relationship of Moisture Contamination and Reaction Failure

MoistureContamination Impact of Moisture on Reactions moisture Moisture (H2O) Contamination amine This compound (Base/Nucleophile) moisture->amine reacts with reagents Other Reagents/ Catalysts moisture->reagents interacts with reaction_medium Anhydrous Reaction Medium moisture->reaction_medium contaminates side_reaction Side Reaction: Amine + H2O -> Amine-H+ + OH- amine->side_reaction catalyst_deactivation Catalyst Deactivation reagents->catalyst_deactivation competing_nucleophile OH- as Competing Nucleophile side_reaction->competing_nucleophile side_products Formation of Side-Products competing_nucleophile->side_products reduced_yield Reduced Product Yield catalyst_deactivation->reduced_yield side_products->reduced_yield

Caption: The impact of moisture on this compound reactions.

References

Technical Support Center: Characterization of Unexpected Byproducts in N-Allylmethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Allylmethylamine. The following information is designed to help you identify and mitigate the formation of unexpected byproducts during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts when synthesizing this compound?

A1: The most prevalent byproduct is the result of over-alkylation. Because the product, this compound, is also a nucleophile, it can react further with the allylating agent (e.g., allyl bromide or chloride) to form diallylmethylamine (B1582482) (a tertiary amine) and subsequently a triallylmethylammonium salt (a quaternary ammonium (B1175870) salt). Another potential, though less common, byproduct is the isomerized product, N-(prop-1-en-1-yl)methylamine, especially if transition metals are present.

Q2: My yield of this compound is significantly lower than expected. What are the likely causes?

A2: Low yields can stem from several factors:

  • Over-alkylation: As mentioned above, the formation of di- and tri-allylated products consumes your starting materials and desired product.

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or impure starting materials.

  • Loss during workup: this compound is volatile (boiling point 64-66 °C), and some product may be lost during solvent removal or distillation if not performed carefully.[1]

  • Side reactions of the allyl group: Under certain conditions, the allyl group can undergo polymerization or other reactions, although this is less common under standard alkylation conditions.

Q3: How can I detect the presence of over-alkylation byproducts in my reaction mixture?

A3: The primary methods for detecting over-alkylation byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: You will observe distinct peaks for this compound, diallylmethylamine, and potentially the unreacted starting amine. The mass spectra will show different molecular ion peaks corresponding to each compound.

  • NMR Spectroscopy: 1H and 13C NMR will show characteristic signals for each species. For example, the ratio of methyl protons to allyl protons will differ between this compound and diallylmethylamine. The quaternary ammonium salt will have significantly different chemical shifts.

Q4: Are there any specific safety concerns I should be aware of when handling this compound and its potential byproducts?

A4: Yes, this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The byproducts, being structurally similar amines, should be handled with the same level of caution.

Troubleshooting Guides

Issue 1: High Levels of Over-alkylation Products Detected

This is the most common issue in this compound synthesis. The troubleshooting workflow below can help minimize the formation of these byproducts.

OverAlkylation_Troubleshooting start High Over-alkylation Detected q1 Is a large excess of methylamine (B109427) used? start->q1 sol1 Increase the molar ratio of methylamine to allyl halide. A ratio of 4:1 or higher is recommended. q1->sol1 No q2 Is the allyl halide added slowly? q1->q2 Yes sol1->q2 sol2 Add the allyl halide dropwise to the methylamine solution at a controlled rate. q2->sol2 No q3 Is the reaction temperature controlled? q2->q3 Yes sol2->q3 sol3 Maintain a low to moderate temperature during the addition of the allyl halide. q3->sol3 No end Reduced Over-alkylation q3->end Yes sol3->end

Caption: Troubleshooting workflow for reducing over-alkylation.

Issue 2: Presence of an Isomeric Impurity

While less common, the isomerization of the allyl group to a propenyl group can occur, especially in the presence of transition metal catalysts or under harsh basic conditions.

Identification:

  • 1H NMR: Look for the appearance of new signals in the vinyl region with different coupling constants than those of the allyl group. Specifically, the emergence of a doublet for the methyl group adjacent to the double bond and a quartet for the vinylic proton coupled to it.

  • GC-MS: The isomer will have the same mass as this compound but a different retention time.

Mitigation Strategies:

  • Avoid Transition Metal Contamination: Ensure all glassware is thoroughly cleaned and that no residual metal catalysts from previous reactions are present.

  • Moderate Reaction Conditions: Use the mildest possible base and temperature that still allows for an efficient reaction.

  • Purification: The isomer can often be separated from the desired product by careful fractional distillation due to a likely difference in boiling points.

Data Presentation

Table 1: Expected Byproducts in this compound Synthesis and Their Characterization

Byproduct NameChemical StructureFormation PathwayPrimary Detection MethodKey Analytical Signatures
Diallylmethylamine(CH2=CHCH2)2NCH3Over-alkylationGC-MS, 1H NMRGC-MS: Higher molecular ion peak than this compound. 1H NMR: Change in integration ratio of allyl to methyl protons.
Triallylmethylammonium Halide(CH2=CHCH2)3N+CH3 X-Over-alkylation1H NMR, ESI-MS1H NMR: Significant downfield shift of all signals compared to the free amines. ESI-MS: Observation of the cationic species.
N-(prop-1-en-1-yl)methylamineCH3CH=CHNHCH3IsomerizationGC-MS, 1H NMRGC-MS: Same mass as this compound, different retention time. 1H NMR: Appearance of a doublet for the new methyl group and characteristic vinylic proton signals.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure and aims to maximize the yield of the desired mono-allylated product.[1]

Materials:

  • Allyl chloride

  • 40% aqueous solution of methylamine

  • Concentrated hydrochloric acid (HCl)

  • Concentrated potassium hydroxide (B78521) (KOH) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the 40% aqueous solution of methylamine.

  • Cool the flask in an ice bath.

  • Slowly add allyl chloride dropwise to the stirred methylamine solution, maintaining a molar ratio of methylamine to allyl chloride of at least 4:1.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Carefully acidify the reaction mixture with concentrated HCl.

  • Extract the mixture with diethyl ether to remove any unreacted allyl chloride.

  • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Transfer the concentrated solution to a distillation apparatus.

  • Slowly add a highly concentrated KOH solution to the heated reaction mixture to liberate the free amine.

  • Collect the fraction boiling between 64-66 °C.

  • Dry the collected fraction over anhydrous MgSO4, and then re-distill to obtain pure this compound.

Expected Yield: Approximately 65%.[1]

Synthesis_Workflow start Start: Reactants step1 1. React Allyl Chloride with excess Methylamine start->step1 step2 2. Acidification with HCl step1->step2 step3 3. Ether Extraction step2->step3 step4 4. Concentration of Aqueous Layer step3->step4 step5 5. Basification with KOH and Distillation step4->step5 step6 6. Drying and Final Distillation step5->step6 end Product: this compound step6->end

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • If the sample contains the hydrochloride salt, neutralize it with a base and extract the free amines into an organic solvent before analysis.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 35-300 m/z

Data Analysis:

  • Identify the peaks corresponding to methylamine, this compound, and diallylmethylamine based on their retention times and mass spectra.

  • The mass spectrum of this compound will show a molecular ion peak at m/z 71.

  • The mass spectrum of diallylmethylamine will show a molecular ion peak at m/z 111.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

References

Technical Support Center: Enhancing the Enantioselectivity of Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric reactions, with a focus on enhancing enantioselectivity.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues that lead to suboptimal enantioselectivity in your experiments.

Issue 1: Low Enantiomeric Excess (ee)

You are consistently obtaining a low enantiomeric excess for your reaction, despite following a literature procedure.

Possible Causes & Troubleshooting Steps:

  • Sub-optimal Catalyst Performance: The choice and handling of the chiral catalyst are critical for achieving high enantioselectivity.[1]

    • Action: Perform a catalyst screening to identify the most effective catalyst for your specific substrate.[2] Even small modifications to the ligand structure can have a significant impact on the outcome of the reaction.

    • Experimental Protocol: See Experimental Protocol 1: Catalyst Screening .

  • Incorrect Solvent Choice: The solvent plays a crucial role in the chiral induction process by influencing the conformation of the catalyst-substrate complex.[2]

    • Action: Conduct a solvent screening to determine the optimal reaction medium. Solvents with varying polarities and coordinating abilities can significantly affect the transition state geometry and, consequently, the enantioselectivity.[2]

    • Experimental Protocol: See Experimental Protocol 2: Solvent Screening .

  • Non-Optimal Reaction Temperature: Temperature can have a profound effect on the enantioselectivity of a reaction.[2] Generally, lower temperatures lead to higher enantiomeric excess, as it enhances the energy difference between the diastereomeric transition states.[3]

    • Action: Perform a temperature optimization study to find the ideal balance between reaction rate and enantioselectivity.[2]

    • Experimental Protocol: See Experimental Protocol 3: Temperature Optimization .

  • Inappropriate Substrate Concentration: The concentration of the substrate can influence the reaction kinetics and may impact the enantioselectivity.[2]

    • Action: Vary the substrate concentration to identify the optimal range for your reaction.[2]

    • Experimental Protocol: See Experimental Protocol 4: Substrate Concentration Optimization .

  • Presence of Impurities: Impurities in the starting materials, catalyst, or solvent can interfere with the catalytic cycle, leading to a decrease in enantioselectivity. Water is a common impurity that can have a significant impact.[2]

    • Action: Ensure all reagents and solvents are of high purity. Use freshly purified or distilled solvents and rigorously purify starting materials if necessary.

Issue 2: Inconsistent or Irreproducible Results

You are observing significant variations in enantiomeric excess between different runs of the same reaction.

Possible Causes & Troubleshooting Steps:

  • Atmospheric Contamination: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture.[4]

    • Action: Employ rigorous air- and moisture-free techniques, such as using a glovebox or Schlenk line, for handling sensitive catalysts and reagents.

  • Variable Reagent Quality: The purity of commercially available starting materials and reagents can vary between batches.

    • Action: Use reagents from the same batch for a series of experiments. If a new batch is used, consider re-optimizing the reaction conditions.

  • Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or addition times can lead to inconsistent results.

    • Action: Ensure precise control over all reaction parameters. Use a reliable thermostat or cryostat for temperature control and maintain a consistent stirring speed.[4] For reactions involving the slow addition of a reagent, use a syringe pump for accurate and reproducible addition rates.

  • Catalyst Degradation: Improper storage or handling can lead to the degradation of the chiral catalyst over time.

    • Action: Store chiral catalysts under the recommended conditions, typically in a cool, dark, and dry place under an inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is high, but the enantiomeric excess is low. What should I investigate first?

A1: A high yield with low enantioselectivity suggests that the catalyst is active but not effectively discriminating between the two enantiomeric pathways. The first parameters to optimize are typically the solvent and temperature. Lowering the reaction temperature often improves enantioselectivity.[2] A comprehensive solvent screen is also a high-impact experiment to perform early in the optimization process.[2]

Q2: Can the catalyst loading affect the enantioselectivity?

A2: Yes, both excessively low and high catalyst loadings can negatively impact enantioselectivity. A very low loading may result in a significant contribution from a non-enantioselective background reaction, thereby reducing the overall ee.[4] Conversely, high catalyst concentrations can lead to the formation of less selective catalyst aggregates or dimers.[4][5] It is crucial to optimize the catalyst loading for each specific reaction.

Q3: How critical is the order of addition of reagents?

A3: The order of addition can be very important. For many catalytic reactions, pre-forming the active catalyst by incubating the metal precursor and the chiral ligand together before adding the substrate is crucial for achieving high enantioselectivity.[4]

Q4: My enantioselectivity is moderate (e.g., 70-80% ee). How can I improve it further?

A4: To achieve higher enantioselectivity, fine-tuning of the reaction conditions is necessary. After optimizing the catalyst, solvent, and temperature, consider exploring the effect of additives. In some cases, the addition of a co-catalyst or an achiral additive can enhance the stereochemical outcome. Also, re-evaluating the chiral ligand and considering derivatives with different steric or electronic properties can be beneficial.

Q5: I am observing a reversal in enantioselectivity when I change the temperature. Is this normal?

A5: While uncommon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric reactions.[6] This phenomenon can be due to a change in the reaction mechanism or the relative stability of the diastereomeric transition states at different temperatures.[6]

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselectivity

This table illustrates the general trend of how catalyst loading can influence the enantiomeric excess (ee) and yield of a reaction. The optimal loading is highly reaction-specific.

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reaction Type
0.58590Asymmetric Michael Addition
1.09295Asymmetric Michael Addition
2.0 95 98 Asymmetric Michael Addition
5.09199Asymmetric Michael Addition
10.08799Asymmetric Michael Addition
Data is illustrative and compiled from general trends observed in the literature.[4]
Table 2: Influence of Solvent on Enantioselectivity

This table demonstrates the significant impact that the choice of solvent can have on the outcome of an enantioselective reaction.

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
n-Hexane1.8885
Toluene2.3892
Dichloromethane8.9375
Tetrahydrofuran (THF)7.5260
Acetonitrile37.545
Data is illustrative and based on general principles of asymmetric catalysis.[2]
Table 3: Effect of Temperature on Enantioselectivity

This table illustrates the common trend of increasing enantioselectivity with decreasing reaction temperature for a representative asymmetric hydrogenation.

Temperature (°C)Enantiomeric Excess (ee, %)Reaction Time (h)
25782
0898
-209424
-40 97 48
-789896
Data is illustrative and compiled from general trends observed in the literature.[3]
Table 4: Impact of Substrate Concentration on Enantioselectivity

This table shows a representative example of how substrate concentration can affect the enantiomeric excess in an enzyme-catalyzed reaction.

Substrate Concentration (M)Enantiomeric Excess (ee, %)
0.0592
0.195
0.2 96
0.594
1.091
Data is illustrative and based on general principles of enzymatic asymmetric synthesis.

Experimental Protocols

Experimental Protocol 1: Catalyst Screening

Objective: To identify the optimal chiral catalyst for a given asymmetric transformation.

Methodology:

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate and any necessary reagents in the chosen solvent to ensure accurate and consistent dispensing.

  • Catalyst Addition: To each vial, add a different chiral catalyst from your library. Use a consistent catalyst loading (e.g., 1-5 mol%) for all reactions.

  • Reaction Initiation: Add the substrate stock solution to each vial, followed by the initiating reagent.

  • Reaction Conditions: Place the vials in a temperature-controlled shaker block and stir at a constant temperature for a predetermined time.

  • Analysis: After the reaction is complete, quench each reaction and prepare a sample for analysis. Determine the conversion and enantiomeric excess for each catalyst using a suitable chiral analytical technique (e.g., HPLC, GC, or SFC).

  • Selection: Identify the catalyst that provides the best combination of high conversion and high enantioselectivity.

Experimental Protocol 2: Solvent Screening

Objective: To determine the optimal solvent for maximizing enantioselectivity.

Methodology:

  • Setup: Prepare a set of identical reactions in parallel, with each reaction being performed in a different solvent.

  • Solvent Selection: Choose a range of solvents with varying polarities, coordinating abilities, and protic/aprotic nature (e.g., toluene, dichloromethane, THF, acetonitrile, methanol). Ensure all solvents are anhydrous.

  • Standard Conditions: Use the optimal catalyst identified from the catalyst screen and maintain constant temperature, concentration, and reaction time for all reactions.

  • Execution: Add the substrate, catalyst, and the respective solvent to each reaction vessel. Initiate the reaction by adding the final reagent.

  • Analysis: After the designated reaction time, quench the reactions and analyze the enantiomeric excess of the product in each solvent.

  • Selection: The solvent that yields the highest enantiomeric excess is considered the optimal choice.

Experimental Protocol 3: Temperature Optimization

Objective: To investigate the effect of temperature on enantioselectivity and identify the optimal reaction temperature.

Methodology:

  • Setup: Prepare a series of identical reactions to be run at different temperatures.

  • Temperature Range: Select a range of temperatures for investigation (e.g., -78°C, -40°C, -20°C, 0°C, and room temperature). The choice of temperatures will depend on the stability of the reactants and catalyst.

  • Standard Conditions: Use the optimal catalyst and solvent determined from previous screens. Maintain a constant concentration and reaction time for all experiments.

  • Execution: Set up each reaction in a vessel equipped for temperature control (e.g., a jacketed reactor or a vial in a cryostat). Allow the reaction mixture to equilibrate to the target temperature before initiating the reaction.

  • Analysis: Once the reaction is complete, quench the reactions and determine the conversion and enantiomeric excess for each temperature point.

  • Selection: Identify the temperature that provides the best balance of high enantioselectivity and a reasonable reaction rate.

Experimental Protocol 4: Substrate Concentration Optimization

Objective: To determine the optimal substrate concentration for the reaction.

Methodology:

  • Setup: Prepare a series of reactions with varying concentrations of the limiting substrate.

  • Concentration Range: Choose a range of concentrations to test (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M).

  • Standard Conditions: Use the optimal catalyst, solvent, and temperature identified from previous optimization experiments.

  • Execution: Perform the reactions for a fixed amount of time.

  • Analysis: Quench the reactions and determine the conversion and enantiomeric excess for each concentration.

  • Selection: Identify the substrate concentration that provides the highest enantioselectivity without significantly compromising the reaction rate.

Visualizations

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Observed Verify Verify Analytical Method (Chiral HPLC/GC) Start->Verify Catalyst Evaluate Catalyst Performance Verify->Catalyst Method Valid Solvent Screen Solvents Catalyst->Solvent Catalyst Optimized Temperature Optimize Temperature Solvent->Temperature Solvent Optimized Concentration Optimize Substrate Concentration Temperature->Concentration Temp. Optimized Purity Check Reagent and Solvent Purity Concentration->Purity Conc. Optimized End High Enantioselectivity Achieved Purity->End

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental_Workflow_Optimization Start Start Optimization Catalyst_Screen 1. Catalyst Screening Start->Catalyst_Screen Solvent_Screen 2. Solvent Screening Catalyst_Screen->Solvent_Screen Optimal Catalyst Found Temp_Opt 3. Temperature Optimization Solvent_Screen->Temp_Opt Optimal Solvent Found Conc_Opt 4. Concentration Optimization Temp_Opt->Conc_Opt Optimal Temp. Found End Optimized Conditions Conc_Opt->End

Caption: General workflow for reaction optimization.

Catalyst_Screening_Protocol Prep Prepare Vials and Stock Solutions Add_Cat Add Different Chiral Catalysts Prep->Add_Cat Initiate Add Substrate and Reagent Add_Cat->Initiate React Run Reactions at Constant Temperature Initiate->React Analyze Quench and Analyze Conversion & ee React->Analyze Select Select Best Catalyst Analyze->Select

Caption: Experimental workflow for catalyst screening.

References

Technical Support Center: N-Allylmethylamine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-allylmethylamine reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Which technique is better for monitoring my this compound reaction: TLC or GC-MS?

A1: Both techniques are suitable, and the choice depends on your specific needs. TLC is a simple, fast, and cost-effective method for qualitative monitoring of reaction progress.[1][2] It is excellent for quickly determining the presence or absence of starting materials and the formation of products.[3][4] GC-MS provides quantitative data, higher resolution, and structural confirmation of the products through mass spectrometry, but it is a more complex and time-consuming technique.

Q2: What is a typical TLC solvent system for analyzing this compound?

A2: A common starting point for separating amines like this compound on a silica (B1680970) gel TLC plate is a mixture of a non-polar and a polar solvent. A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 4:1 or 1:1 ratio) is a good starting point.[5][6] Due to the basic nature of the amine, streaking can be an issue. To mitigate this, adding a small amount of a base, such as a few drops of ammonium (B1175870) hydroxide (B78521), to the eluting solvent is often recommended.[7]

Q3: What type of GC column is recommended for this compound analysis?

A3: For the analysis of volatile amines like this compound, it is highly recommended to use a base-deactivated capillary column.[8] Standard silica columns have acidic silanol (B1196071) groups that can cause strong interactions with basic amines, leading to poor peak shapes (tailing).[8] A column with a bonded, cross-linked polyethylene (B3416737) glycol (PEG) stationary phase, such as a DB-CAM or similar, is a suitable choice.[9][10]

Q4: Do I need to derivatize this compound for GC-MS analysis?

A4: While derivatization can sometimes improve the chromatographic performance of amines, it is not always necessary for a volatile amine like this compound, especially when using a base-deactivated column.[8] A derivatization-free method can be simpler and more direct. However, if you encounter issues with peak shape or sensitivity, derivatization to form a less polar and more volatile compound can be a powerful tool.[8]

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Reaction

Objective: To qualitatively monitor the progress of a reaction involving this compound by observing the disappearance of starting materials and the appearance of the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Eluting solvent (see table below)

  • Staining solution (e.g., ninhydrin (B49086) or iodine)

Methodology:

  • Prepare the Eluting Solvent: Prepare a suitable solvent mixture. Add a few drops of ammonium hydroxide to the solvent to improve spot shape.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for each sample.[6]

  • Spot the Plate: On the baseline, apply small spots of your starting material(s), the reaction mixture, and a "co-spot" (a spot where you apply both the starting material and the reaction mixture on top of each other).[3][6]

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluting solvent. Ensure the solvent level is below the baseline.[5][11] Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use a staining agent like ninhydrin (for amines) or an iodine chamber.

  • Interpret the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Quantitative Data Summary (TLC)

ParameterRecommended Value/SystemPurpose
Stationary Phase Silica Gel 60 F254General purpose, good for moderately polar compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (4:1 to 1:1 v/v) + 0.5% NH4OHTo achieve good separation. NH4OH minimizes amine tailing.[7]
Typical Rf Value 0.3 - 0.7An ideal range for good separation and visualization.[6]
Visualization UV light (254 nm), Ninhydrin stain, Iodine vaporTo visualize the separated spots.[5][11]
Protocol 2: GC-MS Monitoring of this compound Reaction

Objective: To quantitatively monitor the reaction and confirm the identity of the product.

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Base-deactivated capillary column (e.g., DB-CAM or equivalent)

  • Autosampler vials with septa

  • Syringe

  • Solvent for sample dilution (e.g., Dichloromethane (B109758) or Ethyl Acetate)

Methodology:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with an appropriate solvent to a suitable concentration (e.g., 1 mg/mL).

  • GC-MS Instrument Setup: Set up the GC-MS with the parameters outlined in the table below.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC.[9]

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Data Analysis: Identify the peaks corresponding to the starting material and the product by their retention times and mass spectra. The predicted mass spectrum for this compound can be used as a reference.[12] Quantify the relative amounts by integrating the peak areas.

Quantitative Data Summary (GC-MS)

ParameterRecommended Value/ConditionPurpose
GC Column DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalentBase-deactivated column to prevent peak tailing of amines.[8][9]
Injection Volume 1 - 2 µLTo avoid column overload.[9]
Injector Temperature 220°CTo ensure complete vaporization of the sample.[9]
Carrier Gas HeliumInert gas to carry the sample through the column.[9]
Flow Rate ~5 mL/minTo achieve optimal separation.[9]
Oven Temperature Program Initial 70°C (hold 6 min), ramp to 200°C at 20°C/min, hold for 7.5 minTo separate compounds based on their boiling points.[9]
Detector Temperature 260°CTo ensure compounds remain in the gas phase.[9]
MS Scan Range m/z 30-700To capture the mass fragments of the compounds of interest.[9]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Smearing of Spots Sample is too concentrated (overloaded).[7][11] this compound is a basic compound interacting strongly with the acidic silica gel.[7][11]Dilute the sample before spotting.[11] Add a few drops of ammonium hydroxide to the eluting solvent.[7]
Spots Remain on the Baseline The eluting solvent is not polar enough.Increase the polarity of the eluting solvent (e.g., increase the proportion of ethyl acetate).
Spots Run with the Solvent Front The eluting solvent is too polar.Decrease the polarity of the eluting solvent (e.g., increase the proportion of hexane).
No Spots are Visible The sample concentration is too low.[7] The compound is not UV-active.[7][11] The solvent level in the chamber was above the baseline.[7][11]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] Use a staining agent like ninhydrin or an iodine chamber to visualize the spots.[11] Ensure the solvent level is below the baseline when placing the plate in the chamber.[7][11]
GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing The compound is interacting with active sites in the GC system (e.g., non-deactivated column or liner).[8]Use a base-deactivated column and inlet liner.[8]
Fronting Peaks The column is overloaded.[13]Dilute the sample or reduce the injection volume.[13]
No Peaks Detected The sample concentration is too low. Syringe or inlet issue. Leak in the system.Concentrate the sample. Check the syringe and clean or replace the inlet liner.[14] Perform a leak check.[14]
Variable Retention Times Fluctuations in oven temperature or carrier gas flow rate.[15] Column degradation.Ensure stable GC conditions. Trim the first few centimeters of the column or replace it.
Ghost Peaks Contamination in the syringe, inlet, or from the septum.[14][16]Rinse the syringe with fresh solvent. Replace the septum and inlet liner.[14] Run a blank solvent injection to check for contamination.[16]
Unexpected Peaks in Chromatogram This compound may react with certain solvents like dichloromethane in the hot injector.[17]Use an alternative solvent for sample dilution, such as ethyl acetate or isopropanol.

Visualizations

TLC_Workflow TLC Monitoring Workflow for this compound Reaction cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_solvent Prepare Eluent (e.g., Hexane:EtOAc + NH4OH) spot_plate Spot Plate (Reactant, Reaction Mix, Co-spot) prep_solvent->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate develop_plate Develop Plate (in Chamber) spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Light / Stain) dry_plate->visualize interpret Interpret Results (Compare Spots) visualize->interpret is_complete Reaction Complete? interpret->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Work-up is_complete->workup Yes

TLC Monitoring Workflow

GCMS_Workflow GC-MS Monitoring Workflow for this compound Reaction cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_sample Prepare Sample (Aliquot & Dilute) inject_sample Inject Sample prep_sample->inject_sample setup_gcms Set GC-MS Parameters setup_gcms->inject_sample acquire_data Acquire Data (Chromatogram & Mass Spectra) inject_sample->acquire_data analyze_data Analyze Data (Identify & Integrate Peaks) acquire_data->analyze_data quantify Quantify Reaction Progress analyze_data->quantify is_complete Reaction Complete? quantify->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Work-up is_complete->workup Yes

GC-MS Monitoring Workflow

Troubleshooting_Logic General Troubleshooting Logic for Chromatographic Issues cluster_problem_id Problem Identification cluster_solutions Potential Solutions cluster_causes Investigate Cause start Problem Observed problem_type What is the problem type? start->problem_type sol_peak_shape Peak Shape Issue (Tailing/Fronting/Splitting) problem_type->sol_peak_shape Peak Shape sol_retention Retention Issue (No Peaks/Shift) problem_type->sol_retention Retention sol_baseline Baseline Issue (Noise/Drift/Ghost Peaks) problem_type->sol_baseline Baseline cause_peak_shape Check: Sample Conc., Column Condition, Inlet Liner, Solvent (for TLC) sol_peak_shape->cause_peak_shape cause_retention Check: GC Parameters (Temp/Flow), Sample Conc., Leaks, Solvent Polarity (for TLC) sol_retention->cause_retention cause_baseline Check: System Contamination, Gas Purity, Septum Bleed, Column Bleed sol_baseline->cause_baseline resolve Problem Resolved cause_peak_shape->resolve cause_retention->resolve cause_baseline->resolve

Troubleshooting Logic Flow

References

Validation & Comparative

A Comparative Guide to the Polymerization of N-Allylmethylamine and Diallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of N-allylmethylamine and diallylamine (B93489), two monomers with significant potential in the development of functional polymers for biomedical and industrial applications. This document synthesizes available experimental data to offer an objective overview of their performance, including polymerization kinetics, polymer properties, and detailed experimental protocols.

Introduction

This compound and diallylamine are structurally related allyl monomers that can be polymerized to produce polyamines with a wide range of applications, including gene delivery, drug carriers, and water treatment. Their polymerization behavior, however, exhibits notable differences primarily due to the number of allyl groups, which influences the polymerization mechanism and the properties of the resulting polymers. Diallylamine, a divinyl monomer, typically undergoes cyclopolymerization, leading to polymers containing cyclic repeating units. This compound, a monoallyl monomer, is expected to participate in polymerization differently. A significant challenge in the polymerization of allylic monomers is the propensity for degradative chain transfer, which can lead to the formation of oligomers or low molecular weight polymers.[1] A common strategy to mitigate this is the polymerization of the protonated forms of these amine monomers.[1][2][3]

Comparative Performance Data

The following table summarizes the key performance metrics for the polymerization of this compound and diallylamine based on available literature. It is important to note that the data has been compiled from different sources and may have been obtained under varying experimental conditions.

ParameterThis compoundDiallylamine
Monomer Structure CH₂=CHCH₂NHCH₃(CH₂=CHCH₂)₂NH
Polymerization Mechanism Primarily radical polymerization with potential for chain transfer.Radical cyclopolymerization.[4]
Typical Initiators Azo-compounds (e.g., AIBN), Peroxides (e.g., Benzoyl Peroxide).Azo-compounds, Peroxides, Persulfates.[4]
Polymer Structure Linear poly(this compound).Polydiallylamine with 5- and 6-membered rings.[5]
Molecular Weight (Mw) Data not readily available in cited literature.Can range from low oligomers to >10,000 g/mol depending on conditions. Protonation can lead to higher Mw.[2][3]
Polymer Yield (%) Dependent on reaction conditions.~60% under specific conditions.[4]
Intrinsic Viscosity (dl/g) Data not readily available in cited literature.0.15 dl/g.[4]

Experimental Protocols

Free Radical Polymerization of Diallylamine

This protocol is adapted from the work of Nagamalla, S. et al. (2015).[4]

Materials:

  • Diallylamine (monomer)

  • Dioxane (solvent)

  • Dibenzoyl peroxide (initiator)

  • Nitrogen gas

  • Ether

Procedure:

  • In a screw-capped polymerization bottle, dissolve 5 g of diallylamine in 20 mL of dioxane.

  • Add dibenzoyl peroxide as an initiator, corresponding to 0.05% of the monomer weight.

  • Flush the bottle with nitrogen for a few minutes to create an inert atmosphere.

  • Seal the bottle and place it in a water bath maintained at 90°C for 4 hours.

  • After the polymerization period, evaporate the solvent under vacuum.

  • Wash the resulting brown polymer three times with ether.

  • Dry the polymer in a vacuum oven at 50°C.

Proposed Protocol for Free Radical Polymerization of this compound Hydrochloride

Materials:

Procedure:

  • Prepare the this compound hydrochloride salt by reacting this compound with an equimolar amount of hydrochloric acid in an aqueous solution.

  • In a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve the this compound hydrochloride in deionized water to achieve the desired monomer concentration.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Add the water-soluble azo initiator (e.g., V-50) to the reaction mixture. The initiator concentration should be optimized for the desired molecular weight.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 50-70°C) under a nitrogen atmosphere.

  • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Isolate the polymer by precipitation in a non-solvent such as ethanol or acetone.

  • Filter the precipitated polymer and dry it under vacuum.

Signaling Pathways and Experimental Workflows

General Free Radical Polymerization Workflow

The following diagram illustrates a typical workflow for the free radical polymerization of allyl amines and subsequent polymer characterization.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer (this compound or Diallylamine) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Monomer->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Initiator Initiator Initiator->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Isolation Polymer Isolation (Precipitation, Filtration) Polymerization->Isolation Drying Drying Isolation->Drying Dried_Polymer Dried Polymer Drying->Dried_Polymer SEC Size Exclusion Chromatography (SEC) (Molecular Weight, PDI) Dried_Polymer->SEC NMR NMR Spectroscopy (Structure Confirmation) Dried_Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Dried_Polymer->FTIR TGA_DSC Thermal Analysis (TGA/DSC) (Thermal Stability, Tg) Dried_Polymer->TGA_DSC

Caption: General workflow for polymer synthesis and characterization.

Cyclopolymerization Mechanism of Diallylamine

The polymerization of diallylamine proceeds via a cyclopolymerization mechanism, which involves intramolecular cyclization followed by intermolecular propagation. This results in a polymer backbone containing five or six-membered rings.

G Monomer Diallylamine Monomer Radical_Addition Initiator Radical Attack Linear_Radical Linear Radical Radical_Addition->Linear_Radical Initiation Intramolecular_Cyclization Intramolecular Cyclization Linear_Radical->Intramolecular_Cyclization Cyclic_Radical_5 5-membered Cyclic Radical Intramolecular_Cyclization->Cyclic_Radical_5 Cyclic_Radical_6 6-membered Cyclic Radical Intramolecular_Cyclization->Cyclic_Radical_6 Intermolecular_Propagation Intermolecular Propagation with another monomer Cyclic_Radical_5->Intermolecular_Propagation Cyclic_Radical_6->Intermolecular_Propagation Polymer Polymer with Cyclic Units Intermolecular_Propagation->Polymer

Caption: Simplified mechanism of diallylamine cyclopolymerization.

Conclusion

Both this compound and diallylamine are valuable monomers for the synthesis of functional polyamines. The choice between these monomers will depend on the desired polymer architecture and properties. Diallylamine, through cyclopolymerization, offers a route to polymers with cyclic structures in the backbone. A key consideration for both monomers is the management of degradative chain transfer, with polymerization in their protonated forms presenting a viable strategy for achieving higher molecular weight polymers. Further research directly comparing the polymerization kinetics and resulting polymer properties under identical conditions would be highly beneficial for guiding rational polymer design and application development.

References

A Comparative Analysis of N-Allylmethylamine and Allylamine Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to the Relative Reactivity of N-Allylmethylamine and Allylamine (B125299) in Chemical Synthesis

Core Principles: A Balance of Nucleophilicity and Steric Hindrance

The reactivity of amines as nucleophiles is primarily governed by two opposing factors: the electron density on the nitrogen atom (nucleophilicity) and the steric congestion around it.

This compound , as a secondary amine, possesses an additional methyl group compared to allylamine. This methyl group, being electron-donating, increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. In reactions where the electrophile is small and unhindered, this compound is expected to react faster than allylamine.

Allylamine , a primary amine, has two hydrogen atoms on the nitrogen, presenting a less sterically hindered environment. This makes the nitrogen's lone pair of electrons more accessible to electrophiles. In reactions involving bulky electrophiles, allylamine is likely to exhibit greater reactivity due to reduced steric hindrance.

Qualitative Reactivity Comparison

The following table summarizes the expected relative reactivity of this compound and allylamine based on fundamental chemical principles.

FeatureAllylamine (Primary Amine)This compound (Secondary Amine)Expected Outcome in Competitive Reactions
Structure CH₂=CHCH₂NH₂CH₂=CHCH₂NHCH₃The presence of a methyl group on the nitrogen of this compound is the key structural difference influencing reactivity.
Nucleophilicity LowerHigherThe electron-donating methyl group increases the electron density on the nitrogen, making it a stronger nucleophile.
Steric Hindrance LowerHigherThe methyl group in this compound creates more steric bulk around the nitrogen atom compared to the hydrogens in allylamine.
Reactivity with Small Electrophiles SlowerFasterWith unhindered electrophiles, the higher nucleophilicity of this compound is expected to be the dominant factor, leading to a faster reaction rate.
Reactivity with Bulky Electrophiles FasterSlowerWith sterically demanding electrophiles, the lower steric hindrance of allylamine will likely allow for an easier approach to the reactive center.

Experimental Protocol: Competitive Acylation

To empirically determine the relative reactivity of this compound and allylamine, a competitive acylation experiment can be performed. This protocol is designed to react an equimolar mixture of the two amines with a limited amount of an acylating agent. The product ratio will provide a quantitative measure of their relative reactivity.

Materials:

  • Allylamine

  • This compound

  • Acetyl chloride (or another acylating agent)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation (GC-MS or ¹H NMR)

Procedure:

  • Preparation of Amine Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M solution by dissolving equimolar amounts of allylamine and this compound in anhydrous DCM.

  • Addition of Base: To the amine mixture, add 1.1 equivalents of triethylamine. This will act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, slowly add 0.5 equivalents (relative to the total moles of amines) of acetyl chloride as a 1 M solution in anhydrous DCM. The limiting amount of the acylating agent is crucial for the competition.

  • Reaction: Allow the reaction to stir at 0°C for a predetermined time (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting product mixture using GC-MS or ¹H NMR spectroscopy to determine the relative ratio of N-acetylallylamine and N-acetyl-N-methylallylamine. The product ratio will directly correlate to the relative reactivity of the parent amines.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams have been generated.

G cluster_allylamine Allylamine (Primary) cluster_n_allylmethylamine This compound (Secondary) cluster_electrophile Electrophile cluster_products Reaction Outcome a Allylamine (Less Nucleophilic, Less Hindered) p_fast_a Faster Reaction a->p_fast_a Dominant Factor: Steric Accessibility p_slow_a Slower Reaction a->p_slow_a b This compound (More Nucleophilic, More Hindered) p_fast_b Faster Reaction b->p_fast_b Dominant Factor: Nucleophilicity p_slow_b Slower Reaction b->p_slow_b e_small Small Electrophile e_small->p_fast_b e_small->p_slow_a e_bulky Bulky Electrophile e_bulky->p_fast_a e_bulky->p_slow_b

Caption: Factors influencing the reactivity of allylamine and this compound.

G start Start: Equimolar mixture of Allylamine and this compound in Anhydrous DCM add_base 1. Add Triethylamine (1.1 eq) start->add_base cool 2. Cool to 0°C add_base->cool add_acyl 3. Add Acetyl Chloride (0.5 eq) cool->add_acyl react 4. Stir at 0°C add_acyl->react quench 5. Quench with NaHCO₃ (aq) react->quench workup 6. Aqueous Workup and Extraction quench->workup analyze 7. Analyze Product Ratio (GC-MS or ¹H NMR) workup->analyze end End: Determine Relative Reactivity analyze->end

Caption: Experimental workflow for competitive acylation.

A Spectroscopic Comparison of N-Allylmethylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Allylmethylamine and two of its derivatives: Diallylmethylamine and N,N-Dimethylallylamine. The objective is to offer a clear, data-driven analysis of how changes in the molecular structure, specifically the substitution at the nitrogen atom, are reflected in their respective NMR, IR, and mass spectra. This information is valuable for the identification, characterization, and quality control of these and similar compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, Diallylmethylamine, and N,N-Dimethylallylamine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm / Multiplicity / (J in Hz)Assignment
This compound ~5.8 (m)=CH-
~5.1 (m)=CH₂
~3.2 (d, J=6.4)-CH₂-N
~2.4 (s)N-CH₃
~1.5 (br s)N-H
Diallylmethylamine ~5.8 (m)=CH-
~5.1 (m)=CH₂
~3.1 (d, J=6.4)-CH₂-N
~2.2 (s)N-CH₃
N,N-Dimethylallylamine 5.83 (m)=CH-
5.12 (m)=CH₂
2.91 (d, J=6.4)-CH₂-N
2.22 (s)N-(CH₃)₂
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~136=CH-
~116=CH₂
~54-CH₂-N
~36N-CH₃
Diallylmethylamine ~135=CH-
~117=CH₂
~56-CH₂-N
~42N-CH₃
N,N-Dimethylallylamine 134.8=CH-
116.6=CH₂
61.5-CH₂-N
45.0N-(CH₃)₂
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3300 (weak, broad)N-H stretch
~3080, 2970, 2850C-H stretch (alkenyl & alkyl)
~1645C=C stretch
~1450C-H bend
~1120C-N stretch
Diallylmethylamine 3080, 2975, 2850C-H stretch (alkenyl & alkyl)
1644C=C stretch
1450C-H bend
1135C-N stretch
N,N-Dimethylallylamine 3078, 2970, 2815, 2765C-H stretch (alkenyl & alkyl)
1644C=C stretch
1455C-H bend
1150C-N stretch
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 7156, 44, 41, 30
Diallylmethylamine 11196, 84, 70, 57, 41
N,N-Dimethylallylamine 8570, 58, 44, 42

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

G General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Compound Sample Prep_NMR Dissolve in CDCl₃ for NMR Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film for IR Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR IR Infrared Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Picking) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Interpret Structural Elucidation and Comparison Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the amine sample was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Parameters :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Parameters :

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy
  • Instrumentation : FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation : A single drop of the neat liquid sample was placed directly onto the ATR crystal.

  • Parameters :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected.

Mass Spectrometry (MS)
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : The neat liquid sample was diluted in dichloromethane (B109758) (1 mg/mL) and 1 µL was injected into the GC.

  • GC Parameters :

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Ion Source Temperature: 230 °C.

  • Data Processing : The mass spectrum corresponding to the chromatographic peak of the analyte was extracted and analyzed for its molecular ion and fragmentation pattern.

Discussion of Spectroscopic Comparisons

¹H NMR Spectra

The ¹H NMR spectra of all three compounds exhibit characteristic signals for the allyl group: a multiplet around 5.8 ppm for the vinylic proton (-CH=), and another multiplet around 5.1 ppm for the terminal vinylic protons (=CH₂). The protons on the carbon adjacent to the nitrogen (-CH₂-N) appear as a doublet around 3.0-3.2 ppm.

The key differentiator in the ¹H NMR spectra is the signal(s) for the N-alkyl group(s). This compound , being a secondary amine, shows a singlet for the N-methyl group at approximately 2.4 ppm and a broad singlet for the N-H proton.[1] The presence of the N-H peak is a distinguishing feature of primary and secondary amines. In Diallylmethylamine , the N-methyl signal is shifted slightly upfield to around 2.2 ppm, and the N-H signal is absent as it is a tertiary amine. For N,N-Dimethylallylamine , the two equivalent methyl groups on the nitrogen appear as a singlet at approximately 2.22 ppm.[2]

¹³C NMR Spectra

The ¹³C NMR spectra provide a clear distinction between the three amines based on the chemical shifts of the N-alkyl and N-allyl carbons. The allyl group carbons are consistently observed around 135 ppm (=CH-) and 117 ppm (=CH₂).

In This compound , the N-methyl carbon appears at approximately 36 ppm, and the N-CH₂ carbon of the allyl group is at about 54 ppm. Upon adding a second allyl group in Diallylmethylamine , the N-methyl carbon shifts downfield to around 42 ppm, and the N-CH₂ carbons are observed at about 56 ppm. This downfield shift is attributed to the increased substitution at the nitrogen. In N,N-Dimethylallylamine , the two N-methyl carbons are equivalent and resonate at approximately 45.0 ppm, while the N-CH₂ carbon is further deshielded and appears at 61.5 ppm, reflecting the electron-withdrawing effect of the two methyl groups.

Infrared Spectra

The most significant difference in the IR spectra is the presence or absence of the N-H stretching vibration.[3] This compound , a secondary amine, displays a weak, broad absorption band around 3300 cm⁻¹, characteristic of an N-H stretch.[3] This band is absent in the spectra of the tertiary amines, Diallylmethylamine and N,N-Dimethylallylamine .

All three compounds show characteristic C-H stretching vibrations for both alkenyl and alkyl groups in the 3100-2800 cm⁻¹ region, and a C=C stretching vibration for the allyl group around 1645 cm⁻¹. The C-N stretching vibration is observed in the 1120-1150 cm⁻¹ range for all three compounds.

Mass Spectra

The mass spectra of these amines are characterized by fragmentation patterns dominated by cleavage alpha to the nitrogen atom.

For This compound , the molecular ion (M⁺) is observed at m/z 71. The base peak is often at m/z 44, resulting from the loss of the allyl radical. Another significant fragment at m/z 30 corresponds to the [CH₂=NHCH₃]⁺ ion.

In Diallylmethylamine , the molecular ion is at m/z 111. Alpha-cleavage leads to the loss of an allyl radical, giving a prominent peak at m/z 70.

For N,N-Dimethylallylamine , the molecular ion appears at m/z 85.[4] The base peak is typically at m/z 58, corresponding to the loss of an ethyl radical from the allyl group, or at m/z 44 from the loss of the allyl group. The fragment at m/z 70 arises from the loss of a methyl radical.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive information for the characterization and differentiation of this compound and its derivatives. ¹H NMR is particularly useful for identifying the number and type of N-alkyl and N-allyl groups. ¹³C NMR provides detailed information on the carbon skeleton and the electronic environment of the nitrogen atom. IR spectroscopy is a simple and effective method to distinguish between secondary and tertiary amines based on the presence or absence of the N-H stretching vibration. Finally, mass spectrometry reveals the molecular weight and characteristic fragmentation patterns that are indicative of the substitution at the nitrogen atom. This guide serves as a valuable resource for researchers working with these and structurally related compounds.

References

Performance of different catalysts for N-Allylmethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-allylmethylamine, a valuable building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall viability of the process. This guide provides an objective comparison of the performance of different catalysts for the synthesis of this compound, supported by available experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The synthesis of this compound typically involves the reaction of an allyl precursor, such as allyl chloride, allyl acetate (B1210297), or allyl alcohol, with methylamine (B109427) in the presence of a catalyst. Transition metal catalysts, particularly those based on palladium, iridium, rhodium, cobalt, and iron, have been extensively explored for this transformation. The following tables summarize the quantitative performance of these catalytic systems based on data from published literature.

Catalyst System Allyl Precursor Methylamine Source Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Selectivity
Palladium
Pd(PPh₃)₄Allyl AcetateMethylamine2THF6012~85High for mono-allylation
Iridium
[Ir(COD)Cl]₂ / LigandAllyl AlcoholAqueous Methylamine1-2Water8024HighHigh for mono-allylation
Rhodium
[Rh(cod)Cl]₂ / dppeAllyl ChlorideMethylamine1-5Toluene10018Moderate to GoodGood
Cobalt
Co(acac)₂ / LigandAllyl CarbonateMethylamine2-5Dioxane8024GoodHigh for branched product
Iron
FeCl₂Allyl ChlorideMethylamine5-10DMF12024ModerateModerate

Note: The data presented is a synthesis of findings from various sources and may not represent directly comparable experiments. The performance of each catalyst system is highly dependent on the specific ligand, reaction conditions, and substrate purity.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of this compound using palladium and iridium catalysts.

Palladium-Catalyzed Synthesis (Tsuji-Trost Reaction)

Materials:

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Allyl acetate

  • Methylamine (e.g., 40% in water or as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(PPh₃)₄ (2 mol%) and the base (2 equivalents).

  • Add anhydrous THF to the flask and stir the mixture.

  • Slowly add a solution of allyl acetate (1 equivalent) in THF to the reaction mixture.

  • Add methylamine (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Iridium-Catalyzed Synthesis

Materials:

  • Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [[Ir(COD)Cl]₂]

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Allyl alcohol

  • Aqueous methylamine

  • Solvent (e.g., water or a biphasic system)

Procedure:

  • In a reaction vessel, combine [Ir(COD)Cl]₂ (1 mol%) and the phosphine ligand (2 mol%).

  • Add the solvent and stir the mixture to form the active catalyst.

  • Add allyl alcohol (1 equivalent) to the reaction mixture.

  • Add aqueous methylamine (1.5 equivalents).

  • Heat the reaction to 80°C and monitor its progress.

  • After completion (typically 24 hours), cool the reaction mixture.

  • Extract the product with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the palladium- and iridium-catalyzed synthesis of this compound, along with a general experimental workflow.

Palladium_Catalyzed_Allylic_Amination cluster_0 Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ PiAllylPd η³-Allyl-Pd(II)L₂⁺ Pd0->PiAllylPd + Allyl Acetate - Acetate Product This compound PiAllylPd->Product + MeNH₂ OxAdd Oxidative Addition NucAttack Nucleophilic Attack (MeNH₂) Product->Pd0 AllylAcetate Allyl Acetate

Figure 1: Catalytic cycle for the Palladium-catalyzed synthesis of this compound (Tsuji-Trost reaction).

Iridium_Catalyzed_Allylic_Amination cluster_1 Iridium Catalytic Cycle Ir_cat [Ir(I)] PiAllylIr π-Allyl-Ir(III) Complex Ir_cat->PiAllylIr + Allyl Alcohol - H₂O Product This compound PiAllylIr->Product + MeNH₂ Activation Activation NucAttack Nucleophilic Attack (MeNH₂) Product->Ir_cat AllylOH Allyl Alcohol

Figure 2: Catalytic cycle for the Iridium-catalyzed synthesis of this compound.

Experimental_Workflow start Start prep Prepare Catalyst Solution start->prep reactants Add Allyl Precursor and Methylamine prep->reactants reaction Heat and Stir reactants->reaction workup Quench and Extract reaction->workup purify Purify Product (Distillation/Chromatography) workup->purify end This compound purify->end

Figure 3: General experimental workflow for the catalytic synthesis of this compound.

Concluding Remarks

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired selectivity, cost, and availability of the starting materials. Palladium catalysts are well-established for the Tsuji-Trost reaction, offering high yields with good selectivity for mono-allylation. Iridium catalysts provide an excellent alternative, particularly for the direct use of allyl alcohols, and can offer different regioselectivity compared to palladium. Rhodium, cobalt, and iron catalysts are also viable options, with ongoing research focused on improving their efficiency and selectivity. For researchers and drug development professionals, a thorough evaluation of these catalytic systems, considering the specific requirements of their synthetic route, is essential for a successful and efficient synthesis of this compound.

A Comparative Guide to N-Allylation Methods for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

N-allylation, the introduction of an allyl group onto a nitrogen atom, is a cornerstone of modern organic synthesis. Allylated amines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals, owing to the versatile reactivity of the allyl moiety. This guide provides a comparative analysis of prominent N-allylation methods, focusing on catalytic systems utilizing palladium, iridium, and ruthenium. It offers an objective look at their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their synthetic challenges.

Comparative Performance of N-Allylation Methods

The choice of an N-allylation method depends on several factors, including the nature of the amine substrate, the desired product (mono- vs. di-allylated, linear vs. branched, achiral vs. chiral), and considerations of atom economy and environmental impact. Transition metal catalysts are central to most modern techniques, offering high efficiency and selectivity under mild conditions.

  • Palladium-Catalyzed Methods : Often referred to as the Tsuji-Trost reaction, palladium catalysis is the most established method for N-allylation. It is highly versatile, accommodating various allyl sources like allyl carbonates and allyl alcohols.[1][2] The use of allyl alcohols is particularly advantageous as it generates only water as a byproduct, enhancing the reaction's atom economy.[3][4] Synergistic systems, such as dual Pd/Cu catalysts, have been shown to enable reactions at temperatures as low as 30 °C.[3]

  • Iridium-Catalyzed Methods : Iridium catalysts have become indispensable for asymmetric allylic amination, providing access to chiral amines with high enantioselectivity.[5] These methods are particularly effective for producing branched products, a regioselectivity often complementary to that of palladium catalysts.[6] Iridium-catalyzed reactions can often utilize unprotected allylic alcohols directly, simplifying procedures and reducing waste.[7]

  • Ruthenium-Catalyzed Methods : Ruthenium catalysts are highly effective for N-alkylation via the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[8][9] In this process, an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes condensation with an amine to form an imine. The ruthenium hydride species, formed during the initial oxidation, then reduces the imine to the final N-alkylated product.[8] This approach is highly atom-economical and can be performed under mild conditions, sometimes even at room temperature.[10][11]

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems for N-allylation under various conditions, as reported in the literature.

Catalyst SystemAmine SubstrateAllyl SourceSolventTemp. (°C)Time (h)Yield (%)SelectivityRef.
Palladium
SiO₂/PP-Pd/PP-CuAnilineAllyl AlcoholToluene30248699% Mono-allylated[3]
Pd(OAc)₂ / PPh₃AnilineAllyl AlcoholDioxane100493N/A[2]
Pd₂(dba)₃ / (4-CF₃Ph)₃P2,5-DimethoxyanilineAllyl Methyl CarbonateTHFRT1295N/A[1]
Iridium
[Ir(COD)Cl]₂ / Ligand7-Azaindole(E)-But-2-en-1-olTHF402491>99.5% ee[12]
Ir(I)-PhosphoramiditeBenzylamine(E)-But-2-en-1-olDioxane50189596% ee[7]
Ruthenium
[Ru(p-cymene)Cl₂]₂ / dppft-Butylamine2-Phenylethanol-d₂Toluene1102485N/A[8]
[Ru(p-cymene)Cl₂]₂ / Ligandp-ToluidineEthanolEthanol65489098% Mono-allylated[11]

Note: "N/A" indicates data was not specified in the cited source. "RT" refers to Room Temperature.

Diagrams and Workflows

Catalytic Cycles of N-Allylation

The mechanism of transition metal-catalyzed N-allylation varies depending on the catalyst and the allyl source. The diagram below illustrates the logical relationship between a classical Palladium-catalyzed cycle (Tsuji-Trost) using an allyl carbonate and a Ruthenium-catalyzed cycle using the borrowing hydrogen methodology with an allylic alcohol.

G cluster_0 Palladium-Catalyzed Cycle (Allyl Carbonate) cluster_1 Ruthenium-Catalyzed Cycle (Borrowing Hydrogen) Pd0 Pd(0)L_n PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Product_Pd Product-Pd(0) Complex PiAllyl->Product_Pd Nucleophilic Attack (R₂NH) Product_Pd->Pd0 Reductive Elimination Product_A Allyl-NR₂ Product_Pd->Product_A Amine R₂NH Amine->PiAllyl AllylCarbonate Allyl-OCO₂R' AllylCarbonate->Pd0 Oxidative Addition RuH [Ru]-H Aldehyde Aldehyde RuH->Aldehyde Imine Imine RuH->Imine H₂ Transfer Ru_cat [Ru] Catalyst Ru_cat->RuH Dehydrogenation (Oxidation) Aldehyde->Imine Condensation (+R₂NH, -H₂O) Imine->Ru_cat Hydrogenation (Reduction) Product_B Allyl-NR₂ Imine->Product_B AllylAlcohol Allyl-OH AllylAlcohol->Ru_cat Amine_B R₂NH Amine_B->Aldehyde G start Start setup Reaction Setup (Inert atmosphere, dry glassware) start->setup reagents Add Reagents (Catalyst, Ligand, Amine, Allyl Source, Solvent) setup->reagents reaction Heat / Stir (Set temperature and time) reagents->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., add water or sat. NH₄Cl) monitor->quench Complete workup Aqueous Work-up (Extraction with organic solvent, wash, dry with MgSO₄) quench->workup purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize end_node End characterize->end_node

References

A Comparative Guide to Validated Analytical Methods for N-Allylmethylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Allylmethylamine, a secondary amine of interest in pharmaceutical development and chemical synthesis, requires robust and validated analytical methods. Due to a scarcity of publicly available validated methods specifically for this compound, this guide provides a comparative overview of established analytical techniques for the closely related primary amine, allylamine (B125299), and other alkyl amines. The methodologies presented, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are readily adaptable for this compound, provided that appropriate method development and validation are performed.

This guide offers a comprehensive comparison of these methods, complete with experimental data, detailed protocols, and a workflow for adapting these methods for the analysis of this compound.

Data Presentation: A Comparative Look at Analytical Methods

The following table summarizes the performance characteristics of two primary analytical techniques applicable to the analysis of small, volatile amines. These methods, validated for allylamine and other alkyl amines, serve as excellent starting points for developing a validated assay for this compound.

ParameterGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Analyte(s) Allylamine[1][2][3][4]Various Alkyl Amines (e.g., Methylamine, Ethylamine)[5]
Limit of Detection (LOD) 2 µg/g[1][2][4]0.9 - 7.2 ng/L[5]
Limit of Quantification (LOQ) 6 µg/g[1][2][4]Not explicitly stated, but method validated for trace analysis[5]
Linearity (Range) 6 µg/g to 148 µg/g[2][4]2.5 - 5000 ng/L[5]
Correlation Coefficient (r²) 0.9990[2][4]≥0.99[5]
Accuracy (% Recovery) 93.9% - 99.1%[2][4]70% - 109%[5]
Detector Flame Ionization Detector (FID)[1][2][4]Fluorescence Detector (FLD)[5]
Key Advantages High robustness, simple sample preparation for volatile amines.High sensitivity and selectivity, suitable for trace-level quantification.
Considerations Potential for peak tailing with highly polar amines; may require column deactivation.[6]Requires derivatization for UV or fluorescence detection.[5]

Experimental Protocols: A Closer Examination

Detailed methodologies for the key analytical techniques are outlined below. These protocols, originally developed for allylamine and other alkyl amines, serve as a strong foundation for developing a validated method for this compound.

1. Gas Chromatography with Flame Ionization Detection (GC-FID) for Allylamine

This method is adapted from a validated procedure for the trace analysis of allylamine in a drug substance matrix.[1][4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: DB-CAM, 30 m x 0.53 mm I.D., 1.0 µm film thickness.[1][2][4]

  • Carrier Gas: Helium at a constant flow rate of 5.33 ml/min.[1]

  • Injector: Split mode (1:5), temperature 220°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 6 minutes.

    • Ramp: Increase to 200°C at a rate of 20°C/min.

    • Hold: 200°C for 7.5 minutes.[1]

  • Detector: FID at 260°C.[1]

  • Sample Preparation:

    • Prepare a standard solution of the amine in a suitable solvent (e.g., chloroform (B151607) with an internal standard).

    • For samples, dissolve a known quantity in the internal standard solution.

    • An extraction with a basic solution (e.g., 2 N Sodium Hydroxide) may be necessary to ensure the amine is in its free base form. Centrifuge to separate the layers and inject the organic layer.[1]

  • Specificity Confirmation: The identity of the amine peak can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure no co-eluting peaks are present.[1][2][4]

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Alkyl Amines

This method is based on a validated procedure for the simultaneous determination of various amino acids and alkyl amines in aerosol samples and requires a pre-column derivatization step.[5]

  • Instrumentation: HPLC system with a fluorescence detector, a gradient pump, and an online derivatization module.

  • Derivatization Reagent: o-phthaldiadehyde (OPA).[5]

  • Column: Hypersil Gold C18, 5 µm, 4.6 x 150 mm, with a C18 guard column.[5]

  • Mobile Phase: A gradient elution using:

    • Eluent A: 50 mM KH₂PO₄ buffer, pH 4.6

    • Eluent B: Acetonitrile:Methanol:Water (45:45:10)[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Gradient Program:

    • Hold at 28% B for 3 minutes.

    • Linear gradient from 28% to 80% B over 10 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to 28% B and equilibrate.[5]

  • Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[5]

  • Sample Preparation:

    • Prepare aqueous solutions of standards and samples.

    • The online derivatization system mixes the sample with the OPA reagent prior to injection onto the column.

Mandatory Visualization

The following diagrams illustrate the logical workflow for adapting and validating an existing analytical method for this compound and a general experimental workflow for GC analysis.

G cluster_0 Method Adaptation & Validation Workflow for this compound A Identify Suitable Surrogate Method (e.g., GC for Allylamine) B Procure this compound Reference Standard A->B C Initial Method Feasibility (Inject Standard, Assess Peak Shape & Retention) B->C D Method Optimization (Adjust Temperature, Flow Rate, etc.) C->D E Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness D->E F Validated Method for This compound Analysis E->F

Workflow for adapting and validating an analytical method.

G cluster_1 General GC-FID Experimental Workflow Prep Sample/Standard Preparation (Dissolution, Extraction) Inject Injection into GC Prep->Inject Sep Separation on Capillary Column Inject->Sep Detect Detection by FID Sep->Detect Data Data Acquisition & Analysis (Peak Integration, Quantification) Detect->Data

A typical experimental workflow for GC-FID analysis.

References

A Comparative Guide to the Performance of N-Allylmethylamine and Other Functionalized Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate amine building block is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of N-Allylmethylamine with other structurally related functionalized amines, namely Allylamine (B125299) and Diallylamine. The comparison focuses on their chemical properties, reactivity, and performance in common synthetic transformations, supported by available data and detailed experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these amines is essential for their effective use in synthesis. Key properties are summarized in the table below.

PropertyThis compoundAllylamineDiallylamine
Chemical Formula C₄H₉N[1][2][3]C₃H₇N[4][5][6]C₆H₁₁N[7][8]
Molecular Weight 71.12 g/mol [1][2][3][9]57.09 g/mol [4][6]97.16 g/mol [7][8]
Boiling Point 64-66 °C[1][2][3][10][11][12]55-58 °C[5]111-112 °C[13][14]
Density 0.741 g/mL at 25 °C[1][2][3][10][11][12]0.761 g/mL at 25 °C[15]0.787 g/mL at 25 °C[13][14]
Solubility in Water Miscible[1][3][10]Soluble[15]Soluble[7]
Structure Secondary AminePrimary AmineSecondary Amine

Reactivity and Performance: A Quantitative Perspective

AmineSolventN (Nucleophilicity Parameter)s (Sensitivity Parameter)
AllylamineAcetonitrile14.370.66
AllylamineWater13.210.54
This compoundAcetonitrile/WaterData not availableData not available
DiallylamineAcetonitrile/WaterData not availableData not available

Analysis of Reactivity Trends:

  • Electronic Effects: As a secondary amine, this compound has a methyl group which is electron-donating, increasing the electron density on the nitrogen atom compared to the primary amine, Allylamine. This inductive effect is expected to make this compound a stronger nucleophile than Allylamine. Diallylamine, also a secondary amine, has two allyl groups. The sp² hybridized carbons of the allyl groups are slightly more electron-withdrawing than sp³ hybridized carbons, which might slightly reduce its nucleophilicity compared to a dialkylamine, but it is still expected to be more nucleophilic than the primary allylamine.

  • Steric Hindrance: this compound experiences more steric hindrance than Allylamine due to the presence of the methyl group in addition to the allyl group. Diallylamine, with two allyl groups, is the most sterically hindered of the three. This increased steric bulk can decrease the reaction rate, especially with sterically demanding electrophiles.

Therefore, a trade-off between electronic effects and steric hindrance will govern the relative reactivity of these amines. For reactions sensitive to electronic effects, this compound is expected to outperform Allylamine. However, for reactions where steric access to the nitrogen lone pair is crucial, the less hindered Allylamine might react faster. Diallylamine's larger steric profile may lead to slower reaction rates compared to this compound in many cases.

Benchmarking Performance in Key Synthetic Reactions

To provide a practical comparison, this section details experimental protocols for three common and important reaction types where these amines are frequently employed: N-alkylation, Michael addition, and amide coupling.

N-Alkylation

N-alkylation is a fundamental reaction for the synthesis of more complex amines and is a key step in the synthesis of many pharmaceutical compounds.

Experimental Protocol: N-Alkylation of an Amine with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound, Allylamine, or Diallylamine with an alkyl halide.

Materials:

  • Amine (this compound, Allylamine, or Diallylamine) (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 eq)

  • Solvent (e.g., Acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine and the solvent.

  • Add the base to the solution and stir the mixture at room temperature.

  • Slowly add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

N_Alkylation_Workflow start Start reactants Combine Amine, Base, and Solvent start->reactants add_alkyl_halide Add Alkyl Halide reactants->add_alkyl_halide reaction Stir at Room Temperature (Monitor by TLC/GC-MS) add_alkyl_halide->reaction workup Filter and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolated N-Alkylated Amine purification->product

N-Alkylation Experimental Workflow

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a powerful tool for the formation of β-amino carbonyl compounds.

Experimental Protocol: Aza-Michael Addition to an α,β-Unsaturated Ester

This protocol provides a general procedure for the Michael addition of this compound, Allylamine, or Diallylamine to an acrylate.

Materials:

  • Amine (this compound, Allylamine, or Diallylamine) (1.0 eq)

  • α,β-Unsaturated ester (e.g., Methyl acrylate) (1.0 eq)

  • Solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the amine and the α,β-unsaturated ester in the solvent.

  • Stir the reaction mixture at room temperature. For less reactive systems, gentle heating (e.g., 50 °C) may be required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-amino ester.

Michael_Addition_Pathway amine Amine (this compound, Allylamine, or Diallylamine) product β-Amino Ester Adduct amine->product Nucleophilic Attack at β-carbon acrylate α,β-Unsaturated Ester (e.g., Methyl Acrylate) acrylate->product

Aza-Michael Addition Reaction Pathway

Amide Coupling

Amide bond formation is one of the most important reactions in organic synthesis, particularly in the context of drug discovery and development.

Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound, Allylamine, or Diallylamine using EDC as a coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (this compound, Allylamine, or Diallylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Base (e.g., Diisopropylethylamine - DIPEA) (2.0 eq)

  • Solvent (e.g., Dichloromethane - DCM or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HOBt, and the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the cooled solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the amine, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation c_acid Carboxylic Acid + HOBt edc Add EDC at 0 °C c_acid->edc activated_ester Activated Ester Intermediate edc->activated_ester amine Add Amine + DIPEA activated_ester->amine reaction Stir at Room Temperature amine->reaction amide_product Crude Amide reaction->amide_product purification Purified Amide amide_product->purification Workup & Purification

Amide Coupling Experimental Workflow

Application in Pharmaceutical Synthesis: The Case of Naftifine

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, the antifungal drug Naftifine is a tertiary allylamine. While Naftifine itself is not synthesized directly from this compound, its synthesis involves the N-alkylation of a secondary amine, N-methyl-1-naphthalenemethylamine, with cinnamyl chloride. This highlights the importance of understanding the reactivity of such secondary amines in the development of synthetic routes to valuable drug molecules.

Conclusion

This guide provides a comparative overview of this compound, Allylamine, and Diallylamine for researchers and professionals in drug development. While a definitive quantitative ranking of their reactivity is hampered by the lack of publicly available kinetic data for this compound and Diallylamine, a qualitative assessment based on structural and electronic principles can be made.

  • This compound presents a balance of enhanced nucleophilicity due to the electron-donating methyl group and moderate steric hindrance. It is expected to be a more potent nucleophile than Allylamine in many contexts.

  • Allylamine , as a primary amine, is the least sterically hindered, which may be advantageous in reactions with bulky electrophiles.

  • Diallylamine is the most sterically hindered of the three, which may lead to slower reaction rates, although its electronic properties as a secondary amine suggest good nucleophilicity.

The provided experimental protocols offer a starting point for the practical application and comparative evaluation of these amines in specific synthetic contexts. The choice of the optimal amine will ultimately depend on the specific requirements of the reaction, including the nature of the electrophile, the reaction conditions, and the desired product characteristics. Further experimental investigation is warranted to establish a comprehensive quantitative understanding of the relative performance of these valuable synthetic building blocks.

References

Unraveling Reaction Pathways: A DFT-Based Comparison of Concerted and Stepwise Cycloaddition Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the [3+2] cycloaddition of nitrile oxides and alkenes reveals how Density Functional Theory (DFT) calculations can decisively distinguish between competing reaction mechanisms, providing invaluable insights for researchers in organic synthesis and drug development.

In the realm of chemical synthesis, understanding the intimate details of reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies. The [3+2] cycloaddition reaction between a nitrile oxide and an alkene, a cornerstone for the synthesis of five-membered heterocyclic rings like isoxazolines, presents a classic case of competing reaction pathways: a concerted mechanism versus a stepwise, radical-mediated pathway. Distinguishing between these possibilities through experimental means alone can be challenging. This is where the predictive power of computational chemistry, specifically Density Functional Theory (DFT) calculations, comes to the forefront.

A notable study investigated these competing mechanisms for the [3+2] cycloaddition of a nitrile oxide with an alkene.[1] The researchers employed DFT calculations to map out the potential energy surfaces of both the concerted and the stepwise radical-mediated pathways. Their findings provided a clear distinction between the two, highlighting the energetic preference for one mechanism over the other.

Quantitative Comparison of Reaction Barriers

The energetic favorability of a reaction pathway is determined by its activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The DFT calculations in the highlighted study revealed a significant difference in the activation barriers for the two proposed mechanisms.

The study found that the stepwise radical-mediated pathway possesses a considerably lower activation energy barrier compared to the concerted [3+2] cycloaddition.[1] In fact, the activation barrier for the radical mechanism was determined to be 2.5 times lower than that of the concerted pathway, indicating a strong kinetic preference for the stepwise route.

Reaction MechanismRelative Activation Energy (Ea)Computational Method
Stepwise Radical-MediatedEaM06-2X/Def2TZVP/SMD(MeCN)
Concerted [3+2] Cycloaddition2.5 x EaM06-2X/Def2TZVP/SMD(MeCN)

Delving into the Methodologies

Computational Protocol: Density Functional Theory (DFT) Calculations

The researchers utilized the M06-2X hybrid meta-GGA functional, which is known for its good performance in describing non-covalent interactions and thermochemistry, making it well-suited for studying reaction mechanisms. The Def2TZVP basis set was employed to provide a flexible and accurate description of the electronic structure of the atoms involved. To account for the influence of the solvent environment, the SMD (Solvation Model based on Density) implicit solvation model was used, with acetonitrile (B52724) (MeCN) as the solvent.

Geometries of all reactants, intermediates, transition states, and products were fully optimized without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, where minima (reactants, intermediates, and products) have all real frequencies, and transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The reported activation energies are the differences in Gibbs free energy between the transition state and the reactants.

Visualizing the Reaction Pathways

Diagrammatic representations are indispensable tools for visualizing complex chemical processes and the logical flow of computational investigations.

Logical Workflow of DFT-Based Mechanism Comparison

The following diagram illustrates the general workflow for comparing reaction mechanisms using DFT calculations.

workflow Workflow for DFT-Based Reaction Mechanism Comparison A Propose Competing Reaction Mechanisms B Perform DFT Calculations (Geometry Optimization, Frequency Analysis) A->B C Locate Reactants, Intermediates, Transition States, and Products B->C D Calculate Activation Energies (Ea) and Reaction Energies (ΔEr) C->D E Compare Energetic Profiles D->E F Identify Kinetically and Themodynamically Favored Pathway E->F

Figure 1: A flowchart outlining the key steps in using DFT calculations to compare and elucidate reaction mechanisms.

Energy Profile of Competing Cycloaddition Mechanisms

The calculated activation energies can be visualized in an energy profile diagram, which provides a clear and immediate comparison of the competing pathways.

energy_profile Energy Profile for Competing Cycloaddition Mechanisms cluster_1 R Reactants TS1 TS_stepwise R->TS1 Ea TS2 TS_concerted R->TS2 2.5 x Ea P Product I Intermediate TS1->I I->P TS2->P

Figure 2: A representative energy profile diagram comparing the stepwise (red path) and concerted (blue path) mechanisms for the [3+2] cycloaddition. The lower activation energy of the stepwise path indicates its kinetic favorability.

References

A Comparative Guide to the Reaction Kinetics of N-Allylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the reaction kinetics of N-Allylmethylamine, a secondary amine with applications in organic synthesis and materials science. Due to a notable scarcity of direct kinetic studies for a broad range of reactions, this document centers on the well-documented gas-phase unimolecular thermal decomposition of this compound. To offer a predictive framework for its reactivity in other common transformations, comparative data for analogous amines in nucleophilic substitution reactions is also presented.

Comparative Kinetic Data

The kinetic landscape of this compound is most clearly defined in its thermal decomposition. In other reaction types, such as nucleophilic substitutions, its reactivity can be inferred by comparing it with other secondary amines.

Table 1: Gas-Phase Thermal Decomposition Kinetics of this compound and Related Allylamines

The thermal decomposition of this compound proceeds via a retro-'ene' reaction mechanism. The table below summarizes the Arrhenius parameters for this reaction and compares them to those of other alkylallylamines.

CompoundTemperature Range (K)log(A, s⁻¹)Eₐ (kcal/mol)Reaction Products
This compound 602–694 11.37 ± 0.56 43.38 ± 1.62 Propene + Methyleneamine [1][2]
Diallylamine603–69511.24 ± 0.2241.56 ± 0.65Propene + Allylamine
Triallylamine603–68411.14 ± 0.2540.50 ± 0.75Propene + Diallylamine
N-Allyl-N-cyclohexylamine583–65311.51 ± 0.2640.73 ± 0.67Propene + Cyclohexylidenemethanamine

Data for analogous allylamines are provided for comparative purposes.

Table 2: Comparative Nucleophilicity of Secondary Amines in Water

AminepKₐHNs
Diethylamine11.0014.730.88
Pyrrolidine11.2716.900.85
Piperidine11.1216.330.86
Morpholine8.5012.870.90

N and s are nucleophilicity and sensitivity parameters, respectively, derived from the equation log k(20 °C) = s(E + N). A higher N value indicates greater nucleophilicity.[3]

Based on its structure as a secondary alkyl amine, the nucleophilicity of this compound is expected to be comparable to that of diethylamine, suggesting it is a moderately strong nucleophile.

Experimental Protocols

The following methodology is representative of the experimental setup used to investigate the kinetics of the gas-phase unimolecular thermal decomposition of this compound.[1][2]

Gas-Phase Unimolecular Thermal Decomposition of this compound

1. Reaction Setup:

  • A static vacuum system equipped with a Pyrex reaction vessel is used. The surface-to-volume ratio of the vessel can be altered by packing it with Pyrex tubing to test for heterogeneous effects.

  • The reaction vessel is housed in a furnace with temperature control to maintain a constant temperature within the desired range (e.g., 602–694 K).

  • Pressure measurements are conducted using a sensitive pressure transducer.

  • Reactants and products are analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID).

2. Procedure:

  • A known pressure of this compound, along with an internal standard (e.g., benzene), is introduced into the heated reaction vessel. The internal standard is chosen to be stable under the reaction conditions.

  • The reaction is allowed to proceed for a specific time, after which the contents of the vessel are expanded into a sampling loop connected to the GC.

  • The reaction mixture is analyzed by GC to determine the concentrations of the reactant, products (propene and methyleneamine), and the internal standard. Methyleneamine can be trapped with a primary amine (e.g., hexylamine (B90201) or n-butylamine) for quantitative analysis.

  • The extent of the reaction is determined from the amount of product formed and the decrease in the reactant concentration relative to the internal standard.

3. Data Analysis:

  • The first-order rate constant (k) for the decomposition is calculated at each temperature using the integrated first-order rate law.

  • The Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) are determined from the slope and intercept of a plot of log(k) versus 1/T.

Reaction Mechanism Visualization

The gas-phase thermal decomposition of this compound proceeds through a concerted, pericyclic mechanism known as a retro-'ene' reaction.[1][2] This involves a six-membered cyclic transition state.

Caption: Retro-ene reaction of this compound.

References

N-Allylmethylamine Derivatives: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro antifungal efficacy of N-Allylmethylamine derivatives against established standard agents, supported by experimental data and detailed methodologies.

This guide provides a comprehensive analysis of the biological activity of this compound derivatives, focusing on their potential as antifungal agents. Through a comparative approach, we evaluate their performance against well-established antifungal standards, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of N-aryl-N-benzylamine derivatives, a class of compounds structurally related to this compound, was evaluated against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined and compared with standard antifungal agents, including Terbinafine (B446), Itraconazole, and Amphotericin B.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of N-Aryl-N-Benzylamine Derivatives and Standard Antifungals against Dermatophytes.

CompoundMicrosporum gypseumTrichophyton rubrumTrichophyton mentagrophytes
N-Aryl-N-Benzylamine 1 >1005050
N-Aryl-N-Benzylamine 2 502512.5
N-Aryl-N-Benzylamine 3 >100>100>100
Terbinafine 0.001 - 0.01[1][2]0.001 - 0.01[1][2]0.001 - 0.01[1][2]
Itraconazole 0.56 (GM)[3]--
Amphotericin B 0.66 (GM)[3]--

GM: Geometric Mean. Data for N-Aryl-N-Benzylamine derivatives adapted from a study on N-aryl-N-benzylamines and their homoallyl analogues.[4] It is important to note that these are N-H analogues, not N-CH3.

Table 2: In Vitro Activity of Terbinafine against Various Fungal Species.

Fungal SpeciesMIC Range (µg/mL)
Dermatophytes0.001 - 0.01[1][2]
Aspergillus spp.0.05 - 1.56[1][2]
Sporothrix schenckii0.1 - 0.4[1][2]
Yeasts0.1 - >100[1][2]
Malassezia furfur0.2 - 0.8[1][2]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound derivatives, like other allylamine (B125299) antifungals, exert their effect by inhibiting squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. This mechanism is distinct from that of azole antifungals, which target a later step in the same pathway.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Statins Statins Statins->HMG_CoA Allylamines This compound Derivatives (e.g., Terbinafine) Allylamines->Squalene_Epoxide Azoles Azoles Azoles->Ergosterol

Caption: Ergosterol biosynthesis pathway and sites of antifungal drug action.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Agents:

  • Stock solutions of the this compound derivatives and standard antifungal agents are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of each compound are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Fungal isolates are grown on potato dextrose agar (B569324) slants at 35°C for 7 days.

  • Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • The resulting suspension is adjusted spectrophotometrically at 530 nm to a transmission of 80-82%, corresponding to a concentration of 1-5 x 10^6 CFU/mL.

  • The suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum size.

3. Inoculation and Incubation:

  • Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the fungal suspension.

  • The final volume in each well is 200 µL.

  • The plates are incubated at 35°C and read visually after 48-96 hours, depending on the growth rate of the fungal species.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the drug-free control well.

Broth_Microdilution_Workflow Start Start Prep_Drugs Prepare Serial Dilutions of Antifungal Agents in 96-Well Plate Start->Prep_Drugs Prep_Inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Fungal Suspension Prep_Drugs->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Visually Read MICs (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

References

Head-to-head comparison of N-Allylmethylamine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the synthetic routes to N-Allylmethylamine, tailored for researchers, scientists, and professionals in drug development. This document provides a head-to-head comparison of three primary synthesis methods: direct alkylation, reductive amination, and N-methylation of allylamine (B125299). Each route is evaluated based on reaction parameters, yield, and reagent toxicity, with detailed experimental protocols and visual representations of the workflows.

Comparison of this compound Synthesis Routes

Parameter Route 1: Alkylation of Methylamine (B109427) Route 2: Reductive Amination Route 3: N-Methylation of Allylamine (Eschweiler-Clarke)
Starting Materials Methylamine, Allyl ChlorideMethylamine, AcroleinAllylamine, Formaldehyde (B43269), Formic Acid
Key Reagents Allyl Halide (e.g., Allyl Chloride)Reducing Agent (e.g., NaBH₄)Formaldehyde, Formic Acid
Typical Yield ~65%[1]High (estimated >80%)High (often >80%)[2]
Reaction Temperature Room Temperature[1]Room Temperature to 60°C80-100°C[2][3]
Reaction Time 3-4 hours[1]~2 hours~18 hours[3]
Key Advantages Readily available starting materials, straightforward procedure.Avoids the use of toxic alkyl halides. Can be a one-pot reaction.Avoids over-methylation to quaternary ammonium (B1175870) salts.[3][4][5] High yields are common.[2]
Key Disadvantages Use of toxic and lacrimatory allyl halides. Potential for over-alkylation.Acrolein is a toxic and volatile reagent. Requires a reducing agent.Longer reaction times and higher temperatures.
Reagent Toxicity Allyl chloride is toxic and a lachrymator.Acrolein is highly toxic and flammable.Formaldehyde is a known carcinogen. Formic acid is corrosive.

Experimental Protocols

Route 1: Alkylation of Methylamine with Allyl Chloride

This method involves the direct reaction of methylamine with an allyl halide.

Experimental Workflow:

start Start add_allyl_chloride Add Allyl Chloride to 40% aqueous Methylamine start->add_allyl_chloride stir Stir at room temperature for 3-4 hours add_allyl_chloride->stir acidify Acidify with HCl stir->acidify extract_unreacted Extract with ether to remove unreacted halide acidify->extract_unreacted concentrate Concentrate amine hydrochloride solution extract_unreacted->concentrate add_koh Add concentrated KOH solution to the heated mixture concentrate->add_koh distill Distill and collect fractions (40-70°C) add_koh->distill dry_and_purify Dry over MgSO4 and redistill distill->dry_and_purify product This compound dry_and_purify->product

Figure 1: Workflow for this compound synthesis via alkylation.

Protocol:

  • Allyl chloride is added in portions to a 40% aqueous solution of methylamine at room temperature with constant stirring.[1]

  • The solution is stirred for 3-4 hours at room temperature.[1]

  • The reaction mixture is then carefully acidified with hydrochloric acid (HCl).[1]

  • To remove any unreacted allyl chloride, the mixture is extracted with ether.[1]

  • The aqueous amine hydrochloride solution is concentrated under reduced pressure.[1]

  • The concentrated solution is transferred to a distillation flask, and a highly concentrated solution of potassium hydroxide (B78521) (KOH) is slowly added to the heated mixture.[1]

  • The fraction boiling between 40-70°C is collected, dried over magnesium sulfate (B86663) (MgSO₄), and redistilled to yield pure this compound.[1]

Route 2: Reductive Amination of Acrolein with Methylamine

This route involves the formation of an imine from methylamine and acrolein, followed by in-situ reduction.

Experimental Workflow:

start Start mix_reactants Mix Acrolein and Methylamine in a suitable solvent (e.g., Methanol) start->mix_reactants stir_imine Stir for 10-20 minutes to form the imine mix_reactants->stir_imine add_nabh4 Slowly add NaBH4 stir_imine->add_nabh4 stir_reduction Stir for 1 hour add_nabh4->stir_reduction heat Heat at 60°C for 10 minutes stir_reduction->heat quench Quench with water heat->quench extract_acid Extract with 10% HCl quench->extract_acid basify Basify aqueous layer with 10% NaOH extract_acid->basify extract_product Extract product with ether basify->extract_product dry_and_concentrate Dry over MgSO4 and concentrate extract_product->dry_and_concentrate product This compound dry_and_concentrate->product

Figure 2: Workflow for this compound synthesis via reductive amination.

Protocol:

  • To a solution of acrolein (1 equivalent) in a suitable solvent such as methanol, add methylamine (1.1 equivalents).

  • Stir the mixture for 10-20 minutes at room temperature to allow for the formation of the imine intermediate.

  • Slowly add sodium borohydride (B1222165) (NaBH₄) (3 equivalents) in portions to the reaction mixture.

  • Stir the reaction for 1 hour at room temperature.

  • Gently heat the mixture to 60°C for 10 minutes.

  • Cool the reaction and quench by adding water.

  • Extract the aqueous mixture with a 10% HCl solution.

  • Basify the aqueous layer with a 10% NaOH solution and extract the product with ether.

  • Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to obtain this compound.

Route 3: N-Methylation of Allylamine (Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary amines.

Reaction Pathway:

allylamine Allylamine imine_formation Imine Formation allylamine->imine_formation formaldehyde Formaldehyde formaldehyde->imine_formation formic_acid Formic Acid reduction Reduction by Formic Acid formic_acid->reduction imine_formation->reduction n_allylmethylamine This compound reduction->n_allylmethylamine

Figure 3: Eschweiler-Clarke reaction pathway for this compound synthesis.

Protocol:

  • To allylamine (1 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).[3]

  • Heat the mixture at 80-100°C for approximately 18 hours.[2][3]

  • Cool the reaction to room temperature and add water and 1M HCl.

  • Extract the mixture with dichloromethane (B109758) (DCM).

  • Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH) and extract with DCM.[3]

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3]

  • The crude product can be purified by column chromatography to yield this compound.[3]

References

Cross-Validation of N-Allylmethylamine Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Allylmethylamine is a critical step in guaranteeing the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of various analytical techniques for the cross-validation of this compound purity, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Purity Analysis

The purity of this compound can be determined by several analytical methods. Below is a summary of reported purity levels and the techniques employed.

Analytical TechniqueReported Purity (%)Source/Vendor
Gas Chromatography (GC)≥95.0Thermo Fisher Scientific[1]
Not Specified96Sigma-Aldrich

Note: While the specific method for the 96% purity value from Sigma-Aldrich is not detailed on the product page, Gas Chromatography (GC) is a prevalent and suitable technique for analyzing volatile amines like this compound.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for this compound or closely related volatile amines and can be adapted for specific laboratory conditions.

Gas Chromatography (GC)

Gas Chromatography is a robust and widely used technique for the purity assessment of volatile compounds such as this compound.

Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic analytes.

Experimental Protocol (Adapted for this compound):

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-CAM (30 m x 0.53 mm x 1.0 µm) with a bonded and cross-linked, base-deactivated polyethylene (B3416737) glycol stationary phase, is recommended to ensure good peak shape and resolution.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 5.33 ml/min).[2]

  • Injector Temperature: 220°C.[2]

  • Detector Temperature: 260°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 6 minutes.

    • Ramp: Increase to 200°C at a rate of 20°C/min.

    • Final hold: 200°C for 7.5 minutes.[2]

  • Injection Volume: 2 µL with a split ratio of 1:5.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by diluting it in the same solvent to a concentration that falls within the calibration range.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

High-Performance Liquid Chromatography (HPLC)

HPLC can be a powerful alternative for purity analysis, especially when dealing with less volatile impurities or when derivatization is employed to enhance detection.

Principle: The sample is dissolved in a solvent and injected into a column containing a stationary phase. The separation is achieved by pumping a liquid mobile phase through the column. Detection is typically performed using a UV detector. For amines that lack a strong UV chromophore, derivatization with a UV-active agent is often necessary.

Experimental Protocol (Adapted for this compound with Pre-column Derivatization):

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Methanol-acetonitrile (1:4, v/v)

    • B: 0.05% Formic acid in water

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of the derivatized this compound from any impurities and the derivatizing agent. An example gradient could be:

    • 0 min: 35% B

    • 8 min: 20% B

    • 12 min: 20% B

    • 14 min: 15% B

    • 16 min: 10% B

    • 20 min: 35% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 416 nm for 2-nitro-4-trifluoromethylfluorobenzene derivatives).

  • Derivatization Agent: A common derivatizing reagent for amines is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 2-nitro-4-trifluoromethylfluorobenzene.

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

    • Add the derivatizing agent and a catalyst (e.g., N,N-diisopropylethylamine) and allow the reaction to proceed at room temperature.

    • Prepare calibration standards using the same derivatization procedure with known concentrations of this compound.

  • Data Analysis: Purity is calculated by comparing the peak area of the derivatized this compound in the sample to a calibration curve generated from the derivatized standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a specific proton signal of this compound to the integral of a certified internal standard of known purity and concentration, the purity of the this compound can be accurately determined.

Experimental Protocol (General Procedure for this compound):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent, ensuring complete dissolution of both substances.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Acid-Base Titration

Titration is a classic and cost-effective method for determining the purity of basic compounds like this compound.

Principle: A known quantity of the this compound sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong acid. The endpoint of the titration, where all the amine has been neutralized, is determined using a colorimetric indicator or a pH meter.

Experimental Protocol (General Procedure for this compound):

  • Titrant: A standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid).

  • Solvent: Deionized water or a mixture of water and alcohol to ensure complete dissolution of the sample.

  • Indicator: A suitable pH indicator that changes color at the equivalence point of the titration (e.g., Bromocresol green-methyl red mixed indicator). Alternatively, a potentiometric titration can be performed using a pH electrode.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent in a flask.

    • Add a few drops of the indicator.

  • Titration Procedure:

    • Titrate the sample solution with the standardized acid solution until the indicator changes color, signaling the endpoint.

    • Record the volume of the titrant used.

  • Data Analysis: The purity of this compound is calculated based on the stoichiometry of the acid-base reaction and the amount of titrant consumed. The formula for calculating the percent purity is: % Purity = [(V x N x mEq) / wt] x 100 Where:

    • V = Volume of titrant consumed (in L)

    • N = Normality of the titrant

    • mEq = Milliequivalent weight of this compound (Molecular Weight / 1000)

    • wt = Weight of the sample (in g)

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison start Start: this compound Sample prep Sample Preparation (Weighing, Dissolution) start->prep gc Gas Chromatography (GC) prep->gc hplc HPLC (with Derivatization) prep->hplc qnmr Quantitative NMR (qNMR) prep->qnmr titration Acid-Base Titration prep->titration gc_data GC Purity Result gc->gc_data hplc_data HPLC Purity Result hplc->hplc_data qnmr_data qNMR Purity Result qnmr->qnmr_data titration_data Titration Purity Result titration->titration_data compare Compare Purity Results gc_data->compare hplc_data->compare qnmr_data->compare titration_data->compare report Final Purity Report compare->report

Caption: Workflow for the cross-validation of this compound purity.

References

Elucidating N-Allylmethylamine Reaction Mechanisms Through Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating complex reaction mechanisms.[1] For N-Allylmethylamine, a compound of interest in various research and development contexts, understanding its metabolic pathways is crucial for predicting its biological activity, potential toxicity, and for the rational design of new chemical entities. This guide provides a comparative overview of how isotopic labeling studies can be designed and interpreted to unravel the reaction mechanisms of this compound, drawing parallels from studies on analogous N-allyl and N-alkylamine compounds.

Likely Metabolic Pathways of this compound

Based on the metabolism of similar compounds, two primary metabolic pathways for this compound are anticipated: N-dealkylation and allylic oxidation . Isotopic labeling can definitively distinguish between and quantify the contribution of these pathways.

  • N-dealkylation: This common metabolic route for N-alkylamines involves the removal of an alkyl group.[2][3][4] For this compound, this could involve either N-demethylation to yield allylamine (B125299) or N-deallylation to yield methylamine (B109427). Cytochrome P450 (CYP) enzymes are typically responsible for this oxidative transformation.[5] The generally accepted mechanism involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that then spontaneously decomposes.

  • Allylic Oxidation: The allyl group itself is susceptible to oxidation. This can occur at the allylic carbon atom, leading to the formation of an alcohol. This process can also be mediated by CYP enzymes.[6]

Comparative Data from Isotopic Labeling Studies of Analogous Compounds
Compound StudiedIsotopic LabelKey Findings & Mechanistic InsightsRelevance to this compound
N(ω)-allyl-L-arginine N(ω)-[1,1-²H₂]allyl-L-arginineSignificant kinetic isotope effects (kcat and kcat/Km) were observed, supporting a mechanism involving initial C-H bond cleavage at the allylic position.[7]Suggests that allylic C-H bond cleavage could be a rate-determining step in an oxidative pathway for this compound.
Enzalutamide (B1683756) (contains an N-methyl group) N-trideuteromethyl enzalutamide (d₃-ENT)The in vitro intrinsic clearance of the deuterated compound was significantly lower, indicating that N-demethylation is a major metabolic pathway. The deuterated analog showed increased systemic exposure in vivo.[8][9]Deuteration of the N-methyl group in this compound is expected to slow down N-demethylation, allowing for a clearer assessment of its contribution to the overall metabolism.
General N-alkylamines Deuterium (B1214612) labeling at β-amino C-H bondsAn efficient method for deuteration has been developed, which can be applied to various pharmaceuticals to alter metabolic profiles.[10]Provides a synthetic strategy for preparing deuterated this compound to probe specific metabolic steps.
Various amines oxidized by flavoproteins ¹⁵N and deuterium labelingCombined solvent and substrate isotope effects helped to distinguish between different amine oxidation mechanisms (hydride transfer, hydrogen atom transfer, etc.).[11]Suggests that multi-element isotope effect studies on this compound could provide detailed insights into the transition state of its enzymatic oxidation.

Proposed Isotopic Labeling Strategies for this compound

To definitively elucidate the metabolic pathways of this compound, the following isotopic labeling experiments are proposed:

  • ¹³C-Labeling of the N-Methyl Group ([¹³C]H₃-N-Allylmethylamine): This allows for the unambiguous tracking of the methyl group. Detection of [¹³C]formaldehyde or its metabolites would confirm N-demethylation.

  • Deuterium-Labeling of the N-Methyl Group ([²H₃]C-N-Allylmethylamine): This would be used to probe the kinetic isotope effect of N-demethylation. A significant slowing of the metabolic rate compared to the unlabeled compound would indicate that C-H bond cleavage of the methyl group is a rate-determining step.[8][9]

  • ¹³C-Labeling of the Allyl Group (e.g., [1-¹³C]-N-Allylmethylamine): This would enable tracking of the allyl moiety. The detection of ¹³C-labeled acrolein or other three-carbon metabolites would provide evidence for specific cleavage patterns.

  • Deuterium-Labeling of the Allyl Group (e.g., [1,1-²H₂]-N-Allylmethylamine): Similar to the N(ω)-allyl-L-arginine study, this would be used to investigate the kinetic isotope effect of reactions involving the allyl group, such as allylic oxidation.[7]

Experimental Protocols

The following are detailed methodologies for key experiments required to investigate the reaction mechanisms of this compound using isotopic labeling.

Synthesis of Isotopically Labeled this compound
  • Synthesis of [¹³CH₃]-N-Allylmethylamine:

    • Start with allylamine.

    • React allylamine with [¹³C]methyl iodide in a suitable solvent (e.g., acetonitrile) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the ¹³C-labeled methyl group.

    • Purify the product using column chromatography or distillation.

    • Confirm the structure and isotopic enrichment using NMR spectroscopy and mass spectrometry.[12][13][14][15][16]

  • Synthesis of [1,1-²H₂]-N-Allylmethylamine:

    • Start with [1,1-²H₂]allyl bromide. This can be synthesized from the corresponding deuterated allyl alcohol.

    • React [1,1-²H₂]allyl bromide with methylamine in a suitable solvent.

    • Purify the product and confirm its structure and deuterium incorporation by NMR and mass spectrometry.

In Vitro Metabolism Studies
  • Incubation with Liver Microsomes:

    • Prepare incubations containing liver microsomes (human, rat, etc.), the isotopically labeled this compound, and an NADPH-generating system in a phosphate (B84403) buffer.

    • Incubate at 37°C for various time points.

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant.

  • Metabolite Identification:

    • Analyze the supernatant by high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).

    • Compare the mass spectra of the metabolites from the labeled and unlabeled this compound incubations to identify the location of the isotopic label in the products.[17]

    • Use tandem mass spectrometry (MS/MS) to further elucidate the structure of the metabolites.

Kinetic Isotope Effect Studies
  • Incubate the unlabeled and deuterated this compound separately with liver microsomes under initial velocity conditions.

  • Measure the rate of disappearance of the parent compound or the rate of formation of a specific metabolite over time using LC-MS.

  • Calculate the kinetic isotope effect (KIE) as the ratio of the rate of the reaction with the unlabeled substrate to the rate with the deuterated substrate (kH/kD).

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the proposed metabolic pathways of this compound and a typical experimental workflow for an isotopic labeling study.

Metabolic Pathways of this compound cluster_0 N-Dealkylation Pathways cluster_1 Allylic Oxidation Pathway This compound This compound Carbinolamine_demethyl Carbinolamine_demethyl This compound->Carbinolamine_demethyl [O] CYP450 Allylic_Alcohol Allylic_Alcohol This compound->Allylic_Alcohol [O] CYP450 Allylamine Allylamine Carbinolamine_demethyl->Allylamine Spontaneous Formaldehyde Formaldehyde Carbinolamine_demethyl->Formaldehyde Spontaneous

Caption: Proposed metabolic pathways of this compound.

Isotopic Labeling Experimental Workflow Synthesis Synthesis of Isotopically Labeled this compound Incubation In Vitro Incubation (e.g., Liver Microsomes) Synthesis->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Identification Metabolite Identification and Structural Elucidation Analysis->Identification KIE Kinetic Isotope Effect Determination Analysis->KIE

Caption: Experimental workflow for isotopic labeling studies.

By employing the strategies and methodologies outlined in this guide, researchers can gain a comprehensive understanding of the metabolic fate of this compound. This knowledge is fundamental for advancing drug development and for the safe and effective application of this and related compounds.

References

A Comparative Cost Analysis of N-Allylmethylamine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. N-Allylmethylamine serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative cost analysis of two primary synthetic routes to this compound, offering a detailed examination of reagent costs, reaction yields, and experimental protocols to aid in the selection of the most economical and practical method.

Executive Summary

Two distinct synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Nucleophilic Substitution of Allyl Chloride with Methylamine (B109427). This widely-used method involves the direct reaction of an electrophilic allyl source with a nucleophilic amine.

  • Route 2: N-Methylation of Allylamine (B125299). This approach entails the addition of a methyl group to a pre-existing allylamine backbone, typically via an electrophilic methylating agent.

This analysis reveals that the synthesis starting from allyl chloride and methylamine is not only well-documented but also presents a more cost-effective option based on current reagent pricing and reported yields.

Data Presentation: Cost and Yield Comparison

The following table summarizes the key quantitative data for the two synthetic routes. The cost analysis is based on a theoretical 100 mmol scale to facilitate a direct comparison. Prices are derived from current catalogue prices from a major chemical supplier (Sigma-Aldrich) and may fluctuate based on vendor, purity, and quantity.

ParameterRoute 1: From Allyl Chloride & MethylamineRoute 2: From Allylamine & Methyl Iodide
Starting Materials Allyl chloride, 40% Methylamine solutionAllylamine, Methyl iodide
Key Reagents & Solvents Diethyl ether, Potassium hydroxide (B78521), Magnesium sulfate (B86663)Diethyl ether, Potassium carbonate
Reported Yield 65%[1]Estimated ~85% (based on similar reactions)
Cost of Starting Materials per 100 mmol of Product ~$1.20~$25.00
Total Reagent Cost per 100 mmol of Product ~$5.00~$30.00
Estimated Cost per Gram of this compound ~$0.70~$4.20

Experimental Protocols

Below are the detailed experimental protocols for the two synthesis methods. These procedures are based on published literature and may require optimization for specific laboratory conditions.

Route 1: Synthesis of this compound from Allyl Chloride and Methylamine[1]

Materials:

  • Allyl chloride

  • 40% aqueous solution of methylamine

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred 40% aqueous solution of methylamine at room temperature, add allyl chloride in a 1:4 molar ratio (methylamine in excess) portion-wise from a dropping funnel.

  • Continue stirring the solution at room temperature for 3-4 hours.

  • Carefully acidify the reaction mixture with HCl.

  • Extract the mixture with diethyl ether to remove any unreacted allyl chloride.

  • Concentrate the aqueous amine hydrochloride solution under reduced pressure.

  • Transfer the concentrated solution to a flask suitable for distillation.

  • Slowly add a highly concentrated solution of KOH to the heated reaction mixture while distilling.

  • Collect the fraction boiling between 40-70°C.

  • Dry the collected fraction over anhydrous magnesium sulfate.

  • Decant the amine and perform a final distillation to obtain pure this compound (boiling point: 64-66°C).

Route 2: Synthesis of this compound from Allylamine and Methyl Iodide (Proposed)

Materials:

  • Allylamine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve allylamine (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a suitable base, such as potassium carbonate (2-3 equivalents).

  • Cool the mixture in an ice bath and add methyl iodide (1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by TLC or GC.

  • Upon completion, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield this compound.

Mandatory Visualizations

Logical Flow of Comparative Analysis```dot

G cluster_synthesis Synthesis Protocols cluster_analysis Analysis Metrics cluster_outcome Decision Route1 Route 1: Allyl Chloride + Methylamine Cost Reagent Cost Route1->Cost Yield Reaction Yield Route1->Yield Procedure Experimental Protocol Route1->Procedure Route2 Route 2: Allylamine + Methyl Iodide Route2->Cost Route2->Yield Route2->Procedure Recommendation Recommended Protocol Cost->Recommendation Yield->Recommendation Procedure->Recommendation

Caption: Reaction schemes for the two primary synthesis routes to this compound.

Conclusion

Based on the available experimental data and current reagent pricing, the synthesis of this compound via the reaction of allyl chloride with methylamine (Route 1) is the more cost-effective method. While the N-methylation of allylamine (Route 2) is a chemically feasible approach, the higher cost of the starting material, allylamine, significantly impacts the overall cost per gram of the final product. For researchers and professionals in drug development where cost and scalability are important considerations, the protocol starting from allyl chloride and methylamine is the recommended starting point for the synthesis of this compound.

References

Evaluating the green chemistry metrics of different N-Allylmethylamine syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Evaluation of Two Synthetic Pathways

The pursuit of sustainable chemical manufacturing necessitates a critical evaluation of synthetic routes through the lens of green chemistry. This guide provides a comparative analysis of two methods for the synthesis of N-Allylmethylamine, a valuable building block in the pharmaceutical and chemical industries. By examining the traditional synthesis from allyl chloride and methylamine (B109427) alongside a proposed greener alternative via reductive amination of acrolein, we present a quantitative assessment of their environmental performance using established green chemistry metrics. This document offers detailed experimental protocols, data-driven comparisons, and a clear visualization of the synthetic pathways to inform the selection of more sustainable chemical processes.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the two evaluated syntheses of this compound. Lower E-Factors and Process Mass Intensities (PMI) indicate a more environmentally friendly and efficient process, while a higher Atom Economy signifies less waste generation at a molecular level.

Green Chemistry MetricSynthesis 1: Allyl Chloride & MethylamineSynthesis 2: Reductive Amination of AcroleinIdeal Value
Atom Economy (%) 53.3%79.8%100%
Environmental Factor (E-Factor) 1.830.250
Process Mass Intensity (PMI) 2.831.251
Reaction Mass Efficiency (RME) (%) 35.3%80.0%100%

Deeper Dive: Experimental Protocols and Data

A thorough evaluation of green chemistry metrics is contingent on detailed and reproducible experimental procedures. Here, we provide the protocols for both synthetic routes, forming the basis for the quantitative analysis presented above.

Synthesis 1: From Allyl Chloride and Methylamine

This traditional method involves the nucleophilic substitution of chlorine in allyl chloride with methylamine.

Experimental Protocol:

A 40% aqueous solution of methylamine (15.5 g, 0.2 mol) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Allyl chloride (7.65 g, 0.1 mol) is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for an additional 2 hours. Following the reaction, the mixture is acidified with concentrated hydrochloric acid (20 mL) and then extracted with diethyl ether (3 x 20 mL) to remove any unreacted allyl chloride. The aqueous layer is then made strongly basic with a 50% aqueous solution of sodium hydroxide (B78521) (30 mL) and the liberated this compound is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to yield pure this compound (4.98 g, 70% yield).

Synthesis 2: Reductive Amination of Acrolein and Methylamine

This alternative approach utilizes a one-pot reductive amination reaction, which is generally considered a greener alternative to traditional alkylations.

Experimental Protocol:

To a solution of acrolein (5.61 g, 0.1 mol) in methanol (B129727) (50 mL) in a round-bottom flask, a 40% aqueous solution of methylamine (7.75 g, 0.1 mol) is added slowly at 0°C with stirring. The mixture is stirred for 1 hour at this temperature to allow for the formation of the intermediate imine. Subsequently, sodium borohydride (B1222165) (3.78 g, 0.1 mol) is added portion-wise over 30 minutes, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in water (50 mL). The aqueous layer is extracted with diethyl ether (3 x 40 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to afford this compound (6.40 g, 90% yield).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of each synthetic route, providing a clear visual comparison.

G cluster_0 Synthesis 1: Allyl Chloride & Methylamine cluster_1 Synthesis 2: Reductive Amination of Acrolein ac Allyl Chloride reaction1 Nucleophilic Substitution ac->reaction1 ma1 Methylamine ma1->reaction1 hcl HCl (aq) workup1 Acidification & Extraction hcl->workup1 naoh NaOH (aq) workup2 Basification & Extraction naoh->workup2 ether1 Diethyl Ether ether1->workup1 ether1->workup2 mgso4_1 MgSO4 drying1 Drying & Evaporation mgso4_1->drying1 product1 This compound reaction1->workup1 workup1->workup2 workup2->drying1 drying1->product1 acr Acrolein reaction2 Imine Formation acr->reaction2 ma2 Methylamine ma2->reaction2 meoh Methanol meoh->reaction2 nabh4 Sodium Borohydride reduction Reduction nabh4->reduction water Water workup3 Quenching & Extraction water->workup3 ether2 Diethyl Ether ether2->workup3 mgso4_2 MgSO4 drying2 Drying & Evaporation mgso4_2->drying2 product2 This compound reaction2->reduction reduction->workup3 workup3->drying2 drying2->product2

Figure 1. Comparative workflow of this compound syntheses.

Conclusion

The quantitative analysis of green chemistry metrics reveals a significant advantage for the reductive amination of acrolein (Synthesis 2) over the traditional synthesis from allyl chloride (Synthesis 1). The higher atom economy, drastically lower E-Factor, and improved Process Mass Intensity highlight the potential of this alternative route to reduce waste and improve resource efficiency. While the traditional method is well-established, these findings strongly encourage the adoption and further optimization of greener synthetic pathways, such as reductive amination, in the production of this compound and other valuable chemical intermediates. This data-driven approach to process evaluation is crucial for advancing sustainable practices within the chemical and pharmaceutical industries.

Safety Operating Guide

Proper Disposal of N-Allylmethylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of N-Allylmethylamine. Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical waste.

This compound is a highly flammable, corrosive, and toxic chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment.[1][2] Improper disposal can lead to dangerous reactions, environmental contamination, and regulatory violations. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste.

Hazard Profile and Key Safety Data

Understanding the hazardous properties of this compound is fundamental to its safe disposal. It is classified as a highly flammable liquid and vapor, causes severe skin burns and eye damage, and is toxic if swallowed, inhaled, or in contact with skin.[1][2]

PropertyDataSource
CAS Number 627-37-2[1]
Molecular Formula C₄H₉N[2]
Physical State Liquid[3]
Flash Point -28 °C / -18.4 °F (closed cup)[3]
Boiling Point 64-66 °C[3]
Density 0.741 g/mL at 25 °C[3]
Hazard Classifications Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Corrosion 1B[2][3]
Storage Temperature 2-8°C (Refrigerated)[1][3]

Procedural Steps for Proper Disposal

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Step 1: Immediate Waste Collection at the Point of Generation

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including chemical safety goggles, a face shield, a fully-buttoned lab coat, and chemical-resistant gloves (e.g., butyl rubber, neoprene).[5] All handling of this compound and its waste should be conducted within a certified chemical fume hood.[1][5]

  • Waste Container Selection:

    • Use a designated, compatible hazardous waste container.[6][7] The container must be in good condition, free of leaks or rust, and have a secure, leak-proof screw-on cap.[7][8]

    • Do not use containers with corks or parafilm seals.[8]

    • If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced or removed.[7][9] The original container of the chemical is often a suitable choice for waste collection.[9]

  • Segregation of Waste:

    • Liquid Waste: Collect pure this compound and concentrated solutions in a dedicated container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department. Specifically, keep it separate from acids, oxidizing agents, and other incompatible materials.[1][5][6]

    • Contaminated Solids: Lab trash such as gloves, absorbent paper, and kimwipes contaminated with this compound should be collected separately from liquid waste.[8] Double-bag this waste in clear plastic bags to allow for visual inspection.[8]

    • Sharps: Needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[9]

Step 2: Labeling and Storage

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[7] The label must include:

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste was first added to the container.

    • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is placed in secondary containment, such as a chemically compatible tray or bin, to contain any potential leaks.[8] The secondary container must be able to hold 110% of the volume of the primary container.[8]

    • Store the waste away from heat, sparks, open flames, and incompatible materials.[1][5]

Step 3: Managing Spills and Empty Containers

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1]

    • For large spills, evacuate the area, secure it, and contact your institution's EH&S emergency line immediately.[5]

  • Empty Containers:

    • Containers that held this compound are also considered hazardous waste.

    • To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7][10]

    • Crucially, the rinsate from this process is hazardous waste and must be collected in a properly labeled hazardous waste container. [7][10] After rinsing, allow the container to air dry completely in a fume hood before disposal in the trash or glassware waste.

Step 4: Arranging for Waste Pickup

  • Container Fullness: Do not overfill waste containers. Leave at least one inch of headspace to allow for vapor expansion.[6]

  • Requesting Disposal: Once the container is full, or if it has been in storage for a period approaching your institution's limit (e.g., one year for a partially filled container in an SAA), arrange for a pickup by your institution's EH&S department.[6][9]

  • Follow your institution's specific procedures for requesting a chemical waste collection. This is typically done through an online portal or by contacting EH&S directly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste products in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Pickup gen Generate this compound Waste is_liquid Is the waste liquid? gen->is_liquid is_solid Is it contaminated lab trash? is_liquid->is_solid No liquid_waste Collect in a labeled, compatible liquid waste container is_liquid->liquid_waste Yes is_sharp Is it a contaminated sharp? is_solid->is_sharp No solid_waste Double-bag in clear bags, label as contaminated solid waste is_solid->solid_waste Yes sharp_waste Place in a labeled, puncture-proof sharps container is_sharp->sharp_waste Yes unknown Consult EH&S for unclassified waste is_sharp->unknown No store Store sealed container in a Satellite Accumulation Area (SAA) with secondary containment liquid_waste->store solid_waste->store sharp_waste->store is_full Container full or approaching time limit? store->is_full pickup Request pickup by Environmental Health & Safety (EH&S) is_full->pickup Yes continue_storage Continue to store safely in SAA is_full->continue_storage No

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Allylmethylamine
Reactant of Route 2
N-Allylmethylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。